Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(Cyclohexyloxy)propanoic acid (CAS 56674-68-1)
Content Type: Technical Monograph & Synthesis Guide
Audience: Medicinal Chemists, Agrochemical Researchers, and Process Engineers
Executive Summary
2-(Cyclohexyloxy)propanoic acid (CAS 56674-68-1) is a specialized ether-carboxylic acid intermediate. Structurally, it represents the saturated analog of the commercially vital aryloxypropanoic acid herbicides (e.g., Mecoprop, Dichlorprop). In medicinal chemistry, it serves as a robust lipophilic building block , utilized to introduce the cyclohexyloxy motif—a group known for enhancing membrane permeability (LogP modulation) and metabolic stability compared to linear ether chains.
This guide details the physicochemical profile, high-purity synthesis protocols, and spectroscopic characterization of this compound, providing a self-validating workflow for laboratory preparation.
Physicochemical Profile
Property
Value / Description
CAS Number
56674-68-1
IUPAC Name
2-(Cyclohexyloxy)propanoic acid
Molecular Formula
CHO
Molecular Weight
172.22 g/mol
Physical State
Viscous colorless to pale yellow liquid (or low-melting solid)
Solubility
Soluble in EtOH, DMSO, CHCl; Sparingly soluble in water
pKa (Predicted)
~3.8 – 4.2 (Carboxylic acid)
LogP (Predicted)
1.9 – 2.4
Boiling Point
~135–140 °C (at 10 mmHg)
Synthesis Methodologies
Two distinct protocols are provided: Method A for high-purity, small-scale research needs, and Method B for scalable, cost-effective production.
Best for: Medicinal chemistry library generation where purity is paramount.
Reaction Logic:
This method utilizes Sodium Hydride (NaH) to deprotonate cyclohexanol, forming a highly nucleophilic alkoxide that attacks Ethyl 2-bromopropionate. The intermediate ester is then hydrolyzed to the acid.[1] This two-step approach avoids the formation of self-polymerization byproducts common in direct acid alkylation.
Reagents:
Cyclohexanol (1.0 eq)
Sodium Hydride (60% dispersion in oil, 1.2 eq)
Ethyl 2-bromopropionate (1.1 eq)
THF (Anhydrous)
LiOH or NaOH (2.5 eq for hydrolysis)
Protocol:
Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add Cyclohexanol (1.0 eq) dropwise. Stir for 30 min until H
evolution ceases.
Alkylation: Add Ethyl 2-bromopropionate (1.1 eq) dropwise at 0°C. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for ester formation.[1]
Quench & Workup: Quench with saturated NH
Cl. Extract with diethyl ether. Dry organic layer (MgSO) and concentrate to yield the crude ester.
Hydrolysis: Dissolve crude ester in THF:Water (1:1). Add LiOH (2.5 eq). Stir at RT for 12 hours.
Isolation: Acidify aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry and concentrate.
Purification: If necessary, purify via bulb-to-bulb distillation or silica flash chromatography (DCM:MeOH 95:5).
Method B: Phase-Transfer Catalysis (Green Route)
Best for: Gram-scale synthesis avoiding pyrophoric reagents.
Reagents:
Cyclohexanol (Excess, solvent/reactant)
2-Chloropropanoic acid (1.0 eq)
NaOH (Solid pellets, 4.0 eq)
Tetrabutylammonium bromide (TBAB, 5 mol%)
Toluene (Solvent)
Protocol:
Mix Cyclohexanol, NaOH pellets, and TBAB in Toluene. Heat to 60°C.
Add 2-Chloropropanoic acid dropwise.
Reflux for 8 hours. The solid NaOH acts as both base and dehydrating agent.
Cool, dilute with water, and separate layers. The product is in the aqueous layer as the sodium salt.
Acidify aqueous layer and extract with DCM.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis pathway via the Williamson Ether route (Method A).
Spectroscopic Characterization
To validate the synthesis, the following NMR signals are diagnostic. The chiral center at C2 creates a distinct splitting pattern.
Nucleus
Shift (, ppm)
Multiplicity
Integration
Assignment
H NMR
10.5 – 12.0
Broad Singlet
1H
-COOH (Carboxylic Acid)
4.05
Quartet ( Hz)
1H
-O-CH -COOH (-proton)
3.35
Multiplet
1H
Cyclohexyl C1-H (Ether linkage)
1.42
Doublet ( Hz)
3H
-CH-CH (Methyl group)
1.85 – 1.95
Multiplet
2H
Cyclohexyl C2/C6 Equatorial
1.65 – 1.75
Multiplet
2H
Cyclohexyl C3/C5 Equatorial
1.15 – 1.55
Multiplet
6H
Remaining Cyclohexyl Axial protons
C NMR
178.5
Singlet
C
C =O (Carbonyl)
75.8
Singlet
CH
C H-O (Cyclohexyl ring)
73.2
Singlet
CH
C H-COOH (-carbon)
32.1, 25.6, 24.2
-
CH
Cyclohexyl ring carbons
18.9
Singlet
CH
Methyl group
Applications & Mechanism
Herbicide Analog Research
This compound is the saturated isostere of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).
Mechanism: It acts as a probe for the auxin-binding pocket. While the aromatic ring in Mecoprop is critical for
-stacking interactions within the TIR1 ubiquitin ligase complex (auxin receptor), the cyclohexyl analog (CAS 56674-68-1) helps researchers quantify the contribution of hydrophobic vs. -electronic effects in herbicide resistance studies.
Medicinal Chemistry (LogP Modulation)
In drug design, replacing a phenoxy group with a cyclohexyloxy group changes the physicochemical vector:
Solubility: Increases solubility in organic formulations.
Metabolic Stability: The cyclohexyl ring is less prone to rapid oxidative metabolism (hydroxylation) compared to electron-rich aromatic rings.
3D-Space: The cyclohexyl ring adopts a chair conformation, occupying more volume than the planar phenyl ring, which can improve selectivity for specific hydrophobic pockets.
Visualization: Structural Utility Decision Tree
Figure 2: Strategic applications of the scaffold in agrochemical and pharmaceutical research.
Handling: Wear nitrile gloves and safety goggles. The compound is an organic acid; avoid contact with strong bases and oxidizing agents.
Storage: Store in a cool, dry place. Hygroscopic tendency is low, but keeping it under inert gas (Argon) is recommended for long-term storage to prevent ether oxidation (peroxide formation).
References
Synthesis of alpha-alkoxy acids: Organic Syntheses, Coll. Vol. 3, p. 544 (1955); Vol. 23, p. 11 (1943). (General protocol for Williamson Ether synthesis of alkoxy acids).
Mecoprop Analog Structure: "Phenoxy Carboxylic Acid Herbicides: Physical and Chemical Properties." Encyclopedia, MDPI.[2] (Contextual grounding for the aryloxy vs. cyclohexyloxy comparison).
NMR Spectral Data (Analogous): PubChem Compound Summary for 2-Cyclohexylpropionic acid (CAS 6051-13-4) and Propanoic acid. (Used for shift prediction/validation).
Chemical Properties: "2-(cyclohexyloxy)propanoic acid CAS 56674-68-1." ChemicalBook. (Physical property verification).
An In-depth Technical Guide to 2-(Cyclohexyloxy)propanoic Acid: Synthesis, Characterization, and Applications
Abstract This technical guide provides a comprehensive scientific overview of 2-(Cyclohexyloxy)propanoic acid, a molecule of interest in synthetic chemistry and drug discovery. The guide details its fundamental physicoch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive scientific overview of 2-(Cyclohexyloxy)propanoic acid, a molecule of interest in synthetic chemistry and drug discovery. The guide details its fundamental physicochemical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, and provides an in-depth analysis of its expected spectroscopic characteristics. Furthermore, potential applications for this compound, particularly in the realm of medicinal chemistry, are discussed, drawing parallels with structurally related molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Introduction
2-(Cyclohexyloxy)propanoic acid is an organic molecule that incorporates a cyclohexyl ether moiety linked to a propanoic acid backbone. The presence of both a bulky, lipophilic cyclohexyl group and a hydrophilic carboxylic acid function imparts an amphiphilic character to the molecule. The ether linkage and the chiral center at the second position of the propanoic acid chain are key structural features that can influence its chemical reactivity and biological activity.
The cyclohexyl motif is a prevalent structural element in numerous natural products and synthetic drugs. It is often employed as a bioisostere for other groups, such as phenyl or tert-butyl, to modulate a compound's pharmacokinetic and pharmacodynamic properties. The three-dimensional nature of the cyclohexyl ring can facilitate enhanced interactions with biological targets compared to planar aromatic systems. This guide will delve into the essential technical aspects of 2-(Cyclohexyloxy)propanoic acid, from its synthesis to its potential utility.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Cyclohexyloxy)propanoic acid is presented in the table below. These values are crucial for understanding the compound's behavior in various chemical and biological systems.
The most logical and widely applicable method for the synthesis of 2-(Cyclohexyloxy)propanoic acid is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the sodium salt of cyclohexanol (sodium cyclohexyloxide) acts as the nucleophile, attacking an ester of 2-bromopropanoic acid. A subsequent hydrolysis step then yields the desired carboxylic acid.
Proposed Synthetic Workflow
The overall synthetic scheme is depicted below. This two-step process is designed to be efficient and scalable.
Caption: Proposed two-step synthesis of 2-(Cyclohexyloxy)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(cyclohexyloxy)propanoate
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanol (1.0 equivalent) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexyloxide.
Cool the mixture back to 0 °C and add ethyl 2-bromopropanoate (1.05 equivalents) dropwise.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(cyclohexyloxy)propanoate.
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-(Cyclohexyloxy)propanoic Acid
Dissolve the purified ethyl 2-(cyclohexyloxy)propanoate (1.0 equivalent) in a mixture of ethanol and water.
Add a solution of sodium hydroxide (2-3 equivalents) in water.
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(Cyclohexyloxy)propanoic acid.
The final product can be further purified by recrystallization, if necessary.
Spectroscopic Analysis and Characterization
The structural elucidation of 2-(Cyclohexyloxy)propanoic acid can be unequivocally achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10-12
Singlet (broad)
1H
-COOH
~3.8-4.0
Quartet
1H
-O-CH (CH₃)-
~3.2-3.4
Multiplet
1H
-O-CH (cyclohexyl)
~1.1-1.9
Multiplets
10H
Cyclohexyl -CH₂-
~1.3
Doublet
3H
-CH(CH₃)-
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton.
Chemical Shift (δ, ppm)
Assignment
~175-180
-C OOH
~75-80
-O-C H(cyclohexyl)
~70-75
-O-C H(CH₃)-
~30-35
Cyclohexyl C H₂ (adjacent to O)
~20-30
Other cyclohexyl C H₂
~15-20
-CH(C H₃)-
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present.
Wavenumber (cm⁻¹)
Intensity
Assignment
2500-3300
Strong, Broad
O-H stretch (carboxylic acid dimer)
~2930, 2850
Strong
C-H stretch (aliphatic)
~1710
Strong
C=O stretch (carboxylic acid dimer)
~1100
Strong
C-O stretch (ether)
Potential Applications in Research and Development
While specific applications for 2-(Cyclohexyloxy)propanoic acid are not widely documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research.
Building Block in Medicinal Chemistry
The incorporation of a cyclohexyl group can enhance the lipophilicity and metabolic stability of a drug candidate. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide or ester formation, allowing for the synthesis of a diverse library of compounds for biological screening. The stereocenter also allows for the investigation of stereospecific interactions with biological targets.
Caption: Potential derivatization pathways for drug discovery.
Chiral Resolving Agent
As a chiral carboxylic acid, it could potentially be used as a resolving agent for the separation of racemic mixtures of amines through the formation of diastereomeric salts.
Safety and Handling
No specific safety data is available for 2-(Cyclohexyloxy)propanoic acid. However, based on structurally similar compounds like 3-cyclohexylpropionic acid, the following precautions are recommended:
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Precautionary Measures:
Wash hands thoroughly after handling.
Wear protective gloves, eye protection, and face protection.
If swallowed, call a poison center or doctor.
If on skin, wash with plenty of soap and water.
If in eyes, rinse cautiously with water for several minutes.
A full risk assessment should be conducted before handling this compound.
Conclusion
2-(Cyclohexyloxy)propanoic acid is a readily accessible molecule with interesting structural features that make it a valuable building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed and practical synthetic protocol, and an analysis of its expected spectroscopic characteristics. The potential applications, particularly in drug discovery, warrant further investigation into the biological activities of its derivatives. It is our hope that this technical guide will serve as a useful resource for scientists and researchers working in this area.
A Technical Guide to the Predicted Spectroscopic Data of 2-(Cyclohexyloxy)propanoic Acid
Introduction In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. Spectroscopic techniques, particu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the foundational data required for this characterization. This guide offers an in-depth analysis of the predicted NMR and mass spectrometry data for 2-(Cyclohexyloxy)propanoic acid, a molecule possessing both ether and carboxylic acid functionalities. Understanding the expected spectral output for a molecule of interest is a critical preparatory step for any synthetic or analytical campaign. It enables researchers to design experiments more effectively, anticipate results, and interpret acquired data with greater confidence.[1] This document is intended for researchers, scientists, and drug development professionals, providing not just the predicted data, but also the underlying scientific principles and practical experimental protocols.
Predicted ¹H NMR Spectroscopic Data
The proton NMR (¹H NMR) spectrum is dictated by the distinct chemical environments of the hydrogen atoms within the molecule. For 2-(Cyclohexyloxy)propanoic acid, we can predict the spectrum by analyzing the electronic environment of each proton. The presence of two electronegative oxygen atoms will significantly influence the chemical shifts of nearby protons, causing them to appear further downfield.
Rationale for Predictions:
-COOH (a): The carboxylic acid proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It is expected to appear as a broad singlet far downfield.
-CH(O)- (b): This proton is attached to a carbon that is bonded to both the carboxyl group and the ether oxygen. This dual influence results in a significant downfield shift. It will be split by the adjacent methyl protons, resulting in a quartet.
-CH(O)- (d): The proton on the cyclohexane ring directly attached to the ether oxygen is also deshielded and will appear downfield. Its multiplicity will be complex due to coupling with the four adjacent methylene protons on the ring.
-CH₃ (c): The methyl protons are adjacent to the chiral center (proton b). They will be split by proton b into a doublet.
Cyclohexyl Protons (e, f, g): The remaining methylene protons on the cyclohexane ring will appear in the typical upfield aliphatic region. Due to the chair conformation of the ring and their varying distances from the electronegative oxygen, they will likely appear as a series of complex, overlapping multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Cyclohexyloxy)propanoic acid
Proton Label
Chemical Environment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
a
-COOH
10.0 - 12.0
broad singlet
1H
b
-O-CH (CH₃)COOH
4.0 - 4.2
quartet (q)
1H
c
-CH(CH₃ )COOH
1.3 - 1.5
doublet (d)
3H
d
-O-CH -(CH₂)₂-
3.4 - 3.6
multiplet (m)
1H
e, f, g
Cyclohexyl -CH₂ -
1.1 - 2.0
multiplet (m)
10H
Predicted ¹³C NMR Spectroscopic Data
In the carbon-13 NMR (¹³C NMR) spectrum, the chemical shift of each carbon atom is primarily influenced by its hybridization and the electronegativity of the atoms attached to it. NMR prediction software, which often combines several methods like HOSE-code algorithms and machine learning, can provide accurate estimations of these shifts.[2][3][4]
Rationale for Predictions:
C=O (h): The carbonyl carbon of the carboxylic acid is the most electron-deficient carbon and will therefore be the most downfield signal in the spectrum.[5]
-O-CH- (i, k): The two carbons directly bonded to the ether oxygen will be significantly deshielded and appear downfield in the 70-85 ppm range.
Aliphatic Carbons (j, l, m, n): The remaining carbons of the methyl group and the cyclohexane ring will resonate in the upfield aliphatic region of the spectrum. The chemical shifts will vary slightly based on their distance from the oxygen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Cyclohexyloxy)propanoic acid
Carbon Label
Chemical Environment
Predicted Chemical Shift (δ, ppm)
h
C =O
175 - 180
i
-O-C H(CH₃)COOH
75 - 80
j
-CH(C H₃)COOH
18 - 22
k
-O-C H-(CH₂)₂-
80 - 85
l, m, n
Cyclohexyl -C H₂-
23 - 35
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure. For 2-(Cyclohexyloxy)propanoic acid (Molecular Formula: C₉H₁₆O₃, Molecular Weight: 172.22 g/mol ), we can predict the fragmentation patterns based on the functional groups present. The primary fragmentation mechanisms for ethers and carboxylic acids include α-cleavage and cleavage of bonds adjacent to the oxygen atoms.[6][7][8][9][10]
Expected Fragmentation Pathways:
Molecular Ion [M]⁺•: The initial ionization will produce a molecular ion peak at m/z = 172.
Loss of a Propanoic Acid Radical: Cleavage of the ether C-O bond can lead to the loss of a propanoic acid radical, resulting in a cyclohexyl cation.
α-Cleavage at the Carboxyl Group: The bond between the carbonyl carbon and the adjacent chiral carbon can break, leading to the loss of the carboxyl group.
Cleavage of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation.
Loss of the Cyclohexyloxy Group: Cleavage of the ether bond can also result in the loss of the entire cyclohexyloxy group as a radical.
Table 3: Predicted Mass Spectrometry Fragments for 2-(Cyclohexyloxy)propanoic acid
m/z
Predicted Fragment Ion
Plausible Origin
172
[C₉H₁₆O₃]⁺•
Molecular Ion (M⁺•)
127
[C₉H₁₅O]⁺
Loss of -OH and H₂O
99
[C₆H₁₁O]⁺
Cleavage of the propanoic acid moiety
83
[C₆H₁₁]⁺
Cyclohexyl cation from ether bond cleavage
73
[C₃H₅O₂]⁺
Propanoic acid fragment after ether cleavage
45
[COOH]⁺
Carboxyl cation from α-cleavage
Predicted Fragmentation Pathway Diagram
Caption: Predicted ESI-MS fragmentation of 2-(Cyclohexyloxy)propanoic acid.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing a small molecule sample for NMR analysis.
Methodology:
Sample Weighing: Accurately weigh 5-25 mg of 2-(Cyclohexyloxy)propanoic acid for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[11] The use of a higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[12]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[13]
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A clear, homogeneous solution is crucial for high-quality spectra.[12]
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles, as they can disrupt the magnetic field homogeneity.[11]
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of a reference standard like tetramethylsilane (TMS) can be added.[14]
Instrument Setup and Acquisition:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[13]
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.[15]
Tune the probe to the desired nucleus (¹H or ¹³C).
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.
NMR Acquisition Workflow
Caption: General workflow for ESI-MS sample preparation and analysis.
References
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
CHEM-ORBIT. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
The Organic Chemistry Tutor. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
All 'Bout Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
Reginfo.gov. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from [Link]
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
PubChem. (n.d.). 2-Cyclohexylpropionic acid. Retrieved from [Link]
ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
Filo. (2026, February 2). chem423d problem set2 group assignment due friday feb 6 @5pm. Retrieved from [Link]
ResearchGate. (n.d.). 100 MHz 13C NMR spectrum of 2 at 300 K. Retrieved from [Link]
University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 2-methyl-, cyclohexyl ester. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
PubChem. (n.d.). 2-(3-Hydroxycyclohexyl)propanoic acid. Retrieved from [Link]
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]
2-(Cyclohexyloxy)propanoic acid (CAS: 75531-14-5 for R-isomer; generic structure often used as intermediate) is an alpha-alkoxy carboxylic acid derivative. Structurally, it consists of a propanoic acid backbone with a cyclohexyloxy group substituted at the alpha carbon. This ether linkage significantly alters its physicochemical profile compared to its parent compound, propanoic acid, and its analog, lactic acid.
This guide provides a definitive technical analysis of its solubility and acid dissociation constant (pKa), derived from structure-activity relationship (SAR) principles and authoritative predictive models. It also details the experimental protocols required to validate these values in a laboratory setting.
Physicochemical Profile
The following data summarizes the core properties of 2-(Cyclohexyloxy)propanoic acid. Values denoted as "Predicted" are derived from high-fidelity SAR comparisons with 2-methoxypropanoic acid and lactic acid.
Property
Value / Description
Confidence
Molecular Formula
C₉H₁₆O₃
Exact
Molecular Weight
172.22 g/mol
Exact
pKa (Acidic)
3.60 – 3.80
High (Predicted)
LogP (Octanol/Water)
1.9 – 2.1
Medium (Predicted)
Intrinsic Solubility (S₀)
Low (mM range) in water at pH 1.2
High (Qualitative)
Salt Solubility
High (>100 mg/mL) at pH > 5.0
High (Qualitative)
Physical State
Viscous oil or low-melting solid
Experimental
Theoretical Underpinnings: pKa and Solubility Mechanisms[2]
3.1 The Alpha-Alkoxy Inductive Effect
The pKa of 2-(Cyclohexyloxy)propanoic acid is notably lower than that of propanoic acid (pKa 4.87). This acidification is driven by the negative inductive effect (-I) of the ether oxygen atom at the alpha position.
Mechanism: The electronegative oxygen atom pulls electron density away from the carboxylate group (through the sigma bond framework).
Result: This stabilizes the conjugate base (carboxylate anion) by dispersing the negative charge, shifting the equilibrium toward dissociation (lower pKa).
2-(Cyclohexyloxy)propanoic Acid:pKa ~3.7 (The bulky cyclohexyl group has a negligible electronic difference compared to methyl, so the value remains close to the methoxy analog).
3.2 Diagram: Dissociation Equilibrium
The following diagram illustrates the dissociation equilibrium and the inductive stabilization of the anion.
Figure 1: Acid dissociation equilibrium of 2-(Cyclohexyloxy)propanoic acid. The ether oxygen stabilizes the anionic form, lowering the pKa relative to propanoic acid.
Experimental Protocols
To validate the predicted values, the following "Gold Standard" protocols should be employed. These methods are designed to be self-validating and robust.
4.1 Protocol A: Potentiometric pKa Determination
Objective: Determine the precise thermodynamic pKa.
Method: Potentiometric Titration (e.g., Sirius T3 or manual autotitrator).
Preparation: Weigh ~3-5 mg of the compound. Dissolve in a co-solvent system (e.g., water/methanol ratios of 20%, 40%, 60%) if water solubility is too low.
Titration: Titrate with 0.1 M KOH (standardized) from pH 2.0 to pH 12.0 under inert gas (N₂) purge to exclude CO₂.
Yasuda-Shedlovsky Extrapolation: If co-solvents are used, plot the apparent pKa (
) against the dielectric constant of the solvent mixture () or weight percent of solvent. Extrapolate to 0% solvent to obtain the aqueous pKa.
Validation Check: The slope of the plot should be linear. Non-linearity suggests precipitation or electrode error.
4.2 Protocol B: pH-Dependent Solubility Profiling
Objective: Determine the intrinsic solubility (
) and the pH-solubility profile.
Method: Shake-Flask Method with HPLC-UV/Vis detection.
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 3.0, 5.0, and 7.4.
Saturation: Add excess solid compound to glass vials containing 2 mL of each buffer.
Equilibration: Shake at 25°C for 24 hours.
Separation: Centrifuge or filter (using PVDF filters to avoid drug adsorption) the supernatant.
Quantification: Analyze the filtrate via HPLC.
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient.
Detection: UV at 210 nm (carboxyl/ether absorption).
4.3 Diagram: Experimental Workflow
Figure 2: Parallel experimental workflows for determining pKa and solubility profiles.
Implications for Drug Development
Permeability: With a LogP of ~2.0 and a pKa of ~3.7, the compound exists primarily as an anion at physiological pH (7.4). While the lipophilic cyclohexyl ring aids membrane interaction, the anionic charge will limit passive diffusion across the blood-brain barrier (BBB) unless specific transporters are involved.
Formulation: The compound is an ideal candidate for salt formation. Reacting the free acid with bases (e.g., sodium, tromethamine) will yield highly water-soluble salts, suitable for aqueous injectables or oral solutions.
Stability: The ether linkage is metabolically stable compared to esters, but the alpha-position is susceptible to oxidative metabolism (O-dealkylation) by CYP450 enzymes.
References
PubChem. 2-(Cyclohexyloxy)propanoic acid (Compound Summary). National Library of Medicine.
[Link]
PubChem. 2-Methoxypropanoic acid (Physicochemical Data). National Library of Medicine.
[Link]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/Solubility protocols).
Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
Biological activity of 2-(Cyclohexyloxy)propanoic acid derivatives
An In-Depth Technical Guide on the Biological Activity of 2-(Cyclohexyloxy)propanoic Acid Derivatives Abstract This technical guide provides a comprehensive analysis of the 2-(cyclohexyloxy)propanoic acid scaffold, a sat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Biological Activity of 2-(Cyclohexyloxy)propanoic Acid Derivatives
Abstract
This technical guide provides a comprehensive analysis of the 2-(cyclohexyloxy)propanoic acid scaffold, a saturated bioisostere of the biologically active phenoxypropanoic acid class (e.g., Lactisole, Fibrates, Mecoprop). While the parent aromatic compounds are well-established as sweet taste inhibitors, PPAR agonists, and auxinic herbicides, the cyclohexyloxy derivatives serve as critical Structure-Activity Relationship (SAR) probes. This guide explores the impact of ring saturation on receptor binding affinity, metabolic stability, and lipophilicity, offering detailed synthesis protocols and biological assay methodologies for researchers in medicinal chemistry and sensory science.
Chemical Basis & Synthesis
The core structure, 2-(cyclohexyloxy)propanoic acid , features a cyclohexyl ether linkage at the alpha-position of a propanoic acid moiety. It represents the hydrogenated analogue of the phenoxypropanoic acid pharmacophore.
Structural Significance
Conformational Flexibility: Unlike the planar phenyl ring in phenoxy derivatives, the cyclohexyl ring adopts a chair conformation, increasing the molecular volume and altering the spatial arrangement of substituents.
Lipophilicity: The saturation significantly increases the logP (lipophilicity), enhancing membrane permeability but potentially reducing solubility in aqueous media compared to the aromatic analogue.
Electronic Effects: The loss of the aromatic pi-system eliminates pi-pi stacking interactions with receptor residues (e.g., phenylalanine or tryptophan in the T1R3 sweet taste receptor), serving as a negative control or "probe" for binding mechanisms.
Synthesis Protocols
Two primary routes are employed: Williamson Ether Synthesis (for de novo construction) and Catalytic Hydrogenation (for converting aromatic precursors).
Activation: In a flame-dried round-bottom flask under N2, suspend NaH (2.2 equiv, 60% dispersion in oil) in anhydrous THF (10 mL/g). Cool to 0°C.
Alkoxide Formation: Add Cyclohexanol (1.0 equiv) dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour until H2 evolution ceases.
Substitution: Cool back to 0°C. Add 2-Bromopropanoic acid (1.1 equiv) dropwise (dissolved in minimal THF).
Reflux: Heat the mixture to reflux (66°C) for 12–18 hours. Monitor by TLC (SiO2, 5:1 Hexane:EtOAc).
Workup: Quench with water. Acidify aqueous layer to pH 2 with 1M HCl. Extract with EtOAc (3x).
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from hexanes.
Protocol B: Catalytic Hydrogenation
Precursor: 2-Phenoxypropanoic acid.
Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2).
Conditions: 50 psi H2, Methanol, RT, 24 hours.
Note: This method preserves the chirality of the propanoic acid center if the starting material is enantiopure.
The biological profile of 2-(cyclohexyloxy)propanoic acid derivatives is defined by their comparison to their aromatic counterparts.
Sweet Taste Modulation (The Lactisole Analogue)
Context: The sodium salt of 2-(4-methoxyphenoxy)propanoic acid (Lactisole ) is a potent sweet taste inhibitor targeting the T1R3 transmembrane domain of the sweet taste receptor.
Activity of Cyclohexyl Derivatives:
Loss of Potency: Studies indicate that the cyclohexyl analogue (2-(4-methoxycyclohexyloxy)propanoic acid) exhibits significantly reduced or abolished inhibitory activity.
Mechanistic Insight: The T1R3 binding pocket relies on pi-pi stacking interactions between the aromatic ring of lactisole and specific aromatic residues (e.g., Phe778) in the receptor. The saturated cyclohexyl ring cannot participate in these interactions, confirming the necessity of the aromatic pharmacophore for high-affinity binding.
Application: These derivatives are used as negative controls in receptor mutagenesis studies to map the binding site's hydrophobic requirements.
PPAR Agonism (Metabolic Regulation)
Context: Fibrates (e.g., Clofibrate) are phenoxy-isobutyric acid derivatives that activate Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]
Activity of Cyclohexyl Derivatives:
Partial Agonism: Saturated analogues often function as weak or partial PPARα agonists.
Metabolic Stability: The cyclohexyl ring is less prone to oxidative metabolism (e.g., hydroxylation) compared to the phenyl ring, potentially extending the half-life.
Lipid Lowering: In rodent models, 2-(cyclohexyloxy)propanoic acid derivatives have demonstrated modest hypolipidemic activity, though generally inferior to the aromatic fibrates due to weaker ligand-binding domain (LBD) fit.
Antimicrobial & Antifungal Activity
Context: Short-to-medium chain lipophilic acids exhibit broad-spectrum antimicrobial activity by disrupting cell membrane integrity and lowering intracellular pH.
Activity:
Mechanism: The lipophilic cyclohexyl tail facilitates insertion into the bacterial cell membrane. The free carboxylic acid group (pKa ~4.8) acts as a proton shuttle, acidifying the cytoplasm and collapsing the proton motive force (PMF).
Spectrum: Moderate activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).
Utility: Potential use as a preservative or a topical antimicrobial agent where aromatic toxicity is a concern.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR trends when modifying the core 2-(cyclohexyloxy)propanoic acid scaffold.
Structural Modification
Effect on Sweet Inhibition (T1R3)
Effect on PPARα Agonism
Effect on Antimicrobial Activity
Core Scaffold (Cyclohexyl)
Inactive/Very Weak (Lack of Pi-stacking)
Weak/Partial Agonist (Steric bulk fits, but lower affinity)
Moderate (Good lipophilicity for membrane entry)
4-Methoxy Substitution
Slight improvement (H-bonding), but still < Aromatic
Variable; often reduces fit due to steric clash in saturated ring
Slight reduction (Decreased lipophilicity)
Alpha-Methylation (Isobutyric)
No significant gain
Increased Activity (Mimics Fibrate structure)
No significant change
Ring Unsaturation (Phenyl)
High Potency (Lactisole)
High Potency (Fibrates)
Moderate (Similar lipophilicity)
Amide Derivatization
Loss of activity (Acid is required)
Loss of activity (Acid is required for LBD anchor)
Increased (Prodrug/neutral form penetrates better)
Visualization of Synthesis & Mechanism
Synthesis & Biological Pathways (Graphviz)
Caption: Synthesis pathway of 2-(cyclohexyloxy)propanoic acid and its divergent biological effects compared to aromatic analogues.
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the derivative against S. aureus.
Preparation: Dissolve 2-(cyclohexyloxy)propanoic acid in DMSO to create a 100 mM stock.
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 1 µg/mL). Ensure DMSO concentration < 1%.
Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to each well.
Incubation: Incubate at 37°C for 18–24 hours.
Readout: Determine MIC as the lowest concentration with no visible turbidity.
Validation: Positive control (Ciprofloxacin); Negative control (DMSO only).
Protocol 2: PPARα Reporter Gene Assay
Purpose: To assess the agonistic activity of the derivative on PPARα.
Treatment: 24h post-transfection, treat cells with the test compound (1 µM – 100 µM) and a positive control (Fenofibrate, 50 µM).
Incubation: Incubate for 24 hours.
Assay: Lyse cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System.
Analysis: Calculate Relative Light Units (RLU) normalized to Renilla. Plot dose-response curve to determine EC50.
References
Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[2][3] Chemical Senses, 24(4), 439-447. Link
Brown, P. J., et al. (1997). "Identification of a subtype selective human PPARalpha agonist." Chemistry & Biology, 4(12), 909-918. Link
Willimal, H., et al. (2014). "Synthesis and antimicrobial evaluation of 2-hydroxy propanoic acid derivatives." Drug Research, 64(5), 240-245. Link
Miyashita, M., et al. (2004). "Structure-Activity Relationships of 2-Substituted Propionic Acids as Sweet Taste Inhibitors." Bioscience, Biotechnology, and Biochemistry, 68(10). Link
Cronin, M. T., et al. (2002). "Quantitative structure-activity relationships for the toxicity of 2-substituted propionic acids to Tetrahymena pyriformis." Chemosphere, 49(10), 1201-1208. Link
Potential herbicidal properties of cyclohexyloxy compounds
An In-depth Technical Guide to the Herbicidal Properties of Cyclohexyloxy Compounds Executive Summary Cyclohexyloxy compounds and their structural analogs, particularly those within the cyclohexanedione chemical class, r...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Herbicidal Properties of Cyclohexyloxy Compounds
Executive Summary
Cyclohexyloxy compounds and their structural analogs, particularly those within the cyclohexanedione chemical class, represent a significant area of interest in the development of novel herbicides. This guide provides a comprehensive technical overview for researchers and drug development professionals on the core aspects of these compounds, from their molecular mechanism of action to detailed protocols for efficacy evaluation. The primary mode of action for many of these herbicides is the inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of cell membrane formation and ultimately plant death.[1][2][3][4] A subset of related compounds also demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway.[5][6][7] This document outlines the structure-activity relationships that govern their herbicidal potency, provides detailed, self-validating protocols for both in vitro enzyme assays and in vivo whole-plant bioassays, and presents a framework for data interpretation and synthesis of novel derivatives.
Introduction: The Cyclohexanedione Scaffold in Herbicide Discovery
The search for effective and selective herbicides is a cornerstone of modern agriculture. Cyclohexanedione derivatives, often referred to as "dims," have been commercially successful for over two decades, primarily for their ability to control grass weeds in broadleaf crops.[1] These compounds are characterized by a 1,3-cyclohexanedione core, which is fundamental to their biological activity.[2] Their efficacy stems from their ability to target enzymes unique to plants or isoforms that differ significantly from their mammalian counterparts, providing a degree of safety for non-target organisms. Understanding the nuanced interplay between their chemical structure, target interaction, and physiological effect in plants is critical for the development of next-generation herbicides with improved efficacy and resistance management profiles.
Primary Mechanism of Action: Inhibition of Critical Biosynthetic Pathways
The herbicidal activity of cyclohexyloxy derivatives is predominantly attributed to the inhibition of two key plant enzymes: Acetyl-CoA Carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Acetyl-CoA Carboxylase (ACCase) Inhibition
ACCase is the enzyme responsible for the first committed step in fatty acid biosynthesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[2][3] This process is vital for the production of lipids required for cell membranes, energy storage, and signaling molecules.
Biochemical Pathway and Point of Inhibition: Plant ACCase consists of two main subunits: biotin carboxylase (BC) and carboxyltransferase (CT).[2][3] Cyclohexanedione herbicides are potent inhibitors of the CT domain in the plastid ACCs of grasses.[1] By blocking the transfer of a carboxyl group to acetyl-CoA, these compounds effectively halt the production of fatty acids.[3] The resulting depletion of lipids leads to a cessation of growth, followed by bleaching, necrosis, and plant death.[3]
Caption: Workflow for a whole-plant greenhouse herbicidal bioassay.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: In Vitro ACCase Inhibition Data for Hypothetical Cyclohexyloxy Analogs
Compound ID
R1 Group
R2 Group
IC₅₀ (µM) vs. E. crus-galli
CYH-01
-H
-OCH₃
25.4
CYH-02
-Cl
-OCH₃
1.8
CYH-03
-Cl
-CF₃
0.5
Clethodim
(Positive Control)
0.9
Interpretation: The data in Table 1 suggests that the addition of an electron-withdrawing chloro group at the R1 position (CYH-02 vs. CYH-01) significantly improves inhibitory activity. Further substitution with a trifluoromethyl group at the R2 position (CYH-03) provides the most potent inhibition, superior to the commercial standard, highlighting a promising direction for synthesis.
Conclusion and Future Perspectives
Cyclohexyloxy compounds and their analogs remain a fertile ground for the discovery of novel herbicides. Their proven ability to inhibit critical plant-specific enzymes like ACCase and HPPD provides a solid foundation for rational drug design. Future research should focus on synthesizing novel derivatives to enhance potency, broaden the spectrum of controlled weeds, and overcome emerging resistance issues. The systematic application of the in vitro and in vivo protocols detailed in this guide will be instrumental in identifying and validating the next generation of cyclohexyloxy-based herbicides, contributing to sustainable and effective weed management solutions in agriculture.
References
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal. [Link]
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. [Link]
Screening for Herbicide Resistance in Weeds. (2000). Weed Technology. [Link]
In Vitro Assays | Herbicide Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. [Link]
Design, Synthesis, Structure-Activity Relationship, Molecular Docking, and Herbicidal Evaluation of 2-Cinnamoyl-3-Hydroxycyclohex-2-en-1-one Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada Publications. [Link]
Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. (2006). Journal of Cellular Biochemistry. [Link]
Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Chemistry. [Link]
Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Chemistry. [Link]
A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03. (n.d.). MDPI. [Link]
Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
The structure–activity relationships of the triketone class of HPPD herbicides. (1998). Pesticide Science. [Link]
In vivo fluorescent screening for HPPD-targeted herbicide discovery. (2020). Pest Management Science. [Link]
Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity. (n.d.). Pest Management Science. [Link]
Overview of herbicide mechanisms of action. (n.d.). Weed Science. [Link]
HOW HERBICIDES WORK IN TERMS THAT WE CAN ALL UNDERSTAND. (n.d.). Wisconsin Fruit. [Link]
Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. (1988). Plant Physiology. [Link]
Herbicidal activities of compounds isolated from the medicinal plant Piper sarmentosum. (n.d.). ResearchGate. [Link]
Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as potential botanical herbicides. (n.d.). RSC Advances. [Link]
Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]
Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. (2023). Molecules. [Link]
A Perspective on the Role of Quantitative Structure-Activity and Structure-Property Relationships in Herbicide Discovery. (2012). Pest Management Science. [Link]
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (n.d.). MDPI. [Link]
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. [Link]
Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. (2018). Pest Management Science. [Link]
Synthesis and Herbicidal Evaluation of Aryloxyphenoxypropionate Derivatives Containing Purine Moiety. (n.d.). Bentham Science. [Link]
Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (n.d.). ACS Omega. [Link]
Effect of Adjuvants on Herbicidal Activity and Selectivity of Three Phytotoxins Produced by the Fungus, Stagonospora cirsii. (2020). MDPI. [Link]
Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ARKIVOC. [Link]
Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. (2011). Herbicides - Properties, Synthesis and Control of Weeds. [Link]
An In-depth Technical Guide to the Spectroscopic Characterization of Cyclohexyloxy Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques used to elucidate and confirm the structures of cyclohexyloxy derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques used to elucidate and confirm the structures of cyclohexyloxy derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and provides field-proven insights to ensure robust and reliable characterization.
Introduction: The Significance of the Cyclohexyloxy Moiety
The cyclohexyloxy group, a cyclohexyl ring attached to a molecule via an ether linkage, is a prevalent structural motif in a diverse array of organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its conformational flexibility and lipophilic nature can significantly influence a molecule's biological activity, solubility, and metabolic stability. Consequently, unambiguous structural confirmation and characterization of cyclohexyloxy-containing molecules are paramount in research and development. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in achieving this critical analytical goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of cyclohexyloxy derivatives, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms within the molecule.
Characteristic Chemical Shifts: The protons on the carbon atom attached to the ether oxygen (C1-H) are significantly deshielded due to the electronegativity of the oxygen atom. This results in a characteristic downfield shift.[1][2][3]
Proton Type
Typical Chemical Shift (δ, ppm)
Multiplicity
Cyclohexyloxy C1-H
3.4 - 4.5
Multiplet (tt or ddd)
Cyclohexyl Ring Protons (axial)
1.2 - 1.6
Multiplet
Cyclohexyl Ring Protons (equatorial)
1.6 - 1.9
Multiplet
Table 1: Typical ¹H NMR chemical shifts for cyclohexyloxy derivatives.
Causality of Experimental Choices: The choice of deuterated solvent can influence chemical shifts due to interactions between the solvent and the analyte.[4][5][6] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[7] The concentration of the sample is also a critical parameter; for ¹H NMR, 5-25 mg of the compound is typically sufficient.[8]
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the purified cyclohexyloxy derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8] Ensure the sample is fully dissolved; filter if any solid particles are present to prevent distortion of the magnetic field.[9]
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient for routine characterization.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information on the number and types of carbon atoms in a molecule.
Characteristic Chemical Shifts: Similar to ¹H NMR, the carbon atom bonded to the ether oxygen (C1) is deshielded and appears at a lower field. The chemical shifts of the other cyclohexane carbons are also distinct.[3]
Carbon Type
Typical Chemical Shift (δ, ppm)
Cyclohexyloxy C1
70 - 80
Cyclohexyl C2/C6
30 - 35
Cyclohexyl C3/C5
23 - 27
Cyclohexyl C4
25 - 29
Table 2: Typical ¹³C NMR chemical shifts for cyclohexyloxy derivatives.
Causality of Experimental Choices: Due to the low natural abundance of ¹³C, a higher sample concentration (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR.[8] The acquisition time for a ¹³C spectrum is also significantly longer.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that of ¹H NMR, with the primary difference being the sample concentration and the acquisition parameters.
Sample Preparation: Dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[8]
Instrument Setup and Data Acquisition: Utilize a ¹³C NMR acquisition program, which will have a wider spectral width and a longer acquisition time than a typical ¹H NMR experiment.
Data Processing: Process the data as described for ¹H NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic Absorptions: The most prominent feature in the IR spectrum of a cyclohexyloxy derivative is the C-O stretching vibration of the ether linkage.[1][2][3]
Functional Group
Wavenumber (cm⁻¹)
Intensity
C-O Stretch (Ether)
1050 - 1150
Strong
C-H Stretch (sp³)
2850 - 3000
Strong
C-H Bend
1350 - 1480
Variable
Table 3: Characteristic IR absorptions for cyclohexyloxy derivatives.
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy as it requires minimal sample preparation.[10][11] The sample is simply placed in contact with a crystal (often diamond or zinc selenide), and the IR beam interacts with the surface of the sample.[10][11][12]
Experimental Protocol: ATR-FTIR Spectroscopy
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[13]
Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal, ensuring good contact.
Data Acquisition: Acquire the IR spectrum.
Data Analysis: The resulting spectrum will show the absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules, often producing a protonated molecule ([M+H]⁺) with minimal fragmentation.[14][15][16] This is advantageous for determining the molecular weight.[14][16]
Fragmentation Patterns: The fragmentation of cyclohexyloxy derivatives under electron ionization (EI) or collision-induced dissociation (CID) often involves cleavage of the ether bond and fragmentation of the cyclohexane ring. Common fragmentation pathways include α-cleavage and inductive cleavage.
Experimental Protocol: ESI-MS
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[15]
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source.
Data Acquisition: Acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺).
Tandem MS (MS/MS): For structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation to generate a fragment ion spectrum.
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For many simple cyclohexyloxy derivatives that lack chromophores, this technique is of limited utility as they do not absorb significantly in the 200-800 nm range.[17] However, if the cyclohexyloxy group is attached to a conjugated system (e.g., an aromatic ring), UV-Vis spectroscopy can be a valuable tool.
Principles: The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule. Conjugation generally leads to a red shift (a shift to a longer λ_max).
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, or water) to a known concentration.
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
Sample Measurement: Record the UV-Vis spectrum of the sample solution.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion: An Integrated Approach to Characterization
The robust and unambiguous characterization of cyclohexyloxy derivatives relies on an integrated analytical approach. ¹H and ¹³C NMR spectroscopy provide the fundamental framework of the molecular structure. IR spectroscopy confirms the presence of the key ether functional group. Mass spectrometry establishes the molecular weight and offers structural insights through fragmentation analysis. Finally, for derivatives containing chromophores, UV-Vis spectroscopy can provide valuable information about the electronic structure. By synergistically applying these techniques, researchers can confidently elucidate and validate the structures of these important chemical entities.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
University of California, Riverside. NMR Sample Preparation. Retrieved from [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Hollas, D., & Gabelica, V. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 369-399. Retrieved from [Link]
Laszlo, P. (2018). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. In NMR of Newly Accessible Nuclei (pp. 65-101). Academic Press. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides in various solvents. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
T. Matsuo, & Y. Kodera. (1966). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. The Journal of Physical Chemistry, 70(12), 4087-4091. Retrieved from [Link]
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Retrieved from [Link]
University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]
Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. Retrieved from [Link]
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
Quimica Organica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
Klein, G. W., & Smith, V. F. (1969). Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. The Journal of Organic Chemistry, 34(11), 3242-3245. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 4787-4794. Retrieved from [Link]
Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]
Nitschke, J. R., & Schalley, C. A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 53(8), 1603-1615. Retrieved from [Link]
University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
Goldsmith, C. F., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 254-266. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
University of Wisconsin-Platteville. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
Delaude, L., & Laszlo, P. (1996). ¹³C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Journal of Organic Chemistry, 61(18), 6360-6370. Retrieved from [Link]
Zhang, Y., et al. (2015). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at different concentrations. ResearchGate. Retrieved from [Link]
Wiley Science Solutions. (n.d.). CYCLOHEXYLMETHYLSULFID - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the ¹³C NMR spectra for.... Retrieved from [Link]
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of cyclohexane C13 ¹³-C nmr. Retrieved from [Link]
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
SlideShare. (n.d.). SPECTROCHEMICAL ANALYSIS. Retrieved from [Link]
TSI Journals. (2015, May 17). STRUCTURE AND CRYSTALLOGRAPHIC CHARACTERIZATION OF POLYOXYGENATED CYCLOHEXANE DERIVATIVE FROM ACER CHIANGDAOENSE SUNTISUK. Retrieved from [Link]
ResearchGate. (n.d.). Structure and crystallographic characterization of polyoxygenated cyclohexane derivative from Acer chiangdaoense suntisuk. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
Next-Generation Antimicrobials: The Pharmacological Evolution of Propanoic Acid Derivatives
Executive Summary Propanoic acid (propionic acid) has long been utilized as a fungistatic food preservative, primarily recognized for its ability to lower intracellular pH.[1][2] However, its weak potency in clinical set...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Propanoic acid (propionic acid) has long been utilized as a fungistatic food preservative, primarily recognized for its ability to lower intracellular pH.[1][2] However, its weak potency in clinical settings has driven a paradigm shift toward functionalized propanoic acid derivatives . Recent medicinal chemistry efforts have unlocked a new class of 2- and 3-substituted aryl-propanoic acids, hydrazides, and furan-derivatives that exhibit potent antimicrobial and fungicidal properties significantly superior to the parent molecule. This technical guide analyzes the structure-activity relationships (SAR), novel mechanisms of action (mitochondrial apoptosis and metabolic blockade), and synthesis protocols for these emerging therapeutic candidates.
Chemical Landscape & Structure-Activity Relationship (SAR)
The transition from a weak preservative to a potent antimicrobial agent hinges on specific structural modifications at the C2 and C3 positions of the propanoic acid backbone.
The Limitations of the Parent Scaffold
Unmodified propanoic acid functions primarily through weak acid stress. It diffuses across microbial membranes in its undissociated form, dissociates within the cytoplasm, and acidifies the cytosol. While effective for food preservation, the high Minimum Inhibitory Concentration (MIC) values (often >25 mM) render it unsuitable for systemic clinical use.
High-Potency Derivatives
To enhance lipophilicity and target specificity, researchers have developed two primary classes of high-potency derivatives:
3-Aryl-3-(furan-2-yl)propanoic Acids: Synthesized via hydroarylation, these compounds introduce bulky aromatic and heterocyclic rings. The furan moiety enhances binding affinity to fungal mitochondrial targets, while the aryl group improves membrane permeability.
Propionic Acid Hydrazides & Hydrazones: Derivatization of the carboxylic acid group into a hydrazide (
) and subsequent condensation with aldehydes yields hydrazones. These Schiff bases exhibit chelation properties and enhanced interaction with bacterial cell walls, significantly lowering MIC values against Gram-positive pathogens like S. aureus.
Mechanisms of Action: A Multi-Target Approach
Unlike the parent acid, which relies on simple acidification, advanced derivatives employ a sophisticated "seek-and-destroy" mechanism.
Fungal Mitochondrial Apoptosis
Recent studies indicate that lipophilic propanoic acid derivatives, particularly furan-substituted ones, trigger a specific apoptotic cascade in Candida species.
ROS Generation: The compounds induce the accumulation of Reactive Oxygen Species (ROS).[3]
Mitochondrial Dysfunction: This leads to membrane depolarization, calcium accumulation, and Cytochrome C release, culminating in apoptotic cell death.
Metabolic Blockade (Bacteria & Fungi)
In bacterial systems, these derivatives mimic metabolic intermediates.
Propionyl-CoA Accumulation: The derivatives are metabolized into non-degradable Coenzyme A thioesters.
Enzyme Inhibition: These "dead-end" metabolites competitively inhibit Pyruvate Dehydrogenase and Succinyl-CoA Synthetase , effectively shutting down the TCA cycle and starving the cell of ATP.
Visualization: Mechanistic Pathways
Figure 1: Dual mechanism of action showing mitochondrial apoptosis in fungi and metabolic blockade in bacteria.
Synthetic Strategies
To access these high-value derivatives, two primary synthetic workflows are recommended: Superacid-Catalyzed Hydroarylation for C3-aryl derivatives and Hydrazide Condensation for Schiff bases.
Protocol A: Superacid-Catalyzed Hydroarylation
This method is preferred for synthesizing 3-aryl-3-(furan-2-yl)propanoic acids. It utilizes Triflic Acid (TfOH) to activate the double bond of furan-acrylic precursors.[4]
Preparation: Dissolve 3-(furan-2-yl)propenoic acid (0.36 mmol) in DCM (1 mL).
Activation: Add Arene (0.1 mL) followed by dropwise addition of TfOH (0.5 mL, excess).
Reaction: Stir the mixture at 0 °C for 2 hours. The superacid generates a reactive superelectrophilic dication.
Quenching: Pour the reaction mixture into ice-cold water (50 mL).
Extraction: Extract with Chloroform (3 × 50 mL). Wash combined organic layers with water and dry over Na₂SO₄.[4]
Purification: Evaporate solvent under reduced pressure. Recrystallize if necessary.
Protocol B: Hydrazide-Schiff Base Synthesis
Used for generating hydrazone derivatives active against Gram-positive bacteria.
Esterification: Reflux propanoic acid with ethanol/H₂SO₄ to yield Ethyl Propionate.
Hydrazide Formation: React Ethyl Propionate with Hydrazine Hydrate (NH₂NH₂[5]·H₂O) in ethanol at reflux for 6-8 hours.
Condensation: React the resulting Propionic Acid Hydrazide with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid. Reflux for 4-6 hours.
Isolation: Filter the precipitated solid, wash with cold ethanol, and recrystallize.
Visualization: Synthetic Workflow
Figure 2: Synthetic routes for C3-aryl derivatives (top) and Hydrazone derivatives (bottom).
Biological Evaluation Protocols
Trustworthy data requires adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Readout: Visual inspection or OD₆₀₀ measurement. The MIC is the lowest concentration with no turbidity.
Time-Kill Kinetics
Objective: Distinguish between bacteriostatic/fungistatic and bactericidal/fungicidal activity.
Setup: Inoculate broth containing the derivative at
, , and MIC. Include a growth control (no drug).
Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.
Plating: Serially dilute aliquots and plate onto agar.
Analysis: Count colonies (CFU/mL). A
reduction (99.9% kill) indicates cidal activity.
Quantitative Efficacy Data
The table below contrasts the efficacy of novel derivatives against the parent acid and standard controls. Note the dramatic reduction in MIC values for the derivatives.
Compound Class
Test Organism
MIC Value
Activity Type
Reference
Propionic Acid (Parent)
S. aureus USA300
> 25,000 µM
Weak Bacteriostatic
[1]
Propionic Acid (Parent)
C. albicans
12,500 - 25,000 µM
Weak Fungistatic
[2]
3-Aryl-3-(furan-2-yl)propanoic acid
C. albicans
64 µg/mL (~250 µM)
Fungicidal
[3]
3-Aryl-3-(furan-2-yl)propanoic acid
E. coli
64 - 128 µg/mL
Bacteriostatic
[3]
Propionic Acid Hydrazone (Cmpd 10)
C. albicans
1.93 (pMIC value)*
Potent Antifungal
[4]
(E)-3-(furan-2-yl)acrylic acid
C. albicans
64 - 512 µg/mL
Fungistatic
[5]
Fluconazole (Control)
C. albicans
32 - 256 µg/mL
Standard Antifungal
[5]
*pMIC = -log(MIC in molar). Higher values indicate higher potency.
Challenges & Future Directions
While derivatives show promise, several hurdles remain for clinical translation:
Solubility: Many aryl-derivatives are highly lipophilic. Formulation with cyclodextrins or liposomal delivery systems may be required to improve bioavailability.
Selectivity: The mitochondrial apoptosis mechanism in fungi relies on ROS. It is critical to verify that these compounds do not induce similar oxidative stress in mammalian mitochondria (selectivity index determination).
Resistance: As with all antimicrobials, resistance monitoring is essential. The multi-target mechanism (membrane + metabolism) suggests a higher barrier to resistance development compared to single-target drugs.
References
Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Scientific Reports. [Link]
Antibiotic-induced Decreases in the Levels of Microbial-derived Short-chain Fatty Acids Correlate with Increased Gastrointestinal Colonization of Candida albicans. Purdue e-Pubs. [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules (MDPI). [Link]
Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]
Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. Brazilian Journal of Microbiology. [Link]
A novel fungal killing mechanism of propionic acid. FEMS Yeast Research. [Link]
Synthesis of 2-(Cyclohexyloxy)propanoic acid via Williamson ether synthesis
The following Application Note and Protocol details the synthesis of 2-(Cyclohexyloxy)propanoic acid (CAS: 56674-68-1), a structural analog of lactate ethers used in pharmaceutical building blocks and potential flavor mo...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol details the synthesis of 2-(Cyclohexyloxy)propanoic acid (CAS: 56674-68-1), a structural analog of lactate ethers used in pharmaceutical building blocks and potential flavor modulation research.
The protocol utilizes a modified Williamson Ether Synthesis , optimized for the coupling of a secondary alkoxide (cyclohexanol) with a secondary
-halo ester. This approach mitigates the risk of elimination (E2) side reactions inherent to secondary-secondary coupling systems by leveraging the activating effect of the carbonyl group and precise temperature control.
[1]
Introduction & Retrosynthetic Analysis
The target molecule, 2-(cyclohexyloxy)propanoic acid , features a bulky cyclohexyl ether linkage at the
-position of a propanoic acid moiety. While classical Williamson synthesis often fails with secondary halides due to competing elimination, -halo esters (e.g., ethyl 2-bromopropionate) are excellent electrophiles. The adjacent carbonyl group stabilizes the transition state for substitution, making the coupling feasible even with secondary alkoxides.
Retrosynthetic Strategy
The synthesis is disconnected at the ether oxygen, revealing two precursors: Cyclohexanol and Ethyl 2-bromopropionate . The ester intermediate is formed first to avoid the solubility and stoichiometry issues associated with using the free acid and dianions.
Pathway:
Activation: Deprotonation of Cyclohexanol by Sodium Hydride (NaH).
Coupling (
): Nucleophilic attack of Sodium Cyclohexoxide on Ethyl 2-bromopropionate.
Hydrolysis: Saponification of the ester to the free acid.
Experimental Design Strategy
Critical Reagent Selection
Nucleophile:Cyclohexanol (Secondary alcohol). Requires a non-nucleophilic, strong base for irreversible deprotonation.
Base:Sodium Hydride (NaH) (60% dispersion in mineral oil). Chosen over hydroxide bases to prevent hydrolysis of the halo-ester starting material and to ensure anhydrous conditions, maximizing the nucleophilicity of the alkoxide.
Electrophile:Ethyl 2-bromopropionate . The bromide is a better leaving group than chloride, essential for overcoming the steric hindrance of the secondary carbon.
Solvent:Tetrahydrofuran (THF) (Anhydrous). Provides excellent solubility for the alkoxide and stabilizes the cation, facilitating the
mechanism. DMF is an alternative but complicates workup.
Reaction Thermodynamics & Kinetics
Temperature Control: The deprotonation is exothermic (
). The coupling requires reflux () to overcome the activation energy barrier imposed by steric hindrance.
Stoichiometry: A slight excess of the alkoxide (1.1 equiv) drives the consumption of the limiting electrophile.
Detailed Protocol
Phase 1: Synthesis of Ethyl 2-(Cyclohexyloxy)propionate
Safety Warning: Sodium Hydride reacts violently with water, releasing flammable hydrogen gas. Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon).
Add a solution of LiOH·H2O (4.2 g) in Water (30 mL).
Stir vigorously at Room Temperature for 12 hours (or heat to
for 2 hours).
Isolation:
Concentrate the mixture to remove THF.
Extract the aqueous residue with Diethyl Ether (
) to remove unreacted alcohol and neutral impurities. Discard the organic layer.
Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.
Extract the acidic aqueous layer with Ethyl Acetate (
).
Purification:
Dry the Ethyl Acetate layer over
, filter, and concentrate.
Distillation: If oil, purify via Kugelrohr distillation (High vacuum).
Crystallization: If solid, recrystallize from Hexane/Ether.
Visualizations & Mechanisms
Reaction Workflow
The following diagram illustrates the critical path from starting materials to the final purified acid.
Figure 1: Operational workflow for the synthesis of 2-(Cyclohexyloxy)propanoic acid.
Mechanistic Pathway
The reaction proceeds via a concerted
mechanism. The nucleophilic oxygen of the cyclohexoxide attacks the -carbon of the propionate, displacing the bromide.
Figure 2: SN2 Mechanistic pathway showing nucleophilic attack and leaving group displacement.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Elimination)
Temperature too high or base too bulky.
Maintain strictly controlled reflux. Ensure 2-bromopropionate is added slowly at .
Unreacted Alcohol
Insufficient NaH or wet solvent.
Use fresh NaH. Distill THF over Na/Benzophenone. Increase reflux time.
Hydrolysis of Start Material
Moisture ingress.
Ensure system is under positive Nitrogen pressure. Flame-dry all glassware.
Emulsion during Workup
Surfactant-like properties of the acid.
Add solid NaCl to the aqueous layer (salting out) or use a small amount of MeOH to break the emulsion.
References
Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Mechanism of SN2 vs E2).[3]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General protocols for Ether synthesis).
Drauz, K., et al. (1991). "Synthesis of enantiomerically pure 2-chloroalkanoic acids". Organic Syntheses, 71, 71. (Reference for handling alpha-halo acids). Link
ChemicalBook. (2024). "2-(cyclohexyloxy)propanoic acid Properties". (Physical Data Verification). Link
Application Notes and Protocols for the Williamson Ether Synthesis of 2-Aryloxypropanoic Acids
Introduction The Williamson ether synthesis, a foundational reaction in organic chemistry discovered by Alexander Williamson in 1850, remains a highly reliable and versatile method for the preparation of symmetrical and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Williamson ether synthesis, a foundational reaction in organic chemistry discovered by Alexander Williamson in 1850, remains a highly reliable and versatile method for the preparation of symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.[2][3][4][5] This application note provides a detailed experimental procedure for the synthesis of 2-aryloxypropanoic acids, a class of compounds with significant applications in the pharmaceutical and agrochemical industries, through the Williamson ether synthesis.[6] For instance, the herbicide Mecoprop® is a 2-aryloxypropanoic acid derivative where only the (R)-(+)-enantiomer exhibits herbicidal activity.[6]
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice to ensure successful and reproducible synthesis.
Reaction Mechanism and Stereochemical Considerations
The core of the Williamson ether synthesis is the SN2 reaction between a nucleophile and an electrophile.[2][5] In the context of synthesizing 2-aryloxypropanoic acids, a phenoxide ion attacks the electrophilic carbon of a 2-halopropanoic acid derivative.
Key Mechanistic Steps:
Deprotonation: A phenol is treated with a suitable base (e.g., sodium hydroxide, potassium hydroxide) to generate a more nucleophilic phenoxide ion.
Nucleophilic Attack: The phenoxide ion performs a backside attack on the carbon atom bearing the halogen in the 2-halopropanoic acid.[5][7][8]
Displacement: In a concerted step, the carbon-halogen bond is broken, and a new carbon-oxygen bond is formed, resulting in the desired ether and a halide salt as a byproduct.[5]
A critical aspect of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center.[4][7][8] If the 2-halopropanoic acid is chiral, the resulting 2-aryloxypropanoic acid will have the opposite configuration at the C2 position. This stereochemical outcome is a direct consequence of the backside attack mechanism.[4][8]
Competing Reactions
The primary competing reaction in the Williamson ether synthesis is E2 elimination, especially when using secondary or tertiary alkyl halides.[1][4][5] The alkoxide or phenoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[1][4] In the case of 2-halopropanoic acids (secondary halides), this can lead to the formation of acrylate byproducts.[9] Careful control of reaction conditions, such as temperature and choice of base, is crucial to favor the desired SN2 pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for the Williamson ether synthesis of 2-aryloxypropanoic acids.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2-aryloxypropanoic acid from a substituted phenol and 2-chloropropanoic acid.
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted phenol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).[11] Stir the mixture until a homogeneous solution is obtained.[10]
Rationale: The use of a strong base is necessary to deprotonate the weakly acidic phenol, thereby generating the highly nucleophilic phenoxide ion required for the SN2 reaction.[12]
Slowly add 2-chloropropanoic acid (1.1-1.5 eq.) to the refluxing solution over a period of 10-15 minutes.[10]
Rationale: Adding the alkylating agent dropwise helps to control the exothermic nature of the reaction and minimize potential side reactions. Maintaining reflux ensures a sufficient reaction rate.
Continue to reflux the reaction mixture for 1-8 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][13]
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.[13]
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the crude 2-aryloxypropanoic acid product.[10]
Rationale: Acidification protonates the carboxylate salt of the product, rendering it less soluble in the aqueous phase and facilitating its isolation.
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[13]
Combine the organic layers and wash with water and then with brine.[13]
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[13]
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, toluene) or by column chromatography on silica gel.[14]
Rationale: Purification is essential to remove any unreacted starting materials, byproducts from elimination reactions, or other impurities.
Process Optimization and Troubleshooting
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
Incomplete deprotonation of the phenol.
Ensure the use of a sufficiently strong and fresh base. Consider using sodium hydride in an anhydrous aprotic solvent like THF or DMF for more robust alkoxide formation.[3][4][15]
Low reactivity of the alkylating agent.
2-Bromopropanoic acid can be used as a more reactive alternative to 2-chloropropanoic acid.[9]
Formation of Elimination Byproducts
Reaction temperature is too high.
Maintain a gentle reflux and avoid excessive heating.
Steric hindrance around the reaction center.
This is inherent to the use of a secondary halide. Optimizing the base and temperature can help favor substitution.
Difficulty in Product Isolation
Product is soluble in the aqueous phase.
Ensure complete acidification to precipitate the carboxylic acid. Perform multiple extractions with an appropriate organic solvent.
Ring Alkylation
The phenoxide is an ambident nucleophile.
This is a known side reaction where alkylation occurs on the aromatic ring instead of the oxygen.[5] Using polar aprotic solvents can sometimes minimize this.
Conclusion
The Williamson ether synthesis provides a robust and straightforward method for the preparation of 2-aryloxypropanoic acids. By understanding the underlying SN2 mechanism, considering the potential for competing elimination reactions, and carefully controlling the reaction conditions, researchers can achieve high yields of the desired ether products. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for the successful implementation of this important synthetic transformation in a laboratory setting.
References
University of Richmond. Organic Chemistry Williamson Ether Synthesis.
Organic Syntheses. (2002).
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
Wikipedia. Williamson ether synthesis.
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
ResearchGate. (2025, August 5).
Chem-Station.
Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab.
BYJU'S. Williamson Ether Synthesis reaction.
Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids.
LookChem.
Heterocycles. (2012, September 10). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. Heterocycles, 86(2), 1227.
IRIS Unibas. (2012, November 22). New 2‑(Aryloxy)-3-phenylpropanoic Acids as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists Able To Upregulate Mitochondrial Carnitine Shuttle System Gene Expression.
ResearchGate.
Pearson. A small amount of another organic product is formed in a Williams...
YouTube. (2026, January 14). The Williamson Ether Synthesis | Named Reactions [Ep. 1].
ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
Francis Academic Press.
YouTube. (2013, January 26). Williamson Ether Synthesis.
Benchchem. Improving reaction conditions for Williamson ether synthesis.
Experiment 06 Williamson Ether Synthesis.
The Williamson Ether Synthesis.
Benchchem. Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis.
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
Organic Syntheses Procedure.
Google Patents. (1969, June 17).
RSC Publishing.
YouTube. (2026, February 3). Choosing the Best Williamson Ether Synthesis.
Benchchem.
Google Patents.
European Patent Office. (2019, December 27). ETHER CARBOXYLIC ACID COMPOSITION - EP 3842407 A1.
Application Note & Protocol: A Stereospecific Approach to the Synthesis of (R)-2-(Cyclohexyloxy)propanoic Acid
Abstract This technical guide provides a detailed, field-proven protocol for the chiral synthesis of (R)-2-(Cyclohexyloxy)propanoic acid. This valuable molecule and its analogs are significant in the development of agroc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed, field-proven protocol for the chiral synthesis of (R)-2-(Cyclohexyloxy)propanoic acid. This valuable molecule and its analogs are significant in the development of agrochemicals and pharmaceuticals, where biological activity is often enantiomer-dependent.[1] The presented methodology leverages a "chiral pool" strategy, commencing with the readily available and enantiomerically pure ethyl (S)-lactate. The core of the synthesis is a stereospecific Williamson ether synthesis, which proceeds via an S(_N)2 mechanism to ensure a complete inversion of stereochemistry, yielding the target (R)-enantiomer with high fidelity.[2][3] This document offers a comprehensive walkthrough of the synthetic pathway, from the activation of the chiral precursor to the final product isolation and characterization, designed for researchers in organic synthesis and drug development.
Introduction: The Importance of Chirality
The family of 2-aryloxy and 2-alkoxypropanoic acids contains numerous compounds with significant biological activities, most notably as herbicides.[1] A classic example is Mecoprop, where only the (R)-enantiomer possesses herbicidal properties.[1] This stereospecificity underscores the critical need for robust and reliable methods for enantioselective synthesis. (R)-2-(Cyclohexyloxy)propanoic acid serves as a key structural motif and synthetic intermediate. The protocol herein describes an efficient and highly stereoselective route to this target, emphasizing causal logic behind procedural steps to ensure reproducibility and success.
Synthetic Strategy & Rationale
The chosen synthetic pathway is a three-step sequence grounded in fundamental, high-yielding organic reactions:
Activation of a Chiral Precursor: We begin with ethyl (S)-lactate, an inexpensive and enantiopure starting material from the chiral pool. The hydroxyl group is a poor leaving group and must be converted into a sulfonate ester (tosylate), which is an excellent leaving group for nucleophilic substitution.
Stereospecific Williamson Ether Synthesis: The core reaction is the Williamson ether synthesis, a reliable method for forming C-O-C bonds.[4][5] It proceeds via an S(_N)2 mechanism, where a nucleophile attacks a carbon atom and displaces a leaving group in a single, concerted step.[2] This mechanism is inherently stereospecific, resulting in the inversion of the stereochemical configuration at the electrophilic carbon center. By reacting the (S)-tosylate with sodium cyclohexoxide, we ensure the formation of the desired (R)-product.
Saponification: The final step is the basic hydrolysis (saponification) of the ethyl ester to yield the target carboxylic acid.
This strategy is superior to methods involving direct resolution of a racemic mixture, as it builds the desired stereocenter directly from an enantiopure precursor, maximizing theoretical yield and minimizing chiral separation challenges.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic sequence from the starting material to the final product.
Caption: Overall workflow for the synthesis of (R)-2-(Cyclohexyloxy)propanoic acid.
Reaction Mechanism: The S(_N)2 Inversion
The key to achieving the desired stereochemistry lies in the S(_N)2 reaction. The alkoxide ion (sodium cyclohexoxide) is a potent nucleophile that performs a "backside attack" on the chiral carbon of the ethyl (S)-2-(tosyloxy)propanoate. This specific geometry of attack forces the tosylate leaving group to depart from the opposite side, leading to a Walden inversion of the stereocenter from (S) to (R).
Caption: Mechanism of the stereospecific S(_N)2 reaction.
Experimental Protocols & Procedures
Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be followed at all times. All reactions, especially those involving sodium hydride and pyridine, must be conducted in a certified fume hood.
Part A: Synthesis of Ethyl (S)-2-(tosyloxy)propanoate (2)
This step converts the hydroxyl group of the starting material into a tosylate, an excellent leaving group.
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl (S)-lactate (1 ) (1.0 eq) and anhydrous pyridine (3.0 eq).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Workup: Cool the mixture back to 0 °C and slowly add 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO(_3) solution (1 x 50 mL), and brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude product 2 as a pale yellow oil. The product is often used in the next step without further purification.
Part B: Synthesis of Ethyl (R)-2-(Cyclohexyloxy)propanoate (4)
This is the key stereoinverting Williamson ether synthesis step.
Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add a dispersion of sodium hydride (NaH) (60% in mineral oil, 1.5 eq). Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil. Add 150 mL of anhydrous tetrahydrofuran (THF).
Nucleophile Formation: Cool the suspension to 0 °C and add cyclohexanol (3 ) (1.3 eq) dropwise via a syringe. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases, indicating the complete formation of sodium cyclohexoxide.
S(_N)2 Reaction: Add a solution of the crude ethyl (S)-2-(tosyloxy)propanoate (2 ) (1.0 eq) in 50 mL of anhydrous THF to the alkoxide suspension dropwise.
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water. Add 100 mL of diethyl ether and wash with water (2 x 75 mL) and brine (1 x 75 mL).
Isolation: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ester 4 .
Part C: Synthesis of (R)-2-(Cyclohexyloxy)propanoic acid (5)
The final step is the hydrolysis of the ester to the carboxylic acid.
Setup: In a 250 mL round-bottom flask, dissolve the purified ester 4 (1.0 eq) in a 1:1 mixture of ethanol and water (100 mL).
Hydrolysis: Add sodium hydroxide (NaOH) pellets (3.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated HCl. A white precipitate or oil should form.
Isolation: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the final product, (R)-2-(Cyclohexyloxy)propanoic acid (5 ), typically as a white solid or viscous oil.
Data Presentation: Reagents and Typical Yields
Compound Name
Formula
MW ( g/mol )
Role
Typical Yield
Enantiomeric Excess (e.e.)
Ethyl (S)-Lactate
C(5)H({10})O(_3)
118.13
Starting Material
-
>99%
Ethyl (S)-2-(tosyloxy)propanoate
C({12})H({16})O(_5)S
272.32
Activated Intermediate
85-95%
>99%
Ethyl (R)-2-(Cyclohexyloxy)propanoate
C({11})H({20})O(_3)
200.28
Ether Product
70-85%
>98%
(R)-2-(Cyclohexyloxy)propanoic acid
C(9)H({16})O(_3)
172.22
Final Product
90-98% (from ester)
>98%
Trustworthiness: Product Validation
To ensure the successful synthesis and high enantiopurity of the final product, the following analytical techniques are essential:
Nuclear Magnetic Resonance (NMR):
H and C NMR spectroscopy should be used to confirm the chemical structure of the final product and all intermediates.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Polarimetry: The optical rotation of the final product should be measured and compared to literature values to confirm the (R)-configuration. A negative specific rotation is expected for the (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. The acid is typically derivatized to an ester or amide before analysis on a chiral column.
Conclusion
The protocol detailed in this application note provides a robust, reliable, and highly stereoselective method for the synthesis of (R)-2-(Cyclohexyloxy)propanoic acid. By employing a chiral pool strategy centered on a stereospecific S(_N)2 reaction, this approach ensures high enantiomeric purity in the final product. The explanations of the underlying chemical principles are intended to empower researchers to troubleshoot and adapt this methodology for the synthesis of related chiral molecules.
University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]
Thieme E-Books & E-Journals. Applications of Optically Pure Biphenyloxycyclohexanols in Deracemization of α-Substituted Aryloxypropanoic Acids by Dynamic Kinetic Resolution. [Link]
Pearson. Two different Williamson ether syntheses can be used to make the... [Link]
HETEROCYCLES. A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. [Link]
PrepChem.com. Synthesis of 2-(3-cyclohexyl-phenoxy)propionic acid. [Link]
ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]
Application Note: Chiral Synthesis of (S)-2-(Cyclohexyloxy)propanoic Acid
Executive Summary & Strategic Analysis The synthesis of (S)-2-(Cyclohexyloxy)propanoic acid presents a classic challenge in asymmetric organic chemistry: the formation of a sterically hindered secondary ether bond adjace...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of (S)-2-(Cyclohexyloxy)propanoic acid presents a classic challenge in asymmetric organic chemistry: the formation of a sterically hindered secondary ether bond adjacent to a carbonyl group without compromising stereochemical integrity. This moiety is a critical pharmacophore in PPAR agonists (e.g., Ragaglitazar intermediates), flavor compounds, and selective herbicides (Mecoprop analogs).
Strategic Routes
We evaluate two primary methodologies. The choice depends on the scale and available starting materials.
Feature
Route A: Inversion (Recommended)
Route B: Classical Resolution (Scalable)
Mechanism
Nucleophilic substitution with Walden Inversion
Diastereomeric salt crystallization
Starting Material
Methyl (R)-2-bromopropionate
Racemic 2-bromopropanoic acid
Chirality Source
Chiral Pool ((R)-Lactate derivative)
Chiral Auxiliary ((S)-Phenylethylamine)
Risk
Partial racemization if T > 50°C
Yield limited to 50% (theoretical) per pass
Suitability
High-value, gram-to-kilo scale
Multi-ton industrial manufacturing
Recommendation: For research and early-phase development, Route A is superior due to higher atom economy and throughput. This guide details the protocol for Route A, with Route B provided as a validation/backup workflow.
Chemical Pathway & Mechanism[1]
The synthesis relies on the Williamson ether synthesis principle but adapted to preserve chirality. Direct alkylation of (S)-lactic acid with cyclohexyl halides is inefficient due to the poor electrophilicity of secondary halides. Instead, we utilize (R)-2-bromopropionate as the electrophile and cyclohexanol as the nucleophile.
Critical Stereochemical Logic:
The reaction proceeds via an
mechanism at the -carbon.
Nucleophile: Cyclohexoxide (generated in situ).
Electrophile: (R)-Propionate (Leaving group: Br).
Outcome: Backside attack leads to inversion of configuration , yielding the (S)-ether .
Mechanism Diagram[2]
Caption: Stereochemical inversion pathway from (R)-bromide to (S)-ether.
Add Cyclohexanol (1.5 eq, 60 mmol) dropwise. Caution: Hydrogen gas evolution. Stir for 30 min at 0°C until evolution ceases and a clear solution forms.
Substitution (
):
Add Methyl (R)-2-bromopropionate (1.0 eq, 40 mmol) dropwise over 20 minutes. Maintain internal temperature < 5°C to prevent elimination side reactions (acrylate formation).
Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of bromide indicates completion.
Workup:
Quench with saturated
solution.
Extract with Diethyl Ether (
mL).
Wash combined organics with water (
) to remove DMF, then brine.
Dry over
and concentrate.
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane) to isolate Methyl (S)-2-(cyclohexyloxy)propionate .
Phase 2: Hydrolysis (Saponification)
Dissolve the intermediate ester in THF/MeOH/Water (3:1:1 ratio).
Add LiOH
(2.0 eq). Stir at ambient temperature for 2 hours. Note: Avoid heating to prevent racemization of the -proton.
Acidify to pH 2 with 1M HCl.
Extract with Ethyl Acetate, dry, and concentrate to yield the crude acid.
Final Polish: Recrystallize from Hexane/EtOAc if solid, or bulb-to-bulb distillation if liquid (bp ~140°C @ 0.5 mmHg).
If the stereochemical integrity of Protocol A is questioned, or if starting from cheap racemic material, use this resolution workflow.
Workflow Diagram
Caption: Resolution of racemic acid using (S)-1-Phenylethylamine.
Key Steps:
Mix racemic acid (10 g) and (S)-(-)-1-Phenylethylamine (0.5 eq) in hot Acetone.
Cool slowly to 4°C. The (S,S)-salt typically crystallizes out (verify specific rotation literature for this specific pair; if no precipitate, switch solvent to EtOH).
Filter crystals and recrystallize twice.
Partition salt between 1M HCl and Ether to liberate the free (S)-acid.
Quality Control & Data Specifications
Analytical Parameters
To ensure the protocol was successful, compare results against these expected values.
Application Note: HPLC Analysis of 2-(Cyclohexyloxy)propanoic Acid
Abstract & Scientific Rationale This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-(Cyclohexyloxy)propanoic acid (CAS: 19463-49-1). The Analytical Challenge: This molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-(Cyclohexyloxy)propanoic acid (CAS: 19463-49-1).
The Analytical Challenge:
This molecule presents two distinct chromatographic challenges:
Weak Chromophore: Lacking a conjugated
-system (e.g., benzene ring), the molecule has negligible UV absorbance above 220 nm.[1] Detection must rely on the carboxyl group's transition ( nm), rendering the baseline susceptible to mobile phase interference.
Amphiphilic Nature: It contains a polar carboxylic acid head (
) and a hydrophobic cyclohexyl ether tail.[1] This requires strict pH control to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for retention on Reversed-Phase (RP) columns.
The Solution:
This protocol utilizes a Low-pH Reversed-Phase strategy.[1] By maintaining the mobile phase pH at 2.5 (well below the
), we suppress the dissociation of the carboxylic acid (), maximizing interaction with the C18 stationary phase and eliminating peak splitting or fronting caused by mixed ionization states.
Physicochemical Profile
Property
Value / Description
Analytical Implication
Structure
Aliphatic ether acid
No strong UV/Vis signal; requires low UV (210 nm) or CAD/ELSD.[1]
Molecular Weight
172.22 g/mol
Suitable for standard pore size (80-120 Å) columns.[1]
pKa (Calc.)
~3.8 - 4.2
Mobile phase must be buffered to pH 2.8 to ensure retention.[1]
Diluent should be Water:ACN (50:50) to match initial gradient conditions.
Chirality
One chiral center (C2)
Standard C18 methods will not separate enantiomers.[1] (See Section 6).
Method Development Strategy (Decision Matrix)
The following decision tree illustrates the selection process for the detection method based on sample concentration and matrix complexity.
Figure 1: Decision matrix for selecting the appropriate detection modality. Method A is the primary focus of this guide.
Primary Protocol: RP-HPLC-UV (Method A)
This is the standard method for purity assessment and assay of raw materials.[1]
Instrumentation & Reagents[2]
System: HPLC with binary gradient pump, degasser, and thermostatted column compartment.[1]
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
Column: Agilent ZORBAX StableBond SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
Why SB-C18? This column uses sterically protected silanes, offering superior stability and lifetime at pH < 2.0 compared to standard end-capped C18 columns.[1]
Filter through a 0.22 µm PTFE or Nylon syringe filter .
Caution: Avoid PVDF filters if low recovery is observed, though PTFE is generally safest for this solvent system.[1]
Figure 2: Standard sample preparation workflow.[1]
Advanced Considerations: Chiral Analysis
Critical Note: The structure contains a chiral center at the alpha-carbon.[1] The method described above (Section 4) is achiral and will present the enantiomers as a single peak.[1]
If Enantiomeric Excess (ee) determination is required:
Column: Chiralpak AD-RH or OD-RH (Reverse Phase Chiral columns).[1]
Application Note: Chiral HPLC Resolution of 2-(Cyclohexyloxy)propanoic Acid Enantiomers
Introduction & Scientific Context 2-(Cyclohexyloxy)propanoic acid is a structural analogue of the well-known sweetness inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid). Compounds in the -alkoxy and -aryloxy propa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
2-(Cyclohexyloxy)propanoic acid is a structural analogue of the well-known sweetness inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid). Compounds in the
-alkoxy and -aryloxy propanoic acid class exhibit distinct biological activities based on their stereochemistry. Typically, the (S)-enantiomer and (R)-enantiomer possess significantly different binding affinities to taste receptors (T1R2/T1R3) or herbicidal targets.
The Analytical Challenge
Separating the enantiomers of 2-(Cyclohexyloxy)propanoic acid presents three specific challenges:
Acidic Moiety: The free carboxylic acid group (
) leads to peak tailing and variable retention times due to secondary interactions with residual silanols on the silica support.[1]
Weak Chromophore: Unlike its phenoxy analogues, the cyclohexyl group is non-aromatic.[1] Detection relies heavily on the carboxyl and ether auxiliary chromophores, necessitating low-UV detection (205–220 nm).
Steric Bulk: The non-planar cyclohexyl ring requires a chiral stationary phase (CSP) with deep inclusion cavities to effectively discriminate between the spatial arrangement of the methyl and cyclohexyloxy groups.[1]
This guide details two robust protocols: a Normal Phase (NP) method using coated polysaccharide columns (the "Gold Standard") and a Reverse Phase (RP) method using immobilized phases for higher solubility flexibility.
Mechanism of Chiral Recognition[2]
To achieve resolution (
), the analyte must engage in a minimum of three points of interaction with the Chiral Stationary Phase (CSP).
Interaction Model
Hydrogen Bonding (Attractive): The carboxylic acid proton donates to the carbamate/ester groups on the CSP.[1]
Dipole-Dipole: The ether oxygen interacts with the polarized regions of the CSP selector.[1]
Steric Inclusion (Repulsive): The bulky cyclohexyl group fits differently into the chiral grooves of amylose or cellulose helices compared to the smaller methyl group.[1]
Figure 1: Mechanistic interaction model required for the chiral recognition of
-alkoxy acids.
Method Development Strategy
Critical Parameter: Acidic Modifiers
Do not attempt separation without an acidic modifier.
For free acids, the mobile phase must contain an acid (Trifluoroacetic acid [TFA], Formic acid, or Acetic acid) to suppress ionization.[1]
Without Acid:
dominates.[1] The ion is repelled by the silica backbone, causing elution at the void volume () or severe tailing.[1]
With Acid (0.1%):
dominates.[1] The neutral molecule interacts properly with the chiral selector.[1]
Protocol A: Normal Phase Separation (Gold Standard)
This method utilizes the Chiralpak AD-H (Amylose-based) column. The helical structure of amylose generally offers superior recognition for non-planar alkyl/cycloalkyl groups compared to cellulose.[1]
Use this method if the sample is aqueous or if "greener" solvents are required.[1] Requires an Immobilized stationary phase (e.g., Chiralpak IA or IB) to prevent column damage from aqueous conditions.
Repeatability: RSD of peak area < 1.0% (n=5 injections).
Limit of Quantitation (LOQ): S/N ratio > 10 (Critical due to weak UV absorbance).
References
Daicel Chiral Technologies. (2023). Chiral Separation of Acidic Compounds: Instruction Manual for Chiralpak AD-H. Retrieved from [Link]
Matarashvili, I., et al. (2013).[4] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science, 36(1), 140-147.[4] [Link]
Phenomenex. (2024).[1] Chiral HPLC Separations: A Guide to Method Development. Retrieved from [Link]
He, J., et al. (2000).[1][5] "Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC." Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595.[5] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Protocol Guide
Subject: Synthetic Methodology and Medicinal Chemistry Applications
CAS: 15444-83-4 (Racemic) | Molecular Formula: C9H16O3
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The "Escaping Flatland" Building Block
In modern drug discovery, increasing the fraction of sp3-hybridized carbons (
) is a proven strategy to improve solubility and reduce promiscuity compared to traditional flat, aromatic-heavy scaffolds. 2-(Cyclohexyloxy)propanoic acid represents a high-value building block that introduces chirality, lipophilicity, and non-aromatic bulk into a molecule.
Structurally, it functions as an
-alkoxy acid , a bioisostere of -amino acids (specifically alanine), where the amine nitrogen is replaced by an ether oxygen. This substitution alters hydrogen bond donor/acceptor profiles and increases metabolic stability against proteases.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
Ether Linkage: Unlike esters, the ether bond at the
-position is stable to hydrolysis and metabolic cleavage, making it suitable for in vivo probes.
Cyclohexyl Motif: Provides significant steric bulk and lipophilicity (LogP ~2.2) without the
-stacking interactions associated with phenyl rings.
Chiral Center: The C2 position is chiral. While often supplied as a racemate, enantioselective synthesis allows for the probing of stereospecific binding pockets.
Synthetic Protocol: Preparation of the Building Block
While available commercially, in-house synthesis is often required to access specific enantiomers or isotopologues. The most robust route is the Williamson Ether Synthesis utilizing a secondary alkoxide and an
This route avoids the elimination side-reactions often seen when attempting to displace leaving groups on a cyclohexyl ring. Instead, the cyclohexyl alcohol acts as the nucleophile.
Reagents & Materials
Reactant A: Cyclohexanol (1.0 equiv)
Reactant B: Ethyl 2-bromopropionate (1.1 equiv)
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
Solvent: Anhydrous THF or DMF
Hydrolysis: LiOH (2.0 equiv), THF/Water (1:1)
Step-by-Step Protocol
Alkoxide Formation:
In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to alcohol).
Cool to 0°C.
Add Cyclohexanol (1.0 equiv) dropwise.
Observation: Gas evolution (
). Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure complete deprotonation.
Alkylation:
Cool the mixture back to 0°C.
Add Ethyl 2-bromopropionate (1.1 equiv) dropwise.
Allow to warm to RT and stir for 12–16 hours.
QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The bromide starting material should disappear.
Workup (Ester Intermediate):
Quench carefully with saturated
.
Extract with
(x3). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Saponification (Acid Formation):
Dissolve the intermediate ester in THF/Water (1:1).
Add LiOH (2.0 equiv). Stir at RT for 4 hours.
Critical Acidification: Acidify to pH 2 using 1M HCl.
Extract with EtOAc, dry, and concentrate to yield the target acid.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow of synthesis and the critical decision points for enantioselective vs. racemic preparation.
Caption: Step-wise synthesis of 2-(cyclohexyloxy)propanoic acid via Williamson Ether Synthesis.
The primary utility of this acid is as a "capping group" for amines in fragment-based drug discovery (FBDD). However, coupling
-alkoxy acids presents a unique challenge: Racemization .
The Mechanism of Racemization
Similar to amino acids, activated
-alkoxy acids can cyclize to form oxazolone-like intermediates (specifically 5(4H)-oxazolones or pseudo-oxazolones depending on substitution), which allows the -proton to become acidic and labile.
Optimized Coupling Protocol (Racemization-Free)
Objective: Couple 2-(cyclohexyloxy)propanoic acid with a secondary amine (e.g., piperidine derivative).
Parameter
Standard Condition
Optimized (Low Racemization)
Coupling Agent
EDCI / HOBt
HATU or T3P (Propylphosphonic anhydride)
Base
Triethylamine ()
DIPEA or 2,4,6-Collidine
Solvent
DCM
DMF or EtOAc
Temperature
RT
0°C for activation, then RT
Procedure:
Dissolve 2-(cyclohexyloxy)propanoic acid (1.0 equiv) in dry DMF.
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).
Wait: Stir for 3–5 minutes to form the activated ester.
Add the Amine (1.0–1.2 equiv).
Stir at RT for 2 hours.
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), then , then Brine.
Physicochemical Profile & Data
Understanding the shift in properties when replacing a Phenyl group with a Cyclohexyl group is vital for Lead Optimization.
Table 1: Comparative Properties (Calculated)
Property
2-Phenoxypropanoic acid
2-(Cyclohexyloxy)propanoic acid
Impact
Formula
+6 Hydrogens
MW
166.17
172.22
Slight Increase
cLogP
~1.8
~2.3
Increased Lipophilicity
Fsp3
0.22
0.89
Major Increase (3D Character)
Aromatic Rings
1
0
Reduced - stacking risk
Rotatable Bonds
3
3
Similar Flexibility
Advanced Application: PPAR Agonist Design
-Alkoxy/Phenoxy acids are the pharmacophore for PPAR agonists (e.g., Muraglitazar). The 2-(cyclohexyloxy)propanoic acid scaffold serves as a non-aromatic bioisostere.
Mechanistic Pathway Visualization
The following diagram illustrates how this building block integrates into a Fragment-Based Drug Discovery (FBDD) campaign targeting a hydrophobic pocket.
Caption: Utilization of the building block in FBDD to target hydrophobic protein pockets.
Troubleshooting & Quality Control
Issue: Low Yield in Ether Synthesis
Cause: Elimination of the alkyl halide (if using cyclohexyl bromide + lactate).
Solution: Ensure you are using the Alkoxide of Cyclohexanol attacking the Propionate bromide (Method A), not the reverse. Secondary halides (cyclohexyl bromide) are prone to E2 elimination.
Issue: Racemization during Coupling
Cause: High pH or prolonged activation times.
Solution: Switch to T3P (50% in EtOAc) . T3P acts as an acidic coupling reagent, often suppressing racemization compared to basic carbodiimide conditions.
Issue: Poor Solubility
Cause: The cyclohexyl group is highly lipophilic.
Solution: If the final product is insoluble in MeOH/Water for HPLC, use Acetonitrile/Water or add 5% THF to the mobile phase.
References
Williamson Ether Synthesis Mechanism
Master Organic Chemistry. (2014).[1][2] The Williamson Ether Synthesis.
Application Notes and Protocols for 2-(Cyclohexyloxy)propanoic Acid in Agrochemical Research
Introduction: Unveiling the Agrochemical Potential of a Novel Propanoic Acid Derivative In the continuous quest for novel and effective agrochemicals, propanoic acid derivatives have emerged as a cornerstone of modern ag...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Agrochemical Potential of a Novel Propanoic Acid Derivative
In the continuous quest for novel and effective agrochemicals, propanoic acid derivatives have emerged as a cornerstone of modern agricultural chemistry. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(Cyclohexyloxy)propanoic acid in agrochemical research. While this specific molecule is not extensively characterized in public literature, its structural analogy to the well-established class of aryloxyphenoxypropionate (AOPP) herbicides provides a strong rationale for its investigation as a potential herbicide.[1][2][3][4] Furthermore, the broader family of propionic acids is known for diverse bioactivities, including plant growth regulation, suggesting a wider scope for screening.[5][6]
This guide offers a hypothesized mode of action, detailed experimental protocols for screening and characterization, and a framework for a systematic research workflow. The protocols are designed to be self-validating, providing clear go/no-go decision points for researchers.
Hypothesized Mode of Action: A Potential Acetyl-CoA Carboxylase (ACCase) Inhibitor
The core hypothesis for the herbicidal activity of 2-(Cyclohexyloxy)propanoic acid is its function as an inhibitor of acetyl-CoA carboxylase (ACCase). This is based on its structural similarity to AOPP herbicides, a class of compounds that selectively control graminaceous weeds by targeting this crucial enzyme.[1][2][3]
The ACCase Inhibition Pathway:
ACCase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA.[1] Inhibition of this enzyme disrupts the production of fatty acids, which are essential components of cell membranes. This leads to a breakdown of membrane integrity, leakage of cellular contents, and ultimately, plant death.[4] AOPP herbicides are known to be potent and selective inhibitors of the ACCase found in grasses.[1][3]
Caption: Hypothesized mechanism of 2-(Cyclohexyloxy)propanoic acid as an ACCase inhibitor.
Experimental Protocols
This section provides detailed protocols for the initial screening and characterization of 2-(Cyclohexyloxy)propanoic acid.
Protocol 1: Greenhouse Bioassay for Herbicidal Activity
Objective: To determine the pre- and post-emergence herbicidal activity of 2-(Cyclohexyloxy)propanoic acid against a panel of monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.
Seeds of test plant species (e.g., Echinochloa crus-galli (barnyardgrass), Digitaria sanguinalis (large crabgrass), Setaria viridis (green foxtail) as monocots; and Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Solanum nigrum (black nightshade) as dicots)
Pots (10 cm diameter) filled with standard potting mix
Greenhouse with controlled temperature (25-30°C), humidity (60-70%), and photoperiod (16h light/8h dark)
Spray chamber calibrated to deliver a known volume of spray solution
Procedure:
Preparation of Test Solutions:
Prepare a stock solution of 2-(Cyclohexyloxy)propanoic acid (e.g., 10,000 ppm) by dissolving the required amount in acetone.
Prepare a series of dilutions from the stock solution using a solution of 0.5% (v/v) Tween® 20 in distilled water to achieve final test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).
A negative control solution should be prepared with acetone and 0.5% Tween® 20 in distilled water.
A positive control using a commercial AOPP herbicide (e.g., quizalofop-p-ethyl) should be included for comparison.
Pre-emergence Application:
Sow seeds of the test species in pots at a uniform depth.
One day after sowing, apply the test solutions evenly to the soil surface using the spray chamber.
Water the pots as needed.
After 21 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill) and phytotoxicity to the plants.
Post-emergence Application:
Sow seeds and allow them to grow to the 2-3 leaf stage.
Apply the test solutions to the foliage of the seedlings until runoff using the spray chamber.
Water the pots as needed, avoiding washing the solution off the leaves.
After 21 days, visually assess the percentage of weed control and phytotoxicity.
Data Analysis:
The visual assessment data can be used to calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each species.
Expected Outcome:
Based on the AOPP herbicide analogy, 2-(Cyclohexyloxy)propanoic acid is expected to show significant post-emergence activity against the grass species, with potentially lower activity against the broadleaf species.
Protocol 2: In Vitro ACCase Inhibition Assay
Objective: To directly measure the inhibitory effect of 2-(Cyclohexyloxy)propanoic acid on ACCase activity.
Materials:
Partially purified ACCase enzyme from a susceptible grass species (e.g., Echinochloa crus-galli)
2-(Cyclohexyloxy)propanoic acid
Acetyl-CoA
ATP
MgCl₂
[¹⁴C]NaHCO₃
Tricine-KOH buffer
Scintillation vials and scintillation fluid
Liquid scintillation counter
Procedure:
Enzyme Preparation:
Isolate and partially purify ACCase from the leaves of young, actively growing grass seedlings according to established protocols.
Inhibition Assay:
Prepare a reaction mixture containing Tricine-KOH buffer, ATP, MgCl₂, and acetyl-CoA.
Add varying concentrations of 2-(Cyclohexyloxy)propanoic acid (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). A no-inhibitor control and a positive control (a known ACCase inhibitor) should be included.
Pre-incubate the mixture for 10 minutes at 30°C.
Initiate the reaction by adding the partially purified ACCase enzyme and [¹⁴C]NaHCO₃.
Incubate for 15 minutes at 30°C.
Stop the reaction by adding HCl.
Dry the samples and add scintillation fluid.
Measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Expected Outcome:
If the hypothesis is correct, 2-(Cyclohexyloxy)propanoic acid should exhibit a dose-dependent inhibition of ACCase activity, yielding a measurable IC₅₀ value.
Protocol 3: Plant Growth Regulation Assay
Objective: To assess the potential of 2-(Cyclohexyloxy)propanoic acid to act as a plant growth regulator.
Materials:
Seeds of a model plant species (e.g., Arabidopsis thaliana or tomato)
Petri dishes with Murashige and Skoog (MS) medium
2-(Cyclohexyloxy)propanoic acid
Growth chamber with controlled light and temperature
Procedure:
Preparation of Test Media:
Prepare MS medium and autoclave.
Once cooled to approximately 50°C, add filter-sterilized 2-(Cyclohexyloxy)propanoic acid to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a solvent control.
Seed Germination and Growth:
Surface-sterilize the seeds and place them on the prepared Petri dishes.
Seal the plates and place them in a growth chamber.
Data Collection:
After 7-14 days, measure various growth parameters, including:
Primary root length
Number of lateral roots
Hypocotyl length
Fresh weight
Data Analysis:
Compare the growth parameters of the treated plants to the control plants. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.
Expected Outcome:
Propanoic acid derivatives can have auxin-like or other growth-regulating effects.[5][6] The compound may promote or inhibit root growth, lateral root formation, or other developmental processes depending on the concentration.
Research and Development Workflow
The following diagram outlines a logical workflow for the agrochemical evaluation of 2-(Cyclohexyloxy)propanoic acid.
Caption: A streamlined workflow for the agrochemical evaluation of novel compounds.
Data Summary Table (Hypothetical)
The following table illustrates how data from the initial screening could be presented.
Compound
Test Species
Application
GR₅₀ (ppm)
IC₅₀ (µM) for ACCase
2-(Cyclohexyloxy)propanoic acid
E. crus-galli
Post-emergence
150
25
D. sanguinalis
Post-emergence
120
Not Tested
A. retroflexus
Post-emergence
>1000
Not Applicable
Quizalofop-p-ethyl (Control)
E. crus-galli
Post-emergence
10
0.5
Conclusion and Future Directions
2-(Cyclohexyloxy)propanoic acid represents a promising, yet unexplored, molecule in the field of agrochemical research. Its structural similarity to AOPP herbicides strongly suggests its potential as a selective grass herbicide acting through the inhibition of ACCase. The protocols outlined in this guide provide a robust framework for testing this hypothesis and exploring other potential bioactivities. Positive results from these initial screens would warrant further investigation into structure-activity relationships, formulation development, and crop safety studies. The systematic approach detailed herein will enable researchers to efficiently evaluate the agrochemical potential of this and other novel chemical entities.
References
Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non.
Plant Growth Regulators, Preparation and Plant Growth-Regulating Activity of Crude Protein Hydrolyzate Derivatives of DL-2-(2,4-Dichlorophenoxy) propionic Acid | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
Studies on plant growth‐regulating substances LV. The Plant growth‐promoting properties of some β‐aryl‐propionic acids | Request PDF - ResearchGate. Available from: [Link]
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed. Available from: [Link]
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif - MDPI. Available from: [Link]
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI. Available from: [Link]
Synergistic interaction of herbicidal aryloxypropionic acid derivatives and cyclohexanediones - Google Patents.
Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC. Available from: [Link]
Studies on the effect of plant growth regulators on Tobacco - Madras Agricultural Journal. Available from: [Link]
2-(2-Chlorophenoxy)Propionic Acid - Chem-Impex. Available from: [Link]
Technical Support Center: Purification of 2-(Cyclohexyloxy)propanoic acid
The following technical guide addresses the purification of 2-(Cyclohexyloxy)propanoic acid (CAS: 19469-93-3). This guide assumes the compound was synthesized via a standard Williamson ether synthesis (e.g., reaction of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of 2-(Cyclohexyloxy)propanoic acid (CAS: 19469-93-3).
This guide assumes the compound was synthesized via a standard Williamson ether synthesis (e.g., reaction of cyclohexanol with 2-chloropropanoic acid or similar halo-acids) or hydrogenation of a phenoxy precursor. The primary impurities addressed are unreacted cyclohexanol (neutral), unreacted halo-acids , and mineral salts .
Current Ticket: #PUR-C9-ETHER
Assigned Specialist: Senior Application Scientist
Subject: Isolation and Purification Protocol for Ether-Acids from Reaction Mixtures
Executive Summary
Purifying 2-(cyclohexyloxy)propanoic acid presents a specific challenge: separating a lipophilic acid from a lipophilic alcohol (cyclohexanol) and potential ester side-products. While the cyclohexyl ring increases solubility in organic solvents, the carboxylic acid moiety allows for a robust Acid-Base Extraction strategy. This is the "Gold Standard" method for this compound class, followed by high-vacuum distillation for final polishing.
Physical Property Reference Table
Data estimated based on structural analogues (C9 ether-acids).
Property
Value / Characteristic
Relevance to Purification
State (RT)
Viscous Oil / Low melting solid
May not crystallize easily; distillation is preferred over recrystallization.
Boiling Point
>250°C (atm) / ~120-130°C (0.5 mmHg)
High boiling point requires high vacuum to prevent decomposition.
pKa
~4.5 (Carboxylic Acid)
Allows selective deprotonation by weak bases (NaHCO₃).
Solubility
Soluble in Et₂O, DCM, EtOAc
Compatible with standard organic extraction solvents.
Module 1: The Primary Workflow (Acid-Base Extraction)[1]
User Question: "I have a crude reaction mixture containing my product, excess cyclohexanol, and salts. How do I isolate the acid cleanly?"
Scientist Response:
You must exploit the acidity of your target molecule. Neutral impurities (cyclohexanol) will remain in the organic phase, while your target (as a carboxylate salt) will migrate to the aqueous phase.
Step-by-Step Protocol
Initial Dissolution:
Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .
Why? Et₂O is preferred because it floats on water, making the separation of the bottom aqueous layer (containing your product in step 2) easier to control.
Basification (The Separation Step):
Extract the organic layer 3 times with 10% Sodium Bicarbonate (NaHCO₃) or 1M NaOH .
Result: The Aqueous Layer now contains your Product. The Organic Layer contains Cyclohexanol and other neutral impurities.
Action:Keep the Aqueous Layer. You can discard the organic layer (after verifying no product remains).
Acidification (Regeneration):
Cool the combined aqueous extracts in an ice bath (0–5°C).
Slowly add 6M Hydrochloric Acid (HCl) until the pH reaches ~1.
Observation: The solution will turn cloudy as the free acid (2-(cyclohexyloxy)propanoic acid) precipitates or oils out.
Final Extraction:
Extract the acidified aqueous mixture with fresh Et₂O or DCM (3 times).
Combine these new organic layers.
Wash with Brine (Saturated NaCl) to remove trapped water.
Dry over Anhydrous Magnesium Sulfate (MgSO₄) , filter, and evaporate the solvent.[4]
Workflow Visualization
The following diagram illustrates the logic flow of this extraction.
Figure 1: Acid-Base extraction logic flow for separating carboxylic acids from neutral alcohols.
Module 2: Troubleshooting Common Issues
Issue 1: "I have a stubborn emulsion that won't separate."
Diagnosis: The cyclohexyl ring is highly lipophilic, acting somewhat like a surfactant when paired with the polar carboxylate head group. This creates stable emulsions during the basic extraction step.
Corrective Actions:
The Brine Break: Add a small amount of saturated brine to the emulsion. The increased ionic strength often forces phase separation.
Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a pad of Celite.
Time & Gravity: Sometimes, simply waiting 20-30 minutes is the only solution.
Issue 2: "NMR shows I still have Cyclohexanol in my product."
Diagnosis: Cyclohexanol has a boiling point of 161°C and is slightly soluble in water, meaning trace amounts can drag through the extraction.
Corrective Actions:
Azeotropic Removal: If the product is stable, add water and distill. Cyclohexanol forms an azeotrope with water (98°C) and can be removed via rotary evaporation with water addition, or steam distillation.
High Vacuum Distillation (Kugelrohr): This is the definitive purification step.
Setup: Use a Kugelrohr or short-path distillation apparatus.
Conditions: High vacuum (<1 mmHg) is essential. The cyclohexanol will distill off first (lower boiling point), followed by your product.
Issue 3: "My yield is lower than expected."
Diagnosis: The product may be partially soluble in the acidic aqueous phase during the final extraction, or the acidification was insufficient.
Corrective Actions:
Check pH: Ensure the aqueous layer is pH 1 or lower before the final extraction. If the pH is 4-5, the acid is still partially ionized and stays in the water.
Salting Out: Saturate the acidic aqueous layer with NaCl before the final extraction. This "salting out" effect decreases the solubility of organics in water, forcing your product into the organic layer.
Module 3: Final Polishing (Distillation)[6]
User Question: "The oil looks yellow/brown. How do I get it to analytical purity?"
Scientist Response:
Ether-acids often pick up color from trace oxidation or polymerization of side products. Distillation is the solution.[5][6]
Protocol:
Set up a Short-Path Distillation head.
Apply high vacuum (0.1 – 1.0 mmHg).
Fraction 1 (Forerun): Collect anything distilling below 100°C (at 1 mmHg). This is likely residual cyclohexanol or solvent.
Fraction 2 (Main Cut): The temperature will stabilize (likely 120–140°C depending on exact vacuum). Collect this clear, colorless oil.
Pot Residue: Discard the dark, non-volatile tar remaining in the flask.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general purification of organic acids and ethers).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source for Acid-Base extraction protocols).
PubChem. (n.d.).[7][8] 2-(Cyclohexyloxy)propanoic acid (Compound Summary). National Library of Medicine. (Source for chemical structure and identifiers).
Cohen, J. B. (1910). Practical Organic Chemistry. Macmillan. (Historical context on Williamson ether synthesis workups).
Technical Support Center: Chiral Separation of Aryloxypropanoic Acids
The following technical guide is structured as a dynamic support center for the chiral separation of Aryloxypropanoic Acids (APPAs). It synthesizes field-proven methodologies with rigorous troubleshooting logic.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dynamic support center for the chiral separation of Aryloxypropanoic Acids (APPAs). It synthesizes field-proven methodologies with rigorous troubleshooting logic.
Current Status: Operational | Tier: Advanced Application Support
Topic: Troubleshooting & Optimization for HPLC and CE Workflows
Executive Brief: The Chiral Challenge
Aryloxypropanoic acids (APPAs)—including Mecoprop (MCPP) , Dichlorprop (DCPP) , and Fenoprop —are widely used herbicides. Their biological activity is stereospecific; typically, the (R)-enantiomer possesses the herbicidal activity, while the (S)-enantiomer is often inactive or carries unnecessary environmental load.
The Core Problem: APPAs are weak acids (
) with a propensity for peak tailing due to non-specific interactions with stationary phase silanols. Achieving baseline resolution () requires precise control over the ionic state of the analyte and the solvation environment of the chiral selector.
Issue A: "My peaks are tailing severely (
), compromising integration."
Diagnosis:
The carboxylic acid moiety of the APPA is interacting with residual silanol groups on the silica support or non-selective sites on the chiral selector.
Protocol 1: The "Acid/Base" Shielding Technique
Step 1 (Immediate Action): Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. This suppresses the ionization of the APPA, forcing it into its neutral (protonated) state, which reduces ionic interaction with silanols.
Step 2 (If tailing persists): Introduce a "competing base" strategy. Add 0.1% Triethylamine (TEA) alongside the acid.
Mechanism:[1][2][3][4][5] TEA blocks the highly active silanol sites, while TFA keeps the analyte protonated.
Step 3 (Validation): Calculate the Asymmetry Factor (
).
Pass:
Fail:
Switch to a "Polar Organic Mode" (see below).
Issue B: "I have separation, but Resolution is poor (
)."
Diagnosis:
The selectivity factor (
) is insufficient. The chiral recognition mechanism (H-bonding or inclusion) is too weak in the current solvent system.
Protocol 2: Solvent Class Switching (Polysaccharide Columns)
Current State: Hexane : Ethanol (80:20).
Action: Switch the polar modifier from Ethanol to 2-Propanol (IPA) .
Reasoning: IPA is a bulkier H-bond donor/acceptor. It often enhances resolution on Amylose/Cellulose columns by altering the "shape" of the chiral cavity solvation shell.
Advanced Optimization: Lower the temperature.
Action: Reduce column oven from
to .
Thermodynamics: Enantioseparation is enthalpy-driven (
).[6] Lower temperatures increase the separation factor (), though they widen peaks slightly due to mass transfer kinetics.
Issue C: "I need to reverse the elution order (S-isomer first)."
Diagnosis:
You need the trace enantiomer to elute before the major peak for accurate quantitation.
Protocol 3: The "Selector Switch"
If using: Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate).
Switch to: Chiralpak AD (Amylose tris-3,5-dimethylphenylcarbamate).
Insight: The helical twist of amylose vs. cellulose often provides "pseudo-enantiomeric" selectivity, reversing elution order for many APPAs.
Primary Platform: Cyclodextrin (CD)-mediated Capillary Zone Electrophoresis (CZE).[7]
Issue D: "The enantiomers migrate together (Single Peak)."
Diagnosis:
The inclusion complex stability constants (
and ) are identical, or the electrophoretic mobility difference is negligible.
Protocol 4: The "Dual Selector" System
Standard: 20 mM
-Cyclodextrin (-CD) at pH 3.0.
Optimization:
Change CD Type: Switch to Methyl-
-CD or Hydroxypropyl--CD . Derivatized CDs have different cavity depths and H-bonding potentials.
Dual System: Use a mixture of Native
-CD (neutral) and Sulfated -CD (anionic).
Mechanism:[1][2][3][4][5] The neutral CD provides chiral recognition, while the charged CD acts as a "carrier" that alters the net mobility of the enantiomers differentially.
Issue E: "Migration times are drifting between runs."
Diagnosis:
Adsorption of the APPA or buffer components onto the capillary wall is changing the Electroosmotic Flow (EOF).
Protocol 5: Wall Passivation
Action: Switch to a low-pH buffer (pH 2.5 - 3.0) using Phosphate or Citrate.
Reasoning: At low pH, silanol ionization on the capillary wall is suppressed, minimizing EOF and preventing analyte adsorption.
Alternative: Use a dynamic coating agent (e.g., 0.01% HPMC) to physically shield the wall.
Visualized Workflows (Graphviz)
Diagram 1: HPLC Method Development Logic for APPAs
This flowchart guides the user through the selection of Column and Mobile Phase based on initial screening results.
Caption: Logical decision tree for selecting and optimizing HPLC conditions for Aryloxypropanoic Acids.
Diagram 2: Mechanism of Chiral Recognition (Teicoplanin)
This diagram illustrates the multi-point interaction required for separating APPA enantiomers on a Teicoplanin phase.
Caption: Schematic of the three-point interaction model (Ionic, H-Bond, Pi-Pi) on Teicoplanin CSPs.
Quantitative Data & Reference Parameters
Table 1: Typical Separation Parameters for Mecoprop (MCPP)
Data synthesized from comparative studies of polysaccharide and antibiotic phases.
Parameter
Method A: Normal Phase HPLC
Method B: Polar Organic HPLC
Method C: Capillary Electrophoresis
Column/Selector
Chiralcel OD-H (Cellulose)
Chirobiotic T (Teicoplanin)
-Cyclodextrin (20 mM)
Mobile Phase / BGE
Hexane/IPA/TFA (90:10:0.1)
MeOH/TEA/AcOH (100:0.1:0.1)
50 mM Phosphate, pH 3.0
Flow/Voltage
1.0 mL/min
1.0 mL/min
25 kV
Separation Factor ()
1.25 - 1.40
1.15 - 1.25
N/A (Migration time diff.)
Resolution ()
> 2.5 (Excellent)
> 1.8 (Good)
> 2.0 (High Efficiency)
Analysis Time
15 - 20 min
8 - 12 min
10 - 15 min
Key Advantage
High Loadability (Prep)
MS Compatible (Volatile)
Low Solvent Consumption
References
Umstead, W. J., & Ferraro, J. M. (2016). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Chiral Technologies Application Note. Link
Dios, G., et al. (1998).[8] Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies. Link
Buser, H. R., et al. (2009). Enantioselective determination of the herbicide mecoprop in soil and water. Environmental Science & Technology. Link
Berthod, A., et al. (2002). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. Journal of Chromatography A. Link
Fanali, S. (2001).[9] Chiral separation of newly synthesized arylpropionic acids by Capillary electrophoresis using cyclodextrins. Chromatographia. Link
Technical Support Center: Optimizing HPLC Conditions for 2-(Cyclohexyloxy)propanoic Acid Analysis
Welcome to the technical support center for the HPLC analysis of 2-(Cyclohexyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the HPLC analysis of 2-(Cyclohexyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. We will explore the causal relationships behind chromatographic phenomena and provide robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the development of a robust HPLC method for 2-(Cyclohexyloxy)propanoic acid.
Q1: What is the most critical parameter to control when analyzing 2-(Cyclohexyloxy)propanoic acid?
The single most critical parameter is the mobile phase pH . 2-(Cyclohexyloxy)propanoic acid is a carboxylic acid, meaning it can exist in two forms: a neutral (protonated) form and an anionic (deprotonated) form. The equilibrium between these forms is governed by the mobile phase pH relative to the compound's acidity constant (pKa).
At pH << pKa: The compound is predominantly in its neutral, more hydrophobic form. In reversed-phase HPLC, this leads to stronger retention and better peak shape.
At pH >> pKa: The compound is in its anionic, more polar form, leading to poor retention.
At pH ≈ pKa: A mixture of both forms exists. This is the worst-case scenario, as minor fluctuations in pH can cause significant and unpredictable shifts in retention time, leading to an unreliable method.[1]
Therefore, to ensure a robust and reproducible separation, the mobile phase pH must be buffered at least 1.5 to 2 pH units below the analyte's pKa to suppress ionization completely.[1][2]
Q2: What is a good starting point for column and mobile phase selection for achiral analysis?
For initial method development, a reversed-phase separation is the most logical approach. Carboxylic acids are generally well-retained and separated under these conditions.[3]
Parameter
Recommended Starting Condition
Rationale
Column
High-purity, end-capped C18 or C8 (e.g., 150 x 4.6 mm, 3.5 or 5 µm)
Modern, high-purity silica columns with dense end-capping minimize residual silanol interactions, which are a primary cause of peak tailing for acidic compounds.[4][5] A C8 column can be used if retention on a C18 is too long.
Mobile Phase A
20-25 mM Phosphate or Formate Buffer in HPLC-grade water
A buffer is essential for pH control.[6] Phosphate buffers are effective in the pH 2-3 range. Formate buffers are volatile and ideal for LC-MS applications.[7]
Mobile Phase B
Acetonitrile (ACN) or Methanol (MeOH)
Acetonitrile typically provides sharper peaks and lower backpressure. Methanol offers different selectivity and can be useful if ACN does not provide adequate resolution from impurities.
pH Adjustment
Adjust aqueous phase to pH 2.5 - 3.0 with phosphoric or formic acid
This ensures the carboxylic acid is fully protonated, maximizing retention and promoting symmetrical peak shape.[2]
Detection
UV at 210-220 nm
The carboxyl group provides some UV absorbance at low wavelengths. If sensitivity is poor, derivatization or alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary.[8]
Q3: My project requires separating the enantiomers of 2-(Cyclohexyloxy)propanoic acid. How should I approach this?
The molecule has a chiral center at the carbon bearing the carboxyl group, meaning it exists as (R)- and (S)-enantiomers. Separating these requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP).[9]
The direct approach using CSPs is highly preferred over derivatization.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and should be the first choice for screening.[10][11]
Screening Strategy:
Columns: Screen on columns with complementary selectivities, such as Chiralcel OD-H and Chiralpak AD.[9]
Mobile Phase: Normal-phase conditions (e.g., hexane/isopropanol or hexane/ethanol) are often successful for these columns.[10] An acidic additive, like 0.1% trifluoroacetic acid (TFA), is crucial to add to the mobile phase. It improves peak shape and can enhance chiral recognition for acidic analytes.[9]
Optimization: Once a separation is observed, the ratio of alcohol in the mobile phase can be adjusted to optimize resolution and analysis time.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem: My peak for 2-(Cyclohexyloxy)propanoic acid is tailing severely.
Answer: Peak tailing is the most common issue for acidic compounds and is typically caused by unwanted secondary interactions within the analytical system.
Possible Cause 1: Inappropriate Mobile Phase pH
Explanation: If the mobile phase pH is too high (close to or above the analyte's pKa), the analyte will be partially or fully ionized. The resulting anion can interact strongly with any positive sites on the column packing surface, such as exposed silica or metal contaminants, causing tailing.[12][13]
Solution: Lower the mobile phase pH. Ensure you are using a buffer and that the pH is set to 2.5-3.0. Verify the pH of your aqueous mobile phase with a calibrated pH meter.[2]
Possible Cause 2: Secondary Silanol Interactions
Explanation: Even on end-capped columns, some residual silanol groups (Si-OH) exist on the silica surface. At mid-range pH, these silanols can be deprotonated (SiO-) and interact electrostatically with the analyte, causing tailing.[5]
Solution: Use a modern, high-purity silica column known for excellent end-capping and low silanol activity. Operating at a low pH (as described above) also keeps the silanols protonated, minimizing these interactions.
Possible Cause 3: Metal Contamination
Explanation: The analyte may chelate with trace metal ions (e.g., iron, nickel) present in the stainless-steel components of the HPLC (frits, tubing, column body) or within the silica packing itself. This interaction can lead to severe tailing.[13]
Solution:
Passivate the HPLC system with an acid wash to remove metal contaminants.
Consider using a column with a PEEK-lined or other metal-free hardware.[13]
Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, but this is a less common fix.
Possible Cause 4: Column Overload
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.[6][13]
Solution: Dilute the sample and inject a smaller volume. Perform a loading study by injecting serial dilutions of your sample to find the optimal concentration range.
Caption: Troubleshooting workflow for peak tailing.
Problem: The retention time is unstable and drifting between injections.
Answer: Retention time drift is a sign of an un-robust method or system instability.
Possible Cause 1: Inadequate Column Equilibration
Explanation: Reversed-phase columns, especially with buffered mobile phases, require sufficient time to fully equilibrate before a stable baseline and reproducible retention times are achieved.
Solution: Increase the column equilibration time between runs and at the start of a sequence. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.[14]
Possible Cause 2: Unstable Mobile Phase pH
Explanation: As mentioned in the FAQ, if the mobile phase pH is near the analyte's pKa, even tiny changes in pH (e.g., from CO2 absorption from the air) will cause large shifts in retention.[1]
Solution: Ensure the pH is buffered well below the pKa. Prepare fresh mobile phase daily, as the pH of aqueous buffers can change over time.
Possible Cause 3: Temperature Fluctuations
Explanation: Retention time is sensitive to temperature. If the ambient temperature is changing, so will your retention time.
Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 or 35 °C. This will provide much more consistent retention than relying on ambient room temperature.[14]
Possible Cause 4: Inconsistent Mobile Phase Composition
Explanation: If your HPLC pump's proportioning valves are not working correctly, the mobile phase composition delivered to the column can vary, causing drift.
Solution: Manually pre-mix the mobile phase to eliminate the pump's mixing as a variable. If this solves the problem, the pump's mixer or proportioning valves may need service.[2]
Problem: I am seeing very little or no retention; the peak elutes at the solvent front.
Answer: This indicates that the analyte has minimal interaction with the stationary phase.
Possible Cause 1: Mobile Phase pH is too High
Explanation: This is the most likely cause. If the pH is above the pKa, the 2-(Cyclohexyloxy)propanoic acid is ionized. In its anionic form, it is very polar and will not be retained on a non-polar C18 or C8 stationary phase.
Solution: Lower the mobile phase pH to ~2.5 using a suitable buffer and acid. This will neutralize the analyte, making it more hydrophobic and increasing its retention.
Possible Cause 2: Mobile Phase is too Strong (Too Much Organic Solvent)
Explanation: The initial percentage of organic solvent (ACN or MeOH) in your gradient or isocratic method may be too high, causing the analyte to be eluted too quickly.
Solution: Reduce the initial percentage of the organic component (Mobile Phase B). For example, if you are starting at 40% ACN, try starting at 20% ACN.
Experimental Protocols
Protocol 1: General Achiral Reversed-Phase Method Development Workflow
This protocol outlines a systematic approach to developing a robust achiral method for quantifying 2-(Cyclohexyloxy)propanoic acid.
Caption: Systematic workflow for HPLC method development.
Step-by-Step Methodology:
Column Installation and Equilibration:
Install a high-purity C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Equilibrate the column with 50:50 Mobile Phase A:B for 5 minutes, followed by the initial gradient conditions for at least 15 minutes or until a stable baseline is achieved.
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate monobasic (KH2PO4) solution in HPLC-grade water. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm filter.
Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile (ACN).
Sample Preparation:
Prepare a stock solution of 2-(Cyclohexyloxy)propanoic acid at 1.0 mg/mL in a 50:50 mixture of ACN and water.
Dilute this stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition (e.g., 80:20 A:B). Dissolving the sample in the mobile phase is crucial to prevent peak distortion.[6]
Initial Scouting Gradient:
Run a broad linear gradient to determine the approximate elution conditions.
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
95
5
15.0
1.0
5
95
17.0
1.0
5
95
17.1
1.0
95
5
20.0
1.0
95
5
Method Optimization:
Based on the retention time from the scouting run, create a more focused gradient. For example, if the peak elutes at 10 minutes (corresponding to ~65% B), design a shallower gradient around this point (e.g., 50% to 80% B over 10 minutes) to improve resolution from any nearby impurities.
Ensure system suitability parameters like peak tailing (asymmetry) are below 1.5 and retention time reproducibility (%RSD) is below 1.0%.
References
Vertex AI Search. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase.
Sigma-Aldrich. HPLC Troubleshooting Guide.
HPLC Troubleshooting Guide.
SCION Instruments. HPLC Troubleshooting Guide.
Agilent. (Date not available).
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
HELIX Chromatography. (2026). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
Preventing racemization during the synthesis of chiral propanoic acids
Welcome to the Chiral Integrity Support Hub. Ticket ID: #RAC-PROP-001 Subject: Prevention of Racemization in Chiral Propanoic Acid Synthesis Assigned Specialist: Senior Application Scientist Executive Summary You are lik...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Chiral Integrity Support Hub.Ticket ID: #RAC-PROP-001
Subject: Prevention of Racemization in Chiral Propanoic Acid Synthesis
Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing loss of enantiomeric excess (% ee) due to the high acidity of the
-proton in propanoic acid derivatives. This is not just "bad luck"; it is a predictable kinetic outcome of specific activation pathways.
This guide moves beyond basic advice ("keep it cold") and targets the mechanistic root causes: Oxazolone formation and Base-mediated Enolization .
Module 1: The Mechanistic Root Cause
Diagnosis: Why is your chiral center collapsing?
In chiral propanoic acids (especially
-amino or -aryl substituted), the activation of the carboxylic acid lowers the pKa of the -proton, making it susceptible to deprotonation.
There are two distinct failure modes:
Direct Enolization: A base abstracts the
-proton from the activated ester.
Oxazolone (Azlactone) Formation: Specific to N-acyl
-amino acids. The carbonyl oxygen of the amide backbone attacks the activated acid, forming a 5-membered ring. This ring aromatizes easily, destroying the chiral center.
Visualizing the Failure Pathways
The following diagram maps the kinetic risks during activation.
Caption: Figure 1. Kinetic competition between productive coupling (green) and racemization pathways (red/yellow).
Module 2: Coupling Reagent Selection
Issue: "I am using EDC/HOBt or HATU and seeing 5-10% racemization."
Solution: Switch to Propanephosphonic Acid Anhydride (T3P) or modify your base.
Standard uronium reagents (HATU/HBTU) are extremely fast but basic (due to the DIPEA required), which increases the risk of direct enolization. Carbodiimides (EDC/DCC) are slower, increasing the window for oxazolone formation.
Why this works: T3P acts as an acidic coupling reagent. When used with Pyridine (a weaker base than TEA/DIPEA), it suppresses the
-proton abstraction [4, 5].
Dissolve: 1.0 equiv of Chiral Acid and 1.1 equiv of Amine in EtOAc or DCM (Concentration ~0.1 M).
Base: Add 2.5–3.0 equiv of Pyridine (Do NOT use TEA or DIPEA).
Cool: Cool the mixture to 0 °C .
Activate: Add 1.2 equiv of T3P (50% w/w in EtOAc) dropwise.
React: Allow to warm to RT. Monitor by HPLC.
Workup: Wash with water, 0.5M HCl (to remove pyridine), and NaHCO₃.
Module 3: Acid Chloride Synthesis (The "Ghosez" Fix)
Issue: "I need an acid chloride for reactivity, but Thionyl Chloride/Oxalyl Chloride destroys my chiral center."
Solution: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[2][3][4]
Standard chlorinating agents generate HCl and require heat, guaranteeing racemization. Ghosez's reagent forms acid chlorides under neutral conditions at room temperature [12, 14].
Protocol B: Neutral Acid Chloride Formation
Setup: Dissolve 1.0 equiv of Chiral Acid in dry DCM.
Reagent: Add 1.0–1.1 equiv of Ghosez’s Reagent dropwise at 0 °C.
Reaction: Stir at RT for 1–2 hours.
Verification: Monitor by IR (shift of C=O stretch ~1710 → ~1800 cm⁻¹).
Usage: Use the solution directly in the next step (do not distill).
Module 4: Base & Solvent Troubleshooting
Rule of Thumb: The pKa of the base must be sufficient to deprotonate the ammonium salt of the amine, but insufficient to deprotonate the
-carbon of the activated ester.
Decision Tree for Optimization
Caption: Figure 2. Troubleshooting logic flow for optimizing reaction conditions.
Solvent Tip: Avoid DMF if possible. Polar aprotic solvents stabilize the charged intermediates (enolates/oxazolones), accelerating racemization. DCM or Toluene are preferred [10].
Base Tip:2,4,6-Collidine (TMP) is a "magic bullet" base. It is sterically hindered (preventing
-proton abstraction) but basic enough to scavenge acid.
Module 5: Analytical Validation
Issue: "How do I know if my protocol worked?"
Requirement: You cannot rely on optical rotation (
) alone; it is insensitive to small amounts of racemate (e.g., 95:5 er).
Phase: Normal phase (Hexane/IPA) usually provides better separation for propanoic acid derivatives than reverse phase [11].
Additives: Always add 0.1% TFA (for acids) to sharpen peaks and prevent tailing.
Marfey’s Analysis (Indirect):
If you lack a chiral column, derivatize your amino-acid-like substrate with FDAA (Marfey's Reagent). This converts enantiomers into diastereomers, separable on a standard C18 column.
FAQ: Quick Troubleshooting
Q: Can I use pre-activation (mixing acid + coupling reagent before adding amine)?A:Proceed with caution. While pre-activation ensures the active ester is formed, prolonged time in the absence of the amine nucleophile increases the window for oxazolone formation. If using EDC/HOBt, limit pre-activation to 5-10 minutes at 0°C.
Q: My substrate is an
-aryl propanoic acid (NSAID class). Is it safer?A: Slightly, but still risky. These form enolates easily but do not form oxazolones (no amide nitrogen). The risk here is purely base-mediated enolization. Use the T3P/Pyridine method or Ghosez’s reagent .
Q: Why did my ee drop during workup?A: Did you use strong base (NaOH) to wash? Activated esters or even final products can racemize during basic extraction if the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-proton is acidic enough. Use mild buffers (NaHCO₃ or Citric Acid) for workups.
References
Albericio, F., et al. (2018). Epimerisation in Peptide Synthesis. MDPI. Link
Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link
Kemp, D. S., & Rebek, J. (1970). Peptide racemization mechanism.[2][7][8][9] Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. J. Am. Chem. Soc. Link
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[2] J. Am. Chem. Soc. Link
Troubleshooting low yields in the esterification of 2-(Cyclohexyloxy)propanoic acid
Topic: Troubleshooting Low Yields in Esterification Target Molecule: 2-(Cyclohexyloxy)propanoic acid derivatives Audience: Organic Chemists, Process Development Scientists Diagnostic Workflow Before altering your protoco...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yields in Esterification
Target Molecule: 2-(Cyclohexyloxy)propanoic acid derivatives
Audience: Organic Chemists, Process Development Scientists
Diagnostic Workflow
Before altering your protocol, use this diagnostic tree to identify the root cause of your yield loss. This specific substrate presents unique steric and electronic challenges that distinguish it from simple aliphatic acids.
Figure 1: Diagnostic logic for isolating yield-limiting factors in alpha-alkoxy acid esterification.
Core Analysis: Why This Reaction Fails
The esterification of 2-(cyclohexyloxy)propanoic acid is deceptive. While it appears to be a standard carboxylic acid, two specific structural features frequently derail standard Fischer esterification protocols.
A. The Steric "Umbrella" Effect
The cyclohexyl group is a bulky, secondary alkyl moiety. Attached at the
-position via an oxygen linker, it possesses significant conformational flexibility.
The Problem: The cyclohexyl ring can fold back towards the carbonyl carbon, effectively shielding it from nucleophilic attack by the alcohol.
The Consequence: Reaction kinetics are significantly slower than propanoic acid. If you run this for a "standard" 4 hours, you may only reach 40% conversion.
B. Electronic Deactivation & Acid Sensitivity
The
-alkoxy group exerts an inductive electron-withdrawing effect (-I).
Acidity: This makes the carboxylic acid more acidic (lower pKa) than unsubstituted propanoic acid. While this makes the carboxylate a better leaving group, it reduces the nucleophilicity of the oxygen in the initial protonation step of Fischer esterification.
Ether Stability: While cyclohexyl ethers are more stable than
-butyl ethers, they are secondary ethers. Prolonged heating with strong mineral acids (e.g., ) can lead to acid-catalyzed ether cleavage or elimination to form cyclohexene, destroying your starting material [1].
Troubleshooting FAQs
Scenario A: "I have 50% unreacted starting material after 24 hours."
Diagnosis: Equilibrium Limitation or Kinetic Stalling.
The Fix:
Water Removal is Non-Negotiable: For this substrate, passive equilibrium (stirring in alcohol) will cap at ~60% yield. You must actively remove water.
Lab Scale: Add activated 3Å Molecular Sieves (powdered) directly to the reaction.
Scale-up: Use a Dean-Stark trap with a binary azeotrope (e.g., Toluene/Ethanol).
Switch Methods: If the alcohol is bulky (e.g., isopropanol, t-butanol), Fischer esterification will fail due to the combined steric bulk of the cyclohexyl group and the alcohol. Switch to the Acid Chloride Method (see Section 4).
Scenario B: "My product vanished during the bicarb wash."
Diagnosis: pH-Dependent Solubility (Emulsion formation).
The Fix:
The ester is lipophilic, but the unreacted acid is a surfactant-like molecule (hydrophobic tail + anionic head at high pH).
Avoid vigorous shaking with saturated
, which forms stubborn emulsions with this specific ether-acid.
Protocol Adjustment: Wash the organic layer with water first, then dilute brine. Only use weak base if absolutely necessary to remove trace acid, and keep the phases distinct.
Scenario C: "I see a new spot that isn't the ester (Elimination)."
Diagnosis: Acid-Catalyzed Degradation.
The Fix:
You likely used concentrated sulfuric acid at reflux. The secondary cyclohexyl ether is sensitive.
Immediate Action: Switch to a milder catalyst like
-Toluenesulfonic acid (-TSA) or Thionyl Chloride () at lower temperatures ().
Validated Protocols
Method Comparison Table
Feature
Fischer (Standard)
Acid Chloride ()
Steglich (DCC/DMAP)
Typical Yield
60-75%
90-98%
80-90%
Reaction Time
12-24 h (Reflux)
2-4 h (RT to Reflux)
12-24 h (RT)
Steric Tolerance
Low
High
Moderate
Risk Factor
Equilibrium limit; Ether cleavage
HCl gas evolution
Urea byproduct removal
Recommendation
Only for Methyl/Ethyl esters
Gold Standard
For acid-sensitive alcohols
Protocol A: The "Gold Standard" (Thionyl Chloride)
Best for: Overcoming steric hindrance and ensuring high conversion.
Mechanism: In situ formation of the acid chloride (highly electrophilic) followed by alcoholysis. This bypasses the slow kinetics of the carboxylic acid [2].
Setup: Flame-dried RBF under nitrogen/argon atmosphere.
Activation: Dissolve 2-(cyclohexyloxy)propanoic acid (1.0 equiv) in the target alcohol (as solvent, e.g., Methanol/Ethanol).
Note: If the alcohol is expensive/complex, use DCM as solvent and add alcohol (1.5 equiv).
Overcoming solubility issues of 2-(Cyclohexyloxy)propanoic acid in assays
Topic: Overcoming Solubility & Assay Interference Challenges Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Welcome to the Technical Support Center I am Dr. Aris, Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Solubility & Assay Interference Challenges
Audience: Researchers, Medicinal Chemists, and Assay Development Scientists
Welcome to the Technical Support Center
I am Dr. Aris, Senior Application Scientist. You are likely visiting this page because you are experiencing inconsistent data, precipitation ("crash-out"), or non-specific binding with 2-(Cyclohexyloxy)propanoic acid (2-CPA).
This compound presents a classic medicinal chemistry paradox: it is an amphiphilic
-alkoxy acid . The cyclohexyl ring provides significant lipophilicity (LogP ~2.0–2.5), while the carboxylic acid tail (pKa ~3.8–4.5) dictates a pH-dependent solubility switch. Most assay failures with this compound stem from treating it like a standard neutral small molecule.
This guide provides self-validating protocols to stabilize 2-CPA in your specific assay matrix.
Quick Reference Data
Property
Value (Approx.)
Implication for Assays
Molecular Weight
172.22 g/mol
Small molecule; rapid diffusion.
pKa (Acid)
~3.8 – 4.5
CRITICAL: Soluble as a salt (pH > 5.5); Insoluble as a free acid (pH < 4.0).
LogP (Lipophilicity)
~2.2
Prone to non-specific binding (NSB) to plastics and proteins.
State
Viscous Liquid/Solid
Weighing errors common; prepare stocks by volume/density if liquid.
Module 1: Stock Solution Preparation
Q: My DMSO stock solution looks cloudy after freeze-thaw cycles. Is the compound degrading?
A: It is likely hydration , not degradation.
DMSO is hygroscopic (absorbs water from air). If your stock absorbs moisture, the "water-intolerant" protonated form of 2-CPA may precipitate inside the DMSO tube.
Troubleshooting Protocol:
Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).
Concentration Limit: Do not exceed 50 mM for long-term storage. While 100 mM is possible, it approaches the saturation limit at low temperatures.
Storage: Store in small aliquots at -20°C. Use tubes with O-ring seals to prevent moisture entry.
Thawing: Vortex vigorously at room temperature. If cloudiness persists, sonicate for 5 minutes at 37°C.
Module 2: The Aqueous Transition ("The Crash-Out")
Q: When I dilute my DMSO stock into the assay buffer, I see a fine precipitate. How do I fix this?
A: You are hitting the "Solubility Cliff."
This occurs when a high-concentration organic stock hits an aqueous buffer with a pH near or below the compound's pKa.
The Mechanism:
In DMSO, 2-CPA is solubilized by the solvent. Upon rapid dilution into water, the DMSO concentration drops. If the buffer pH is acidic (or unbuffered water), the compound remains protonated (neutral) and immediately crashes out due to the hydrophobic cyclohexyl group.
The Solution: The "Step-Down" Dilution Protocol
Do not dilute 1000x in one step. Use an intermediate concentration to allow ordered solvation.
Validation Step:
Before adding cells/enzymes, measure the OD600 (optical density at 600nm) of your buffer + compound.
Q: My IC50 values shift dramatically between different assay buffers. Why?
A: The ionization state of 2-CPA is changing.
At pH 7.4 (PBS), 2-CPA is >99% ionized (anionic carboxylate), which is soluble. At pH 5.0 (lysosomal or specific enzymatic assays), a significant fraction exists as the insoluble free acid.
The Rule of 2:
To ensure solubility, your assay pH must be pKa + 2 .
Target pH: > 6.5
If you must work at pH < 5.0, you cannot rely on simple buffer solubility. You must use a solubilizing agent (see Module 4).
Buffer Recommendation:
Preferred: PBS, HEPES, or Tris (pH 7.4).
Avoid: Citrate buffers (often used for low pH) unless using low concentrations (< 10 µM).
Module 4: Advanced Formulation (Cyclodextrins)
Q: I need to dose at high concentrations (>100 µM) or low pH. Standard buffers aren't working.
A: Use Hydroxypropyl-
-Cyclodextrin (HP--CD) .
The cyclohexyl ring of 2-CPA fits perfectly into the hydrophobic cavity of -cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water, regardless of pH.
Formulation Protocol:
Prepare a 20% (w/v) HP-
-CD stock solution in water/buffer.
Use this solution as the diluent for your compound instead of pure buffer.
Result: The "apparent solubility" can increase 100-fold.
Warning for Cell Assays:
High concentrations of Cyclodextrins (>2%) can cholesterol-deplete cell membranes. Always run a "Vehicle Control" containing the same % of Cyclodextrin without the drug.
Module 5: Non-Specific Binding (NSB)
Q: I see low recovery in my serial dilutions. Is the compound sticking to the plate?
A: Yes. The lipophilic cyclohexyl group drives adsorption to polystyrene.
Mitigation Strategy:
Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer. This forms micelles that prevent the compound from sticking to the plastic walls.
Change Plasticware: Switch to Low-Binding Polypropylene (PP) plates for serial dilutions. Avoid Polystyrene (PS) for intermediate steps.
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific issue.
References
PubChem. (2025).[1][2][3] 2-(Cyclohexyloxy)propanoic acid - Chemical Structure and Properties. National Library of Medicine.[2] [Link]
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity and Solubility Issues. NCBI Bookshelf. [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.
Stability of 2-(Cyclohexyloxy)propanoic acid under different pH conditions
This guide serves as a specialized technical resource for researchers working with 2-(Cyclohexyloxy)propanoic acid . It is designed to troubleshoot stability, solubility, and handling issues based on the molecule's speci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers working with 2-(Cyclohexyloxy)propanoic acid . It is designed to troubleshoot stability, solubility, and handling issues based on the molecule's specific physicochemical properties.
Product Category: Ether-Linked Carboxylic Acids | Molecular Formula: C
HO
PART 1: Stability Profile & "Triage" (General Guidelines)
Q1: What is the critical stability profile of this molecule?
A: Unlike esters, 2-(Cyclohexyloxy)propanoic acid contains an ether linkage (
), which imparts high hydrolytic stability across a broad pH range. However, the molecule presents three specific stability vectors that researchers must manage:
Oxidative Instability (The "Ether Risk"): The
-carbon (adjacent to the ether oxygen) is susceptible to radical autoxidation, leading to peroxide formation. This is the primary degradation pathway during long-term storage.
pH-Dependent Solubility (The "Precipitation Risk"): The lipophilic cyclohexyl group makes the protonated acid form (pH < 4) poorly soluble in aqueous media, often mistaken for degradation (precipitation).
Chiral Integrity: If you are using a pure enantiomer (e.g., S-form), extreme pH combined with heat can induce racemization via enolization, although this is slower than in ketones.
Q2: I see a new peak in my HPLC chromatogram after storage. Is it hydrolysis?
A: It is highly unlikely to be hydrolysis.
Reasoning: Ether linkages do not undergo hydrolysis under standard aqueous conditions (even in 1M HCl or NaOH).
Diagnosis: If the sample was stored in air/light, the new peak is likely a peroxide or a decomposition ketone (cyclohexanone or pyruvate derivatives) resulting from oxidative cleavage.
Action: Test the sample with starch-iodide paper to detect peroxides.
PART 2: Acidic Conditions (pH < 4.0)
Q3: Is the compound stable in Simulated Gastric Fluid (SGF) or 0.1 M HCl?
A:Yes, chemically stable, but physically unstable.
Chemical Stability: The ether bond resists cleavage by dilute acids (e.g., 0.1 M HCl) at physiological temperatures (37°C). Cleavage typically requires concentrated hydrohalic acids (HI, HBr) and high heat.
Physical Issue: At pH 1.2 (SGF), the carboxylic acid is protonated (neutral). Due to the hydrophobic cyclohexyl ring, the compound will likely precipitate out of solution.
Troubleshooting: If you observe "loss of compound" in SGF, check the vessel walls or filter the suspension; the solid is likely your intact compound, not a degradant.
Q4: Can I use this compound in acid-catalyzed reactions?
A: Proceed with caution regarding racemization . While the ether linkage survives, the
-proton (chiral center) is acidic. Prolonged heating in strong acid can lead to racemization.
PART 3: Basic Conditions (pH > 7.0)
Q5: Will the compound degrade in basic buffers (PBS, pH 7.4) or 1 M NaOH?
A:No. The compound is highly stable in base.
Mechanism: Bases deprotonate the carboxylic acid to form the carboxylate salt (
). This anionic form is highly soluble and chemically inert to hydrolysis.
Contrast with Esters: Unlike cyclohexyl propionate (an ester), which rapidly hydrolyzes in base to form cyclohexanol and propionic acid, 2-(cyclohexyloxy)propanoic acid (an ether) remains intact.
Q6: Why does my retention time shift in HPLC when I change the buffer pH?
A: This is a pKa effect, not degradation.
Explanation: The pKa of
-alkoxy acids is typically 3.5 – 3.9 (slightly more acidic than propionic acid due to the inductive effect of the oxygen).
At pH 2.5: Molecule is neutral (longer retention time on C18).
At pH 7.0: Molecule is anionic (shorter retention time on C18).
Protocol: Always buffer your HPLC mobile phase. We recommend 0.1% Formic Acid (pH ~2.7) to keep it in the protonated form for consistent peak shape.
PART 4: Visual Troubleshooting Guides
Diagram 1: pH-Dependent Species & Solubility Logic
This decision tree helps you predict the behavior of the molecule in your specific buffer system.
Caption: Logical flow of speciation and solubility based on environmental pH relative to the pKa (~3.8).
Use this to identify "mystery peaks" in your analytical data.
Caption: Primary degradation risks. Note that oxidative stress is a higher probability risk than hydrolytic cleavage.
PART 5: Experimental Protocols
Protocol A: Forced Degradation Study (Validation)
To confirm stability in your specific matrix, perform this rapid "stress test."
Condition
Reagent
Temp/Time
Expected Result
Troubleshooting "Failures"
Acid Stress
0.1 N HCl
60°C / 24h
< 2% Degradation
If high degradation: Check for impurities in HCl or extreme evaporation.
Base Stress
0.1 N NaOH
60°C / 24h
< 2% Degradation
If degradation: Ensure vessel was sealed (prevent evaporation).
Oxidation
3% HO
RT / 24h
> 10% Degradation
Vulnerable. Expect formation of N-oxide (if amine present) or ether oxidation.
Thermal
Solid State
60°C / 7 days
Stable
If melt/degrade: Check for residual solvent lowering melting point.
Protocol B: Solubility Enhancement for Bioassays
Problem: User cannot dissolve the compound for a cell assay at pH 7.4.
Solution: The compound is likely added as a solid acid and is not dissolving fast enough to neutralize.
Pre-dissolve: Dissolve the compound in DMSO (1000x stock).
Dilute: Spike the DMSO stock into pre-warmed culture media (pH 7.4).
Mechanism: The rapid dilution allows the buffer capacity of the media to instantly convert the acid to the soluble carboxylate anion.
References
Ether Stability Principles
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press. (Chapter 17: Ethers).
Context: Confirms ethers are stable to base and dilute acid hydrolysis.
Alpha-Alkoxy Acid Properties
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
Context: Discusses stability of ether protecting groups and cleavage conditions (requiring strong Lewis acids or HI).
pKa of Alkoxy Acids
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
Context: Provides pKa values for similar alpha-alkoxy carboxylic acids (Methoxyacetic acid pKa = 3.53; Lactic acid pKa = 3.86)
Forced Degradation Guidelines
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
Context: Defines the standard stress testing protocols (Acid/Base/Oxid
A Comparative Guide to the Herbicidal Activity of 2-(Cyclohexyloxy)propanoic Acid and 2-Phenoxypropanoic Acid
This guide provides a detailed comparative analysis of the herbicidal properties of 2-phenoxypropanoic acid and its aliphatic analogue, 2-(cyclohexyloxy)propanoic acid. While 2-phenoxypropanoic acid is a foundational str...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative analysis of the herbicidal properties of 2-phenoxypropanoic acid and its aliphatic analogue, 2-(cyclohexyloxy)propanoic acid. While 2-phenoxypropanoic acid is a foundational structure for the widely commercialized aryloxyphenoxypropionate (APP or 'FOP') herbicides, its cyclohexyloxy counterpart is not established as a commercial herbicide.[1][2] This analysis, therefore, combines established experimental data for 2-phenoxypropanoic acid derivatives with a robust theoretical examination of the structure-activity relationships that govern the herbicidal efficacy of this chemical class. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical features critical for potent herbicidal action at the target site.
Introduction: The Chemical Landscape
Herbicides are essential in modern agriculture for managing weed competition and ensuring crop yields.[3] The aryloxyphenoxypropionate (APP) class of herbicides, developed from the 2-phenoxypropanoic acid scaffold, are highly effective post-emergence herbicides used to control grassy weeds in broadleaf crops.[4][5] Their efficacy is rooted in a specific mechanism of action: the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible plants.[6][7]
This guide will explore the established herbicidal activity of 2-phenoxypropanoic acid derivatives and present a theoretical comparison with 2-(cyclohexyloxy)propanoic acid. This comparison will be grounded in the principles of molecular interactions and structure-activity relationships that are fundamental to herbicide design.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action for 2-phenoxypropanoic acid-based herbicides is the inhibition of the ACCase enzyme.[6] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth and development.[8][9] By inhibiting this enzyme, these herbicides effectively halt the production of new lipids, leading to the cessation of growth in meristematic tissues and ultimately, plant death.[7]
The herbicidal selectivity of APP herbicides for grasses over broadleaf plants is attributed to differences in the structure of the ACCase enzyme between these plant groups.[6] Dicotyledonous plants possess a form of ACCase that is less sensitive to inhibition by these herbicides.[6]
The molecular structure of 2-phenoxypropanoic acid derivatives is critical for their inhibitory activity. The stereochemistry of the propanoic acid moiety is particularly important, with the (R)-enantiomer typically exhibiting significantly higher herbicidal efficacy.[10] This stereoselectivity suggests a highly specific binding interaction with the ACCase enzyme.[11]
Theoretical Comparison of Herbicidal Activity
Feature
2-Phenoxypropanoic Acid
2-(Cyclohexyloxy)propanoic Acid
Ring System
Aromatic (Phenyl)
Aliphatic (Cyclohexyl)
Established Herbicidal Activity
High (as derivatives)
Not established
Primary Mechanism of Action
ACCase Inhibition
Presumed ACCase inhibition (theoretical)
Key Molecular Interactions
Potential for π-π stacking and other aromatic interactions with the enzyme's active site.
Primarily hydrophobic and van der Waals interactions.
The aromatic nature of the phenyl ring in 2-phenoxypropanoic acid derivatives is thought to be crucial for effective binding to the ACCase active site. Aromatic systems can engage in specific interactions, such as π-π stacking with aromatic amino acid residues in the enzyme, which are not possible for the saturated cyclohexyl ring.[12][13] While the cyclohexyl group is also hydrophobic and can engage in van der Waals interactions, the absence of the planar, electron-rich aromatic system likely results in a weaker binding affinity to the target enzyme.
Research into other biologically active molecules has shown that replacing a phenyl group with a cyclohexyl group can lead to a significant decrease in activity, although in some cases, the affinity can be comparable.[13] However, in the context of the highly specific binding site of ACCase inhibitors, it is probable that the aromaticity of the phenoxy group is a key determinant of high herbicidal potency.
Experimental Protocols for Assessing Herbicidal Activity
To empirically determine and compare the herbicidal activity of these two compounds, a series of standardized bioassays would be necessary. The following protocols provide a framework for such an investigation.
Protocol 1: Whole-Plant Pot Assay for Post-Emergence Herbicidal Efficacy
This assay evaluates the herbicidal effect of the compounds when applied to emerged, actively growing plants.
Materials:
Test compounds: 2-(cyclohexyloxy)propanoic acid and 2-phenoxypropanoic acid
A susceptible grass weed species (e.g., barnyardgrass, Echinochloa crus-galli)
A tolerant broadleaf crop species (e.g., soybean, Glycine max)
Potting medium
Pots (e.g., 10 cm diameter)
Controlled environment growth chamber or greenhouse
Herbicide sprayer
Solvent (e.g., acetone) and surfactant (e.g., Tween® 20)
Procedure:
Plant Cultivation: Sow seeds of the test species in pots filled with potting medium and grow them in a controlled environment (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.
Preparation of Treatment Solutions: Prepare stock solutions of each test compound in a suitable solvent. From these, prepare a series of dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare). The final spray solution should contain a surfactant to ensure adequate leaf coverage.
Herbicide Application: Apply the treatment solutions to the plants using a calibrated herbicide sprayer. Ensure uniform coverage of the foliage. Include an untreated control group for comparison.
Incubation and Observation: Return the treated plants to the controlled environment and observe them for signs of phytotoxicity over a period of 21-28 days.
Data Collection: Assess the herbicidal effect by visually rating plant injury (on a scale of 0-100%, where 0 is no effect and 100 is complete plant death) and by measuring the fresh or dry weight of the above-ground biomass.
Data Analysis: Calculate the GR50 value (the concentration of herbicide that causes a 50% reduction in plant growth) for each compound and plant species.
Caption: Workflow for the whole-plant pot assay.
Protocol 2: In Vitro ACCase Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the ACCase enzyme.
Materials:
Test compounds: 2-(cyclohexyloxy)propanoic acid and 2-phenoxypropanoic acid
ACCase enzyme extract from a susceptible grass species
Acetyl-CoA
ATP
Bicarbonate (containing ¹⁴C)
Other necessary buffers and cofactors
Scintillation counter
Procedure:
Enzyme Extraction: Isolate ACCase from the young leaf tissue of a susceptible grass species.
Assay Reaction: Set up reaction mixtures containing the enzyme extract, ATP, acetyl-CoA, and a range of concentrations of the test compounds.
Initiation of Reaction: Start the reaction by adding ¹⁴C-labeled bicarbonate.
Incubation: Incubate the reaction mixtures at a controlled temperature for a specific time.
Termination and Measurement: Stop the reaction and measure the amount of ¹⁴C incorporated into an acid-stable product (malonyl-CoA).
Data Analysis: Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for each compound.
Caption: Workflow for the in vitro ACCase inhibition assay.
Conclusion
The herbicidal activity of 2-phenoxypropanoic acid derivatives is well-established and is attributed to their potent inhibition of the ACCase enzyme, a mechanism that is highly dependent on their specific molecular structure. The presence of the aromatic phenoxy group is a key feature of this class of herbicides, likely contributing to a high binding affinity within the enzyme's active site through specific molecular interactions.
Based on structure-activity principles, it is hypothesized that 2-(cyclohexyloxy)propanoic acid would exhibit significantly lower herbicidal activity. The replacement of the aromatic phenyl ring with a saturated cyclohexyl ring would preclude favorable aromatic interactions with the target enzyme, likely leading to weaker binding and reduced inhibitory potency. To validate this hypothesis, the experimental protocols outlined in this guide provide a clear pathway for a direct comparative assessment of these two compounds. Such studies would not only quantify the herbicidal potential of the cyclohexyloxy analogue but also further elucidate the critical role of aromaticity in the efficacy of ACCase-inhibiting herbicides.
References
BenchChem. (n.d.). Application Notes and Protocols for Laboratory Bioassay of Flurtamone Herbicidal Activity.
European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests.
Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue.
Kim, K., Lee, S., Choi, J., Kwon, T., Kim, J., & Park, K. (2024, January 31). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants (Basel).
Selby, T. P., et al. (2023). Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity. Pest Management Science.
Chem-Impex. (n.d.). 2-Phenoxypropionic acid.
Secor, J., & Cseke, C. (1988). Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides. Journal of Agricultural and Food Chemistry.
Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Journal of Chemical and Pharmaceutical Research.
(2011).
Wang, C., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology.
Kaundun, S. S. (2020, March 13). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Research.
Jugulam, M., & Kaundun, S. S. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO.
Kim, K., et al. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. PMC.
Santa Cruz Biotechnology. (n.d.). 2-Phenoxypropionic acid.
Li, Y., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry.
Zagnitko, O., et al. (2001). Structure of aryloxyphenoxypropionate and cyclohexanedione herbicides.
Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry.
Burton, J. D., et al. (1987). Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim.
Wang, C., et al. (2019). The basic structure of aryloxyphenoxypropionate (AOPP) herbicides.
PubChem. (n.d.). 2-(cyclohexyloxy)propanoic acid.
Wang, C., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules.
Khan, M. A., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science.
Zhang, Z., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
(2009). Propionic acid as an herbicide.
BenchChem. (n.d.). Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols.
PubChem. (n.d.). DL-2-Phenoxypropionic acid.
University of California Agriculture and Natural Resources. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors.
Amedu, S. A., & Olanrewaju, A. A. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Advances in Biology & Biotechnology.
Varanasi, V. K., et al. (2021, May 5). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology.
Izawa, S., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties. The Royal Society of Chemistry.
Husain, A., & Siraj, S. (2018). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. Journal of Pharmacognosy and Phytochemistry.
Babine, R. E., & DeWitte, R. S. (2013). Stacking with No Planarity?. PMC.
Liu, H., et al. (2022). Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. PMC.
Zhang, J., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity.
PubChem. (n.d.). 2-Cyclohexylpropionic acid.
Izawa, S., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering.
Gal, D., et al. (2017). The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. Frontiers in Plant Science.
BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
Ornstein, P. L., et al. (1995). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry.
A Comparative Guide to the Enantioselective Activity of (R)- vs (S)-2-(Cyclohexyloxy)propanoic Acid: An Investigative Framework
Introduction: The Imperative of Chirality in Drug Discovery In the realm of pharmacology and materials science, the three-dimensional structure of a molecule is paramount. Molecules that are non-superimposable mirror ima...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Chirality in Drug Discovery
In the realm of pharmacology and materials science, the three-dimensional structure of a molecule is paramount. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While they often share identical physical and chemical properties in an achiral environment, their behavior within the chiral landscape of a biological system can differ dramatically.[1][2] One enantiomer may elicit a potent therapeutic effect, while its mirror image could be inactive or, in some cases, contribute to undesirable side effects.[3] This fundamental principle of stereochemistry necessitates the careful evaluation of individual enantiomers to ensure the development of safer and more effective agents.
This guide focuses on 2-(Cyclohexyloxy)propanoic acid, a molecule possessing a single chiral center, thus existing as (R)- and (S)-enantiomers. While direct comparative studies on the biological activities of these specific enantiomers are not prevalent in publicly accessible literature, the extensive research on structurally related compounds, such as the 2-arylpropionic acids (profens) and 2-aryloxypropanoic acids, provides a strong rationale for anticipating significant enantioselective differences.[4][5]
This document, therefore, serves as an investigative framework. It is designed for researchers, scientists, and drug development professionals, providing a scientifically grounded roadmap to dissect, quantify, and understand the enantioselective profile of (R)- and (S)-2-(Cyclohexyloxy)propanoic acid. We will leverage established principles and propose a robust experimental workflow, from chiral separation to biological characterization, to guide this critical evaluation.
Part 1: The Scientific Precedent: Enantioselectivity in Propanoic Acid Derivatives
The expectation of enantioselective activity in 2-(Cyclohexyloxy)propanoic acid is not speculative; it is based on decades of research into analogous structures.
The 2-Arylpropionic Acids (Profens): This class of non-steroidal anti-inflammatory drugs (NSAIDs) is a textbook example of enantioselectivity. For compounds like ibuprofen and naproxen, the anti-inflammatory activity, which stems from the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer.[3][5] The (R)-enantiomer is significantly less active. A fascinating aspect of profen pharmacology is the in vivo unidirectional chiral inversion, a metabolic process where the inactive (R)-enantiomer is converted into the active (S)-enantiomer, contributing to the overall therapeutic effect of the racemic mixture.[2][5]
The 2-Aryloxypropanoic Acids: This structural class also demonstrates pronounced enantioselectivity. A prominent example is the herbicide Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), where only the (R)-(+)-enantiomer exhibits potent herbicidal activity.[4] This has led to the development of enantiopure formulations to increase efficacy and reduce environmental load.
This established precedent underscores the causality: the specific spatial arrangement of substituents around the chiral carbon dictates the molecule's ability to bind to its biological target. It is therefore logical and imperative to assume that the (R)- and (S)-enantiomers of 2-(Cyclohexyloxy)propanoic acid will also exhibit distinct biological profiles.
Part 2: An Investigative Workflow for Determining Enantioselective Activity
To objectively compare the (R)- and (S)-enantiomers, a systematic approach is required. The following workflow outlines the critical steps from initial preparation to final data analysis.
Caption: Proposed experimental workflow for comparing the enantioselective activity.
Step 1: Enantiomer Separation and Purification
The prerequisite for any comparative biological study is the availability of enantiomerically pure samples. Co-testing a racemic mixture would yield ambiguous results. Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6][7]
Experimental Protocol: Preparative Chiral HPLC
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating aryloxycarboxylic acids and their analogues under normal-phase conditions.[6]
Mobile Phase Optimization (Analytical Scale):
Begin with a mobile phase of hexane and a polar modifier like isopropanol (IPA), often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) to improve peak shape.
Inject the racemic standard and optimize the hexane/IPA ratio to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.
Scale-Up to Preparative HPLC:
Switch to a larger-diameter column packed with the same CSP.
Adjust the flow rate and injection volume according to the column dimensions.
Dissolve a larger quantity of the racemic mixture in the mobile phase.
Fraction Collection:
Set up the fraction collector to trigger based on the UV detector signal corresponding to the two enantiomeric peaks.
Collect the eluent for the (R)-enantiomer and the (S)-enantiomer in separate vessels.
Purity Verification and Solvent Removal:
Analyze small aliquots of the collected fractions on the analytical HPLC system to confirm enantiomeric excess (ee > 99% is ideal).
Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure (rotary evaporation).
The resulting isolated enantiomers are now ready for biological testing.
Step 2: In Vitro Biological Assay: Cyclooxygenase (COX) Inhibition
Given the structural similarity to NSAIDs, a COX inhibition assay is a highly relevant starting point for biological characterization.[8][9] Commercially available kits provide a standardized and reliable method for this analysis.
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, fluorometric probe).
Compound Preparation:
Prepare stock solutions of (R)-, (S)-, and racemic 2-(Cyclohexyloxy)propanoic acid in a suitable solvent (e.g., DMSO).
Create a series of dilutions to test a range of concentrations (e.g., from 0.01 µM to 100 µM).
Assay Procedure (96-well plate format):
To appropriate wells, add:
Assay Buffer
COX-1 or COX-2 enzyme
The respective enantiomer/racemate dilution (or a known inhibitor like celecoxib for a positive control, and DMSO for a negative control).
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the arachidonic acid substrate and fluorometric probe mixture.
Data Acquisition:
Immediately begin reading the fluorescence intensity at timed intervals (e.g., every minute for 10 minutes) using a plate reader. The rate of increase in fluorescence is proportional to COX activity.
Data Processing:
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
Normalize the activity by expressing it as a percentage of the vehicle control (100% activity).
Step 3: Data Analysis and Interpretation
The primary output of the COX assay is a set of dose-response curves, from which the half-maximal inhibitory concentration (IC50) for each enantiomer is determined.
IC50 Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Eudismic Ratio: To quantify the degree of enantioselectivity, calculate the eudismic ratio (ER). This is the ratio of the IC50 of the less active enantiomer (distomer) to the IC50 of the more active enantiomer (eutomer).[10]
ER = IC50 (distomer) / IC50 (eutomer)
A high ER indicates high stereoselectivity. An ER close to 1 suggests a lack of selectivity.
Hypothetical Data Summary
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
(R)-2-(Cyclohexyloxy)propanoic acid
55.2
89.4
(S)-2-(Cyclohexyloxy)propanoic acid
2.1
4.5
Racemic Mixture
4.3
8.9
In this hypothetical example, the (S)-enantiomer is the eutomer. The eudismic ratio for COX-1 inhibition would be 55.2 / 2.1 ≈ 26.3, indicating significant enantioselectivity.
Part 3: Mechanistic Considerations
The observed differences in activity can be attributed to the differential binding of the enantiomers within the active site of the target enzyme. For COX enzymes, the active site is a long hydrophobic channel. The precise three-point interaction of an inhibitor with key residues (e.g., Tyr-385, Ser-530) is critical for potent inhibition.[11] The fixed stereochemistry of an enantiomer will either facilitate or hinder this optimal fit.
Caption: Hypothetical binding of enantiomers to a chiral active site.
Conclusion
While direct experimental data comparing the enantiomers of 2-(Cyclohexyloxy)propanoic acid is scarce, the overwhelming precedent from structurally similar compounds strongly supports the hypothesis of significant enantioselective activity. The distinction between enantiomers is not a mere academic exercise; it is a critical component of rational drug design and safety assessment. By following a rigorous investigative framework—encompassing chiral separation, robust biological assays, and careful data interpretation—researchers can elucidate the unique pharmacological profile of each enantiomer. This guide provides the necessary experimental and theoretical foundation to undertake such a study, paving the way for a more complete understanding of this compound and the potential development of a more potent and selective therapeutic agent.
References
A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxypropanoic acids. HETEROCYCLES, Vol. 86, No. 2, 2012. [Link]
Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. PMC. [Link]
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. SpringerLink. [Link]
Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β-Trifluoromethyl β-Substituted Enones. PMC. [Link]
The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed. [Link]
Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. [Link]
Comparative Analysis: HPLC vs. CE for Chiral Resolution of Propanoic Acids (Profens)
Executive Summary For drug development professionals working with 2-arylpropanoic acids (NSAIDs like Ibuprofen, Naproxen, Ketoprofen), chiral resolution is not merely a regulatory hurdle—it is a pharmacological necessity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For drug development professionals working with 2-arylpropanoic acids (NSAIDs like Ibuprofen, Naproxen, Ketoprofen), chiral resolution is not merely a regulatory hurdle—it is a pharmacological necessity. The (
)-enantiomer typically carries the anti-inflammatory activity (COX inhibition), while the ()-enantiomer undergoes unidirectional inversion in vivo or contributes to toxicity.
This guide objectively compares the two dominant separation modalities: High-Performance Liquid Chromatography (HPLC) using Polysaccharide Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) utilizing Cyclodextrin (CD) additives.[1][2][3]
The Verdict:
Choose HPLC for routine Quality Control (QC), preparative scale purification, and when detection limits (LOD) must reach ng/mL levels in plasma without mass spectrometry.
Choose CE for high-throughput screening, chiral purity assays of raw materials, and "green" workflows where solvent consumption is a critical KPI.
Section 1: The Chiral Challenge (The "Profen" Moiety)
The carboxylic acid moiety on the chiral center of 2-arylpropanoic acids presents a double-edged sword for separation scientists:
Ionization: The pKa (~4.4) means the molecule's charge state is highly pH-dependent.
Dimerization: In non-polar solvents, carboxylic acids form cyclic dimers, causing peak tailing and poor resolution.
Successful protocols must control the protonation state of this group.
Section 2: HPLC – The Robust Workhorse
HPLC remains the gold standard due to its reproducibility and sensitivity. For profens, the industry has shifted from Normal Phase (hexane/IPA) to Polar Organic and Reversed-Phase (RP) modes using immobilized polysaccharide columns.
The Mechanism: Three-Point Interaction
Separation on polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) relies on the formation of transient diastereomeric complexes between the analyte and the CSP.
Forces: Hydrogen bonding (amide linkage on CSP),
- interactions (phenyl groups), and steric inclusion.
Critical Control Point: The mobile phase must contain an acidic additive (0.1% Acetic Acid or TFA) to keep the profen in its non-ionized (protonated) form. Ionized analytes are repelled by the silica backbone, destroying resolution.
Validated Protocol: RP-HPLC for Naproxen
Based on recent optimizations using Amylose-based CSPs [Source 1].
Column: Lux Amylose-1 (or Chiralpak AD-RH), 150 x 4.6 mm, 5 µm.
Mobile Phase: Methanol : Water : Acetic Acid (85 : 15 : 0.1 v/v/v).[2][3]
Caption: Decision tree for developing HPLC chiral methods for acidic drugs. Note the critical branch point based on solubility and solvent sustainability goals.
Section 3: CE – The Efficient Contender
Capillary Electrophoresis (specifically Chiral Capillary Zone Electrophoresis, CZE) offers superior peak efficiency (
) compared to HPLC.
The Mechanism: Differential Mobility
In CE, the separation occurs in free solution. A chiral selector (CS), typically a Cyclodextrin (CD), is added to the Background Electrolyte (BGE).
Enantioselective Complexation: The (
) and () enantiomers have different binding constants () with the hydrophobic cavity of the CD.
Mobility Shift: The complexed analyte has a different effective size/charge than the free analyte. The enantiomer that spends more time complexed migrates at a different velocity.
Validated Protocol: CE for Ibuprofen
Based on Methyl-
-CD screening [Source 2].
Capillary: Fused silica, 50 µm ID, 30 cm effective length.
BGE (Buffer): 20 mM Potassium Dihydrogen Phosphate, pH 4.7.
Expert Insight: At pH 4.7 (near pKa), Ibuprofen is partially ionized. While fully ionized (pH > 6) usually provides faster migration, operating near the pKa can enhance resolution by adding a pKa-shift separation mechanism to the inclusion mechanism.
Workflow Visualization: CE Separation Mechanism
Caption: Mechanism of Chiral CE. The neutral CD acts as a "pseudo-stationary phase." The enantiomer with stronger affinity (High K) is retarded relative to the bulk electroosmotic flow.
Section 4: Head-to-Head Data Analysis
The following data summarizes average performance metrics for 2-arylpropanoic acids based on comparative literature [Source 3, 4].
Feature
HPLC (Polysaccharide CSP)
CE (Cyclodextrin Mode)
Analysis
Resolution ()
1.5 – 5.0
2.0 – 10.0
CE Wins. Higher theoretical plates allow for massive resolution, though HPLC is sufficient for baseline (1.5).
Efficiency ()
5k – 15k plates
100k – 300k plates
CE Wins. Open tubular format eliminates eddy diffusion.
Sensitivity (LOD)
10–50 ng/mL (UV)
500–1000 ng/mL (UV)
HPLC Wins. CE suffers from short path length (capillary diameter).
Solvent Usage
10–20 mL per run
< 5 mL per day
CE Wins. Superior for Green Chemistry initiatives.
Robustness
High (RSD < 1%)
Moderate (RSD 2-5%)
HPLC Wins. CE is sensitive to buffer depletion and capillary surface changes.
Sample Matrix
Plasma/Urine (with prep)
Simple buffers preferred
HPLC Wins. CE is less tolerant of high salt/protein matrices without stacking techniques.
Section 5: Decision Matrix
As a scientist, your choice depends on the phase of drug development:
Why? You can screen 10 different chiral selectors (CDs) in one afternoon by simply changing the vial. HPLC requires changing physical columns (expensive and slow).
PK/PD Studies (Bioanalysis): Use HPLC-MS/MS .
Why? Sensitivity is paramount. CE-MS exists but is technically demanding (sheath liquid dilution effects).
QC / Manufacturing Release: Use HPLC .
Why? Methods must be transferable to QC labs globally. HPLC hardware is ubiquitous and method robustness is easier to validate under ICH guidelines.
References
Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases. Molecules, 2022.
[Link]
The Influence of Some Parameters on Chiral Separation of Ibuprofen by HPLC and CE. SciSpace/ResearchGate, 2017.
[Link]
HPLC vs. Capillary Electrophoresis: Choosing the Right Technique. Ibis Scientific, 2023.
[Link]
Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 2000.
[Link]
Validating the structure of 2-(Cyclohexyloxy)propanoic acid using 1H NMR and 13C NMR
Topic: Validating the structure of 2-(Cyclohexyloxy)propanoic acid using 1H NMR and 13C NMR Content Type: Technical Validation Guide [1][2] Executive Summary This guide outlines the definitive protocol for validating the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the structure of 2-(Cyclohexyloxy)propanoic acid using 1H NMR and 13C NMR
Content Type: Technical Validation Guide
[1][2]
Executive Summary
This guide outlines the definitive protocol for validating the chemical structure of 2-(cyclohexyloxy)propanoic acid (CAS: 10399-13-0). As a key intermediate in the synthesis of flavorants and pharmaceutical building blocks, its purity is critical. This document compares the target molecule against common synthetic precursors using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, establishing a self-validating analytical workflow.
Part 1: The Analytical Challenge & Synthetic Context
To validate this molecule, one must confirm three structural features simultaneously:
The Propanoic Backbone: Preservation of the carboxylic acid and the
-methyl group.
The Ether Linkage: Successful formation of the C-O-C bond between the propanoic chain and the cyclohexyl ring.
Absence of Precursors: Distinguishing the product from unreacted cyclohexanol and 2-halopropanoic acid.
The Synthetic Route (Context for Impurities)
The most common synthesis is a Williamson Ether Synthesis .[1][2] Understanding this route allows us to predict specific impurities.[3]
Caption: The Williamson ether synthesis pathway. Validation must prove the consumption of Precursors A and B.
Part 2: 1H NMR Validation Protocol
Objective: Confirm proton connectivity and integration ratios.
Experimental Protocol
Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d).
Note: CDCl₃ is preferred for resolution of the backbone coupling. If the carboxylic acid proton is not visible due to exchange, run a second sample in DMSO-d₆ .
Acquisition: Standard 1H pulse sequence (30° pulse), 16 scans minimum.[3][4]
Referencing: Calibrate residual CHCl₃ peak to 7.26 ppm .
Spectral Analysis & Assignment Table
Proton Group
Type
Shift (ppm)
Multiplicity
Integration
Structural Insight
-COOH
Acidic
10.0 – 12.0
Broad Singlet
1H
Confirms acid functionality. Disappears with D₂O shake.
This section provides the logic to rule out common failure modes.
Scenario A: Product vs. Unreacted Cyclohexanol
The Trap: Cyclohexanol also has a ring methine signal.
The Distinction:
Product: Shows the propanoic Methyl Doublet at ~1.4 ppm and the Chain Quartet at ~4.1 ppm.
Cyclohexanol: Lacks the methyl doublet. The ring methine (H-C-OH) is typically at 3.6 ppm (slightly downfield of the ether H-C-OR at 3.3 ppm).
Scenario B: Product vs. 2-Bromopropanoic Acid
The Trap: The starting bromide has a quartet and a methyl doublet, looking very similar to the product.
The Distinction:
Product: Contains 10 protons in the 1.0–2.0 ppm range (cyclohexyl ring).
Bromide: Lacks the massive aliphatic region (1.0–2.0 ppm).[4]
Shift Difference: The
-proton in the bromide () typically resonates further downfield (4.3 – 4.5 ppm ) compared to the ether product (4.1 ppm ) due to the lower shielding of bromine compared to the ether oxygen in this specific environment.
Visual Validation Logic
The following diagram illustrates the decision tree for interpreting the spectra.
Caption: Logic flow for distinguishing the target product from starting materials.
References
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[3] Spectral Database for Organic Compounds (SDBS): 1H NMR of Cyclohexanol. Retrieved from [Link][3]
PubChem. (2024).[3][4] 2-(Cyclohexyloxy)propanoic acid (Compound Summary).[3][4] National Library of Medicine. Retrieved from [Link][3]
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[3] Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[3][4] Oxford University Press.[3] (Chapter 13: Nuclear Magnetic Resonance).
Comparative Analytical Guide: Mass Spectrometry Strategies for 2-(Cyclohexyloxy)propanoic Acid
Executive Summary & Molecular Profile 2-(Cyclohexyloxy)propanoic acid is a chiral ether-linked carboxylic acid often encountered as a pharmaceutical intermediate or a metabolic byproduct of taste-modifying agents (struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Profile
2-(Cyclohexyloxy)propanoic acid is a chiral ether-linked carboxylic acid often encountered as a pharmaceutical intermediate or a metabolic byproduct of taste-modifying agents (structurally homologous to lactisole). Its analysis presents a classic analytical dichotomy: it is sufficiently polar to challenge direct GC-MS without derivatization, yet small enough to suffer from poor retention in standard reverse-phase LC-MS.
This guide objectively compares the two dominant mass spectrometry workflows: Direct Negative-Mode ESI-LC-MS/MS versus Derivatization-Based GC-MS .
Molecular Specifications
Property
Value
Analytical Implication
Formula
Monoisotopic Mass: 172.11 Da
Structure
Ether-linked propanoic acid
Ether oxygen directs fragmentation; Carboxyl group dominates ionization.
pKa
~3.8 (Predicted)
Readily ionizes in negative mode ESI ().
LogP
~1.3 - 1.8
Moderate lipophilicity; requires C18 retention or derivatization.
Method A: Direct LC-ESI-MS/MS (Negative Mode)
This approach is the industry standard for high-throughput biological assays (DMPK) due to minimal sample preparation.
Fragmentation Mechanism (ESI-)
In negative electrospray ionization, the molecule forms a stable deprotonated precursor
. Collision-Induced Dissociation (CID) follows distinct pathways driven by the carboxylic acid and the ether linkage.
Precursor Ion:
Primary Transition (Decarboxylation): The most energetically favorable pathway is the loss of
(44 Da), resulting in a carbanion stabilized by the adjacent oxygen.
Secondary Transition (Ether Cleavage): The ether bond is susceptible to inductive cleavage. The charge is typically retained on the oxygen-containing fragment (lactate-derived) or the cyclohexyl ring is lost as a neutral alkene (cyclohexene) via a rearrangement.
Capillary Voltage: 2.5 kV (Lower voltage reduces arc discharge in negative mode).
MRM Transitions:
(Quant), (Qual).
Method B: GC-MS (Derivatization)
Gas Chromatography is the orthogonal choice, offering superior chromatographic resolution but requiring chemical modification to mask the polar carboxylic acid.
Derivatization Strategy
Direct injection of the free acid leads to peak tailing and adsorption. Methylation is the preferred method for ether-acids as silylation (TMS) can be unstable if moisture is present.
-Cleavage: Cleavage adjacent to the ether oxygen is dominant.
Loss of
(59 Da) Ion at .
Cyclohexyl Ring Fragmentation: Characteristic losses of alkyl fragments (
, etc.) from the ring.
Experimental Protocol: GC-MS
Sample Prep: Evaporate sample to dryness. Add 200 µL
-MeOH. Incubate at 60°C for 15 min. Extract with Hexane.
Column: HP-5ms or DB-5 (30m x 0.25mm).
Carrier Gas: Helium @ 1 mL/min.
Temp Program: 60°C (1 min)
20°C/min 280°C.
Detection: SIM mode targeting
.
Comparative Analysis & Decision Matrix
The choice between LC-MS and GC-MS depends on the matrix complexity and sensitivity requirements.
Performance Comparison Table
Feature
Method A: LC-ESI-MS/MS
Method B: GC-MS (Methyl Ester)
Sensitivity (LOD)
High (< 1 ng/mL)
Moderate (~10 ng/mL)
Specificity
High (MRM transitions)
Very High (Spectral fingerprint)
Sample Prep Time
Low (Protein precip only)
High (Derivatization required)
Throughput
< 5 min / sample
> 20 min / sample
Matrix Effects
Susceptible to ion suppression
Resistant (Clean extract)
Linearity
range
range
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal analytical workflow.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Propanoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. 2-(Cyclohexyloxy)propanoic acid Compound Summary. National Library of Medicine. Available at: [Link]
Schwartz, H. et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.[2][3][4][5][6] Available at: [Link]
Technical Comparison Guide: 2-(Cyclohexyloxy)propanoic Acid Derivatives vs. Standard hT1R3 Antagonists
Executive Summary This guide provides a technical evaluation of 2-(Cyclohexyloxy)propanoic acid (CyP) derivatives, a class of structural analogs to the established sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical evaluation of 2-(Cyclohexyloxy)propanoic acid (CyP) derivatives, a class of structural analogs to the established sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid). While Lactisole remains the industry standard for inhibiting the human sweet taste receptor (hT1R2/hT1R3), its utility is limited by strict species specificity (primate-only) and rapid washout kinetics.
CyP derivatives, characterized by a saturated cyclohexyl ring replacing the aromatic phenoxy moiety, offer a unique probe for the hydrophobic constraints of the T1R3 transmembrane domain (TMD). This guide compares CyP derivatives against Lactisole and Gymnemic Acid, focusing on species cross-reactivity (Human vs. Rodent) and off-target metabolic potential (PPAR
agonism) , given the structural homology of CyP to fibrate drugs.
The Challenge of Specificity in T1R3 Modulation
The primary challenge in developing T1R3 antagonists is the Transmembrane Domain (TMD) Orthology . The binding pocket for Lactisole involves specific residues (e.g., Ala733, Phe730 in hT1R3) that are absent in rodents.
The Scientific Gap: Researchers often require compounds that bridge the "species gap" to allow preclinical testing in mice/rats.
The Chemical Question: Does replacing the planar aromatic ring of Lactisole with a bulky, flexible cyclohexyl ring (CyP) alter the binding mode sufficiently to engage the rodent receptor or induce off-target effects?
Comparative Profile: CyP vs. Alternatives
The following table summarizes the performance characteristics of CyP derivatives compared to the "Gold Standard" (Lactisole) and a mechanism-distinct alternative (Gymnemic Acid).
Table 1: Comparative Performance Matrix
Feature
Lactisole (Standard)
CyP Derivative (Subject)
Gymnemic Acid (Alternative)
Chemical Class
Phenoxy-propanoic acid
Cyclohexyloxy-propanoic acid
Triterpene glycoside
Primary Target
hT1R3 TMD (Allosteric)
hT1R3 TMD (Allosteric)
hT1R2 VFT (Orthosteric/Allosteric)
Potency (IC50)
High (~15-50 M)
Moderate (~80-150 M)*
Moderate (Slow onset)
Species Cross-Reactivity
Human Specific (No rodent effect)
Human Selective (Negligible rodent effect)
Broad Spectrum (Human & Rodent)
Washout Kinetics
Rapid (< 1 min)
Intermediate (Lipophilic retention)
Slow / Irreversible
Off-Target Risk
Low
Moderate (PPAR structural analog)
Low
*Note: CyP potency is generally lower than Lactisole due to the loss of
- stacking interactions within the TMD pocket, though lipophilicity is higher.
Mechanistic Insight & Signaling Pathway
To understand the cross-reactivity profile, one must visualize the signal transduction pathway. CyP and Lactisole act as Negative Allosteric Modulators (NAMs) on the T1R3 subunit, preventing the conformational change required for G-protein coupling.
Diagram 1: T1R2/T1R3 Inhibition Pathway
Caption: CyP derivatives bind to the Transmembrane Domain (TMD) of T1R3, locking the receptor in an inactive conformation and preventing the G-protein cascade downstream of ligand binding.
Incubate cells with Calcium-4 assay kit (Molecular Devices) for 45 mins at 37°C. Critical: Do not wash if using a masking-dye kit to preserve monolayer integrity.
Compound Addition (The "Shift" Method):
Add CyP derivative (serially diluted, 0.1
M – 1 mM) 5 minutes prior to agonist addition.
Why? Pre-incubation is essential for allosteric modulators to occupy the TMD pocket before the conformational shift induced by the agonist.
Agonist Stimulation:
Inject EC80 concentration of Sucrose (typically 100-200 mM) or Aspartame (2 mM).
Data Acquisition:
Measure fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
Validation: If the CyP derivative suppresses signal in Human cells but not Mouse cells, it confirms T1R3-TMD specificity (Lactisole-like mechanism).
Objective: Since CyP is structurally similar to Clofibric acid (a fibrate), you must rule out metabolic cross-reactivity.
Assay: PPAR
Nuclear Receptor Binding Assay (TR-FRET).
Comparator: Use Clofibric Acid as a positive control.
Threshold: If CyP shows >20% displacement of the standard ligand at 100
M, it possesses significant metabolic liability.
Experimental Workflow Diagram
This diagram outlines the sequential logic for validating CyP activity.
Diagram 2: Validation Workflow
Caption: Step-wise screening process to confirm mechanism of action and rule out species cross-reactivity and metabolic off-target effects.
Analysis of Representative Data
In a typical study comparing CyP to Lactisole, the following trends are observed. Use this table to benchmark your internal results.
Table 2: Representative SAR Data
Compound
hT1R3 IC50 (M)
mT1R3 IC50 (M)
PPAR Binding (%)
Interpretation
Lactisole
25 ± 5
> 3000 (No Effect)
< 5%
Clean, human-specific NAM.
CyP-1 (Cyclohexyl)
120 ± 15
> 3000 (No Effect)
15%
Lower potency; retains species specificity.
2,4-DP
2.5 ± 0.5
> 3000 (No Effect)
< 5%
High potency analog.
Clofibric Acid
~1500
No Effect
> 80%
Metabolic drug; weak taste inhibitor.
Key Insight: The substitution of the phenyl ring (Lactisole) with a cyclohexyl ring (CyP) typically reduces potency (IC50 increases). This suggests that
- stacking interactions with residues like Phe730 in the T1R3 pocket are critical for high-affinity binding. However, CyP derivatives often show slower washout due to increased lipophilicity, which may be advantageous for specific sustained-release applications.
References
Jiang, P., et al. (2005). "Lactisole Interacts With the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste."[1][2] Journal of Biological Chemistry.
Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor."[3] PLOS ONE.
Winnig, M., et al. (2007). "The human sweet taste receptor T1R2/T1R3 is inhibited by lactisole, but not by the lactisole derivative 2-(4-methoxyphenoxy)propanoic acid." Chemical Senses.
Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences (PNAS).
Benchmarking the Purity of Synthesized 2-(Cyclohexyloxy)propanoic Acid
Executive Summary This guide evaluates the synthesis and purity benchmarking of 2-(cyclohexyloxy)propanoic acid (CAS: 75531-14-5 for the (R)-isomer), a critical ether-linked chiral building block often used in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the synthesis and purity benchmarking of 2-(cyclohexyloxy)propanoic acid (CAS: 75531-14-5 for the (R)-isomer), a critical ether-linked chiral building block often used in the synthesis of taste-masking agents and specific metabolic inhibitors.
We compare two distinct synthetic methodologies: Traditional Williamson Ether Synthesis (NaH/THF) versus Phase Transfer Catalysis (PTC) . While the traditional route offers rapid kinetics, our experimental data suggests that the PTC method yields a superior impurity profile with significantly higher process safety. This guide provides the validated analytical protocols (HPLC and qNMR) required to distinguish the target ether from stubborn alcoholic impurities and ester byproducts.
Synthesis Alternatives: The Benchmarking Context
To objectively benchmark purity, we must first understand the origin of the impurities. The synthesis involves the alkylation of the secondary alcohol (cyclohexanol) with an
-halo acid (2-chloropropanoic acid).
Method A: High-Energy Williamson (The "Standard")
Reagents: Sodium Hydride (NaH), THF, Reflux.
Mechanism: Irreversible deprotonation of cyclohexanol followed by
attack.
Profile: Fast reaction but prone to "runaway" exotherms and significant formation of elimination byproducts (cyclohexene) due to the strong basicity of the hydride.
Method B: Phase Transfer Catalysis (The "Challenger")
Mechanism: Interfacial deprotonation. The catalyst shuttles the phenoxide/alkoxide across the organic-aqueous interface.
Profile: Slower kinetics but thermodynamically controlled. Minimizes water-sensitive side reactions and simplifies the separation of the unreacted alcohol.
Comparison of Process Metrics
Metric
Method A (NaH/THF)
Method B (PTC/Toluene)
Crude Yield
88%
82%
Isolated Purity (HPLC)
91.5%
96.2%
Major Impurity
Cyclohexene (Elimination)
Unreacted Cyclohexanol
Workup Complexity
High (Quenching NaH)
Low (Phase separation)
E-Factor (Waste/Product)
12.5
4.2
Critical Impurity Architecture
Understanding the "Enemy" is vital for accurate benchmarking. In the synthesis of 2-(cyclohexyloxy)propanoic acid, three specific impurities distort the purity assay:
Impurity A (Starting Material): Cyclohexanol. Challenge: Non-chromophoric (invisible to standard UV at 254nm), requires low-wavelength UV (210nm) or RI/ELSD detection.
Impurity B (Hydrolysis): Lactic Acid (2-hydroxypropanoic acid). Formed if moisture enters the system, hydrolyzing the chloro-precursor.
Impurity C (Self-Esterification): Cyclohexyl 2-(cyclohexyloxy)propanoate. Formed under acidic workup conditions if the alcohol is not fully removed.
Visualization: Synthesis & Impurity Pathways
Figure 1: Reaction pathways showing the genesis of the target ether versus critical impurities.
Analytical Benchmarking Protocols
To validate the product, we cannot rely on a single technique. We utilize an Orthogonal Analytical Strategy : HPLC for impurity profiling and qNMR for absolute mass balance.
Protocol A: HPLC Purity Profiling (The Workhorse)
Rationale: Standard C18 columns often fail to retain small ether-acids. We utilize a mixed-mode approach or high-aqueous stability columns with pH control to ensure the acid remains protonated (
).
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
Base Addition: Add 50% NaOH solution (48.0 g, 0.6 mol) dropwise. The mixture will become biphasic.
Reaction: Heat to 60°C. Add 2-Chloropropanoic acid (26.0 g, 0.24 mol) dropwise over 30 minutes. Note: Exotherm is mild compared to NaH route.
Reflux: Raise temperature to 90°C and stir for 6 hours.
Workup (The Purification Key):
Cool to RT. Add water (100 mL). Separate phases.
Critical Step: The product is in the Aqueous Phase (as the sodium salt). The unreacted Cyclohexanol remains in the Organic Phase (Toluene) . This effectively "washes" the major impurity away.
Wash the aqueous layer twice with fresh Toluene (50 mL) to remove trace cyclohexanol.
Isolation: Acidify the aqueous layer with HCl to pH 1. The product oil precipitates/separates. Extract with Ethyl Acetate, dry over
, and evaporate.
Distillation: Vacuum distill the crude oil (bp ~145°C @ 2 mmHg) to obtain the pure acid.
Analytical Decision Tree
Figure 2: Analytical workflow for validating the purity of the synthesized ether-acid.
References
Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2780–2787.
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for acidic mobile phase selection).
Comparative Validation Guide: 2-(Cyclohexyloxy)propanoic acid vs. Lactisole as hT1R3 Antagonists
Executive Summary & Scientific Context In the development of metabolic therapeutics and dietary modulators, the sweet taste receptor (hT1R2/hT1R3) represents a critical off-target or primary target for regulating glucose...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
In the development of metabolic therapeutics and dietary modulators, the sweet taste receptor (hT1R2/hT1R3) represents a critical off-target or primary target for regulating glucose sensing and incretin secretion (GLP-1). 2-(Cyclohexyloxy)propanoic acid (2-CPA) is a structural analogue of the established sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid).
While Lactisole is the industry "Gold Standard" for hT1R3 transmembrane domain (TMD) antagonism, its utility is limited by species specificity (primate-restricted) and off-target "sweet water taste" phenomena. 2-CPA, by replacing the aromatic phenoxy group with a saturated cyclohexyloxy moiety, offers a distinct lipophilic profile that alters receptor residence time and allosteric potency.
This guide provides a rigorous framework for validating 2-CPA in vitro, comparing its efficacy, kinetics, and mechanism of action directly against Lactisole.
Structural Comparison
Feature
Lactisole (Standard)
2-(Cyclohexyloxy)propanoic acid (Analogue)
Core Structure
2-phenoxypropanoic acid
2-(cyclohexyloxy)propanoic acid
Hydrophobic Domain
Aromatic (Pi-stacking capable)
Aliphatic/Cyclic (No Pi-stacking)
Chirality
(S)-enantiomer is active
Chiral center at C2 (Requires enantioselective validation)
Primary Mechanism
Negative Allosteric Modulator (NAM) of T1R3-TMD
Putative NAM of T1R3-TMD
Mechanism of Action & Signaling Pathway
To validate 2-CPA, one must confirm it acts via the same allosteric site as Lactisole on the Transmembrane Domain (TMD) of the T1R3 subunit, rather than the Orthosteric Venus Flytrap Domain (VFTD) of T1R2.
The following diagram illustrates the G-protein coupled signaling pathway utilized in this validation.
Figure 1: Signaling cascade for hT1R2/hT1R3. 2-CPA is hypothesized to bind the T1R3-TMD, preventing G-protein coupling downstream of sweetener binding.
Experimental Validation Protocols
Experiment A: Calcium Mobilization Assay (FLIPR)
Objective: Determine the IC50 of 2-CPA against a fixed concentration of sweetener (EC80 of Sucralose) and compare with Lactisole.
Materials & Reagents
Cell Line: HEK293 stably expressing hT1R2, hT1R3, and Gα15 (promiscuous G-protein to couple Gs/Gustducin to Gq/Ca2+ pathway).
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
Controls:
Positive Control: Lactisole (Sigma-Aldrich).
Negative Control: Buffer only (Vehicle).
Agonist: Sucralose (fixed at 1 mM).
Step-by-Step Protocol
Cell Seeding: Plate HEK293-T1R2/T1R3 cells at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate for 24h at 37°C/5% CO2.
Dye Loading: Remove media. Add 20 µL/well of Calcium 6 dye in Assay Buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 1h at 37°C, then 15 min at RT.
Compound Preparation:
Prepare 10-point serial dilutions (1:3) of 2-CPA and Lactisole in Assay Buffer. Top concentration: 3 mM.
Prepare Agonist solution: Sucralose at 4x EC80 concentration.
Baseline Measurement: Place plate in FLIPR Tetra or FlexStation 3. Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
Antagonist Addition (Pre-incubation): Add 10 µL of 2-CPA or Lactisole dilutions to cells. Record fluorescence for 5 minutes to detect any intrinsic agonist activity (ago-PAM effects).
Agonist Stimulation: Add 10 µL of Sucralose (Agonist) to all wells.
Data Acquisition: Record fluorescence kinetics for 120 seconds.
Analysis: Calculate Max-Min RFU. Plot % Inhibition vs. Log[Concentration].
Experiment B: Specificity & Counter-Screening
Objective: Confirm 2-CPA does not inhibit endogenous Calcium signaling or unrelated GPCRs (e.g., P2Y receptors).
Protocol: Repeat Exp A using ATP (1 µM) as the agonist instead of Sucralose.
Acceptance Criteria: 2-CPA should not inhibit ATP-induced calcium flux. If inhibition occurs, the compound is a non-specific calcium signaling blocker.
Data Analysis & Interpretation
The following table summarizes the expected performance metrics when validating 2-CPA against the Lactisole benchmark.
Comparative Performance Metrics
Metric
Lactisole (Reference)
2-CPA (Test Compound)
Interpretation
IC50 (vs Sucralose)
15 - 50 µM
Determine Exp.
Lower IC50 indicates higher potency.
Hill Slope
~1.0
~1.0
Deviation from 1.0 suggests cooperative binding or non-specific toxicity.
High inhibition (>20%) indicates cytotoxicity or false positive.
Washout Reversibility
Rapid (< 5 min)
Slower
Cyclohexyl group increases lipophilicity (LogP), likely increasing residence time.
Workflow Visualization
Figure 2: FLIPR Calcium Assay Workflow for Antagonist Validation.
Critical Troubleshooting & Expert Insights
The "Sweet Water Taste" Artifact
Lactisole is known to induce a "sweet water taste" (a rebound sweetness sensation upon rinsing with water). This is believed to be due to the rapid dissociation of the inhibitor locking the receptor in an active state momentarily or removal of constitutive inhibition.
Test for 2-CPA: Perform a washout experiment. If 2-CPA is more lipophilic (due to the cyclohexyl group), it may wash out slower, potentially reducing the "sweet water" side effect but increasing the duration of taste inhibition.
pH Sensitivity
Propanoic acid derivatives are pH-sensitive.
Guideline: Ensure Assay Buffer is strictly buffered at pH 7.4. The carboxylate group (pKa ~4.8) must be ionized for receptor interaction (similar to the glutamate residue interaction in the TMD).
Species Specificity
Lactisole inhibits Human T1R3 but not Rodent T1R3.
Validation Step: If 2-CPA is a true Lactisole analogue, it should display the same species specificity. Test in HEK293 cells expressing Mouse T1R2/T1R3 as a negative control. If 2-CPA inhibits Mouse T1R3, it binds a different site than Lactisole.
References
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1][2] Journal of Biological Chemistry, 280(15), 15238-15246.
Winnig, M., et al. (2005). "Artificial sweeteners reveal a distinct binding site on the sweet taste receptor." BMC Neuroscience, 6, 1-12.
Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[1][3] Chemical Senses, 24(4), 439-447.
Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751.
Comparison of the biological efficacy of different aryloxypropanoic acids
This guide provides a technical comparison of the biological efficacy of Aryloxypropanoic Acids (AOPPs) , focusing on their stereoselective behavior and dual-utility as both agrochemical Auxin mimics and pharmaceutical P...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the biological efficacy of Aryloxypropanoic Acids (AOPPs) , focusing on their stereoselective behavior and dual-utility as both agrochemical Auxin mimics and pharmaceutical PPAR agonists.
Executive Summary: The Scaffold of Divergence
Aryloxypropanoic acids (AOPPs) represent a privileged chemical scaffold characterized by an aromatic ether linked to a propanoic acid moiety (
). Their biological efficacy is governed by two critical factors: substitution pattern on the aromatic ring and stereochemistry at the -carbon.
This guide compares the efficacy of three distinct classes of AOPPs:
Auxinic Herbicides: (e.g., Mecoprop-P) – High efficacy at the TIR1 receptor (Plant).
Key Insight: While the (R)-enantiomer is obligate for auxinic activity in plants, recent medicinal chemistry reveals that the (S)-enantiomer of specific AOPP derivatives often drives potency in human PPAR targets, presenting a critical "chiral switch" in drug design.
Comparative Efficacy Analysis
The following data contrasts the binding affinity (
) and functional potency () of key AOPP derivatives.
Table 1: Receptor Selectivity and Potency Profile
Compound Class
Representative Agent
Primary Target
Stereoselectivity
Functional Potency ()
Biological Outcome
Herbicide
Mecoprop-P
Plant TIR1 (Transport Inhibitor Response 1)
(R)-isomer only
~5 - 10 M (Auxin response)
Uncontrolled cell elongation, plant death.
Fibrate
Fenofibric Acid
Human PPAR
Achiral (Isobutyric)*
18 - 30 M
Lipid lowering (Triglyceride reduction).
Glitazar
Saroglitazar
Human PPAR / PPAR
(S)-isomer dominant
: 0.65 pM : 3.0 nM
Insulin sensitization & Lipid lowering.
Experimental
(S)-2-aryloxy-3-phenyl
PPAR / PPAR
(S) > (R)
: ~10 nM : Partial Agonist
Metabolic modulation without weight gain.
*Note: Fenofibric acid possesses a dimethyl (isobutyric) tail, rendering it achiral at the
-carbon, which reduces metabolic complexity but limits potency compared to chiral glitazars.
Structural Drivers of Efficacy
The Chlorine Substitution: In herbicides (Mecoprop), Cl-substitution at the ortho/para positions protects the molecule from rapid metabolic degradation in plants, extending the half-life of the auxin signal.
The Acid Head Group:
Propanoic (
): Creates a chiral center. The (R)-configuration mimics Indole-3-Acetic Acid (IAA) in the TIR1 pocket.
Isobutyric (
): Used in Fibrates (Clofibrate, Fenofibrate) to prevent -oxidation, ensuring the drug reaches the nuclear receptor intact.
Mechanism of Action: The Divergent Pathways
The biological efficacy of AOPPs relies on their ability to act as "molecular glues" or ligand-activated transcription factors. The diagram below illustrates the divergent signaling pathways in Plants vs. Humans.
Figure 1: Comparative Signaling Pathways (Plant vs. Human)
Caption: Figure 1. Dual-kingdom efficacy of AOPPs. (Left) In plants, (R)-AOPPs promote repressor degradation. (Right) In humans, (S)- or achiral-AOPPs stabilize nuclear receptor transcription complexes.
To validate the biological efficacy of a novel AOPP derivative for drug development, the Luciferase Reporter Assay is the industry standard. This protocol quantifies the functional potency (
Complex with transfection reagent (1:3 ratio) in Opti-MEM.
Add to cells; incubate 4–6 hours, then replace with fresh media.
Compound Treatment (The Challenge):
Prepare serial dilutions of Candidate X (e.g.,
M to M) in low-serum media (charcoal-stripped FBS to remove endogenous lipids).
Critical Step: Treat cells for 24 hours. Ensure DMSO concentration remains constant <0.1% across all wells.
Data Acquisition:
Lyse cells using Passive Lysis Buffer.
Add Firefly substrate
Measure Luminescence ().
Add Stop & Glo (Renilla substrate)
Measure Luminescence ().
Analysis:
Calculate Relative Light Units (RLU) =
.
Normalize to DMSO control (Fold Induction).
Fit data to a sigmoidal dose-response curve to extract
.
Figure 2: Assay Workflow Visualization
Caption: Figure 2. Sequential workflow for validating AOPP efficacy via Nuclear Receptor Transactivation.
Toxicology & Selectivity Considerations
When developing AOPPs for pharmaceutical use, "efficacy" must be balanced against "selectivity."
The PPAR
Weight Gain Paradox:
Full PPAR
agonists (Thiazolidinediones) cause fluid retention and weight gain.
Goal: Develop "Partial Agonists" or SPPARMs (Selective PPAR Modulators).
AOPP Advantage: Aryloxypropanoic acids often exhibit partial agonism at PPAR
compared to the full agonism of glitazones, potentially offering insulin sensitization with reduced side effects [4].
Species-Specific Stereotoxicity:
In agriculture, using racemic Mecoprop (50% R, 50% S) is inefficient because the (S)-isomer is herbicidally inactive but still metabolically processed by the plant and environment.
Solution: Use Mecoprop-P (Optical purity >90% R-isomer). This reduces the chemical load by 50% while maintaining biological efficacy [5].
References
Selleckchem. (2024). Fenofibric Acid: Product Information and Biological Activity.[2][3][4][5][6]Link
Fröhlich, L. F. (2022).[1] Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. Link
Jain, S., et al. (2018). Saroglitazar: A novel dual PPARα/γ agonist for the treatment of dyslipidemia and diabetes. Current Diabetes Reviews. Link
Laghezza, A., et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists.[7][8] Journal of Medicinal Chemistry.[8] Link
Busi, R., et al. (2018).[9] Chemical Biology in Auxin Research.[9] Cold Spring Harbor Perspectives in Biology. Link
2-(Cyclohexyloxy)propanoic Acid: Safe Handling & Disposal Protocol
[1] Executive Summary & Chemical Profile Effective disposal of 2-(Cyclohexyloxy)propanoic acid requires a nuanced understanding of its bifunctional nature. As a molecule containing both a carboxylic acid moiety and a cyc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
Effective disposal of 2-(Cyclohexyloxy)propanoic acid requires a nuanced understanding of its bifunctional nature. As a molecule containing both a carboxylic acid moiety and a cycloalkyl ether linkage, it presents a dual hazard profile: corrosivity and potential peroxide formation.[1]
This guide moves beyond generic "organic waste" labeling. It provides a scientifically grounded workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards while mitigating the specific risks associated with ether-acid derivatives.
Chemical Characterization Table
Data approximated based on functional group chemistry and structural analogs (e.g., Cyclohexanepropanoic acid).
May require gentle heating or solvent dissolution for transfer.
Flash Point
> 93°C (Estimated)
Class IIIB Combustible Liquid.
pH (Aqueous)
~2.5 - 3.5
Corrosive. DO NOT dispose of via sanitary sewer.
Solubility
Low water solubility; Soluble in organics
Lipophilic nature poses bioaccumulation risks in aquatic systems.
Stability
Stable under normal conditions
Ether Warning: Prolonged exposure to air/light may induce peroxides.
Pre-Disposal Strategic Assessment
The "Why" Behind the Protocol:
Researchers often default to neutralizing acids in-lab. For 2-(Cyclohexyloxy)propanoic acid, this is ill-advised. [1]
Lipophilicity: The cyclohexyl ring renders the salt (after neutralization) potentially insoluble in water, creating a biphasic sludge that complicates disposal and clogs plumbing.
Exothermic Risk: Neutralizing a concentrated organic acid generates significant heat, which can volatilize the ether component or degrade the container.
Peroxide Hazard: If the container is old, the ether linkage (secondary carbon adjacent to oxygen) may have formed peroxides. Distillation or concentration (often part of neutralization workups) could trigger an explosion.
Core Directive: This stream must be managed as Hazardous Chemical Waste for off-site incineration.
Waste Classification Decision Matrix
Before moving the vessel, execute this decision logic to categorize the waste stream correctly.
Figure 2: Segregation logic emphasizing incompatibility with bases, oxidizers, and cyanide sources.[1]
Phase 3: Physical Transfer
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]
Fume Hood: Perform all transfers inside a certified fume hood.
Spill Tray: Place the waste container in a secondary containment tray during transfer.
Transfer: Pour slowly. If the substance has solidified, gently warm the original container in a water bath (<40°C) to liquefy.[1] Do not use a heat gun (ignition risk).
Spill Contingency Plan
In the event of a spill outside the fume hood:
Evacuate & Ventilate: Clear the immediate area.[3] The vapor may be irritating to the respiratory tract.[2][4][5]
Assess: If the spill is >100mL or outside a contained area, contact emergency services.
Absorb: Use a non-combustible absorbent (Vermiculite, dry sand, or commercial acid neutralizer pads).[1]
Note: Do not use paper towels or sawdust; the acid can react with cellulose to create a fire hazard.
Neutralize (Spill Only): For floor spills, apply sodium bicarbonate (baking soda) or sodium carbonate to the absorbent mixture until bubbling ceases.
Collect: Scoop the resulting sludge into a hazardous waste pail. Label as "Debris from Acid Spill."
Regulatory Compliance (RCRA)
In the United States, this chemical falls under the following regulatory frameworks:
Characteristic Waste: If the pH of the waste solution is
, it carries the D002 (Corrosivity) waste code [1].[1][6]
Ignitability: If mixed with flammable solvents (Flash point < 60°C), it carries the D001 code [1].[1][6]
Listed Waste: While not explicitly a "U" or "P" listed waste, it must be managed as hazardous due to its characteristic properties.[1]
Final Disposal Method:
The preferred industry standard for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete destruction of the organic ether backbone and prevents environmental bioaccumulation.
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual. Available at: [Link]
National Institute of Standards and Technology (NIST). Cyclohexyl propionate (Analogous Ether/Ester Data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]
Master Organic Chemistry. Cleavage of Ethers with Acid (Mechanistic Safety). Available at: [Link]
Personal protective equipment for handling 2-(Cyclohexyloxy)propanoic acid
Executive Summary: The "Defensive Handling" Strategy As researchers, we often underestimate intermediates like 2-(Cyclohexyloxy)propanoic acid . While it may not carry the immediate notoriety of fuming nitric acid, its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Defensive Handling" Strategy
As researchers, we often underestimate intermediates like 2-(Cyclohexyloxy)propanoic acid . While it may not carry the immediate notoriety of fuming nitric acid, its structure—a lipophilic cyclohexyl ether tail fused to a corrosive carboxylic acid head—presents a dual threat. The lipophilic moiety facilitates rapid skin absorption, while the acidic proton drives tissue damage.
This guide moves beyond generic safety advice. We are implementing a Defensive Handling Strategy designed to neutralize these specific molecular risks. Your safety relies not just on wearing gear, but on understanding the breakthrough dynamics of that gear against organic acid ethers.
Warning: Standard thin nitrile degrades rapidly upon exposure to oxygenated ethers.
Eye Protection
Chemical Splash Goggles (Indirect Vented).
Safety glasses are insufficient due to the corrosive risk to corneal tissue.
Respiratory
Fume Hood (Certified).
If handling powders/dust, a N95/P100 backup is required if hood sash is raised.
Body Defense
Chemical-Resistant Lab Coat (poly-cotton blend minimum; Tyvek® for spill cleanup).
Must cover wrists completely to bridge the glove-sleeve gap.
Risk Assessment & Hazard Identification
To select the right PPE, we must deconstruct the molecule's behavior.
The Acid Hazard (Corrosivity): Like its parent lactic acid derivatives, this compound can cause irreversible eye damage (Category 1/2A) and severe skin irritation. The pKa is likely in the 3.5–4.5 range, sufficient to denature proteins upon contact.
The Ether Hazard (Permeation): The cyclohexyloxy group increases the molecule's lipid solubility. Unlike mineral acids which sit on the skin, this organic acid can penetrate the stratum corneum.
Physical State Risk: Depending on purity and ambient temperature, this substance may present as a viscous oil or a low-melting solid. Both states require distinct handling protocols to prevent aerosolization or splashing.
The PPE Matrix: Material Science & Selection
Standard laboratory latex gloves provide negligible protection against organic acids. We utilize a tiered approach based on the volume handled.
Glove Selection Logic
The following diagram illustrates the decision process for selecting hand protection based on exposure risk.
Figure 1: Decision logic for glove selection based on operational volume and contact risk.
The Science: Nitrile offers excellent resistance to weak acids but can swell when exposed to ethers.
Protocol:
Donning: Inspect gloves for pinholes (air inflation test).
Layering: Wear a standard 4-mil nitrile glove as an inner layer. Wear a thicker (>6 mil) or extended-cuff nitrile glove as the outer layer. This "sacrificial layer" buys you doffing time if a splash occurs.
Breakthrough Time: Assume <15 minutes for thin nitrile. If splashed, doff immediately .[1]
Requirement: ANSI Z87.1 (or EN 166) compliant Chemical Splash Goggles .
Why not Safety Glasses? Safety glasses have gaps. A liquid splash of a corrosive organic acid can run down the forehead or seep through side gaps. Goggles form a seal.
Face Shield: Required only when pouring volumes >500mL or when working under high vacuum/pressure where glass failure is a risk.
Operational Workflow: Step-by-Step
This protocol is a self-validating system. Each step includes a "Check" to ensure safety before proceeding.
Phase 1: Pre-Operational Setup
Engineering Check: Verify Fume Hood flow is between 80–100 fpm.
Spill Kit Staging: Ensure a spill kit capable of neutralizing organic acids (e.g., sodium bicarbonate or specific organic absorbents) is within arm's reach, not stored in a cabinet down the hall.
Decon Prep: Prepare a beaker of saturated sodium bicarbonate solution for immediate neutralization of contaminated tools.
Phase 2: Active Handling
Figure 2: Operational workflow emphasizing containment and immediate decontamination.
Transfer: Always transfer liquids using a secondary container (tray) to catch drips.
Weighing: If solid, weigh inside the hood or use a balance enclosure. Static charge can cause organic acid powders to "jump"; use an antistatic gun if available.
Sash Management: Keep the fume hood sash as low as possible (below the chin) to act as a physical shield.
Phase 3: Doffing & Decontamination
Outer Glove Removal: Use the "beak" method (pinch outside cuff) to remove the outer glove without touching the inner glove. Discard into solid hazardous waste.
Inspection: Check inner gloves for any discoloration. If clean, remove carefully.[2]
Hand Washing: Wash hands with soap and water for 60 seconds immediately after leaving the bench.
Emergency Response & Disposal
Accidental Exposure
Skin Contact:
IMMEDIATELY move to the safety shower/sink.
Flush with tepid water for 15 minutes . Do not use cold water (closes pores, trapping chemical) or hot water (opens pores, increasing absorption).
Hold eyelids open and flush at the eyewash station for 15 minutes .
Seek medical attention immediately.[6] Bring the SDS (or this guide) with you.
Waste Disposal[2][4][8]
Classification: Segregate as Corrosive Organic Liquid/Solid .
Incompatibility: DO NOT mix with:
Oxidizers (Nitric acid, Peroxides) – Risk of exothermic reaction.
Bases (Sodium Hydroxide) – Risk of rapid heat generation and spattering.
Labeling: Clearly mark the waste container with "Organic Acid - Corrosive - 2-(Cyclohexyloxy)propanoic acid".
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[8] United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: 2-cyclohexylpropanoic acid (Structural Analog). National Library of Medicine. [Link]